N-Nitrosoheptamethyleneimine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth examination of the chemical properties, structure, and analytical methodologies pertaining to N-Nitrosoheptamethyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the chemical properties, structure, and analytical methodologies pertaining to N-Nitrosoheptamethyleneimine. The information is intended to support research and development activities where this compound is of interest.
Core Chemical and Physical Properties
N-Nitrosoheptamethyleneimine is a nitroso compound characterized by a heptamethyleneimine ring with a nitroso group attached to the nitrogen atom. Its chemical and physical properties are summarized below.
Chemical Structure:
(A 2D chemical structure diagram would be presented here in a full whitepaper)
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of N-Nitrosoheptamethyleneimine. These are based on established methods for N-nitrosamine compounds and should be adapted and optimized for specific laboratory conditions.
Synthesis of N-Nitrosoheptamethyleneimine
This protocol describes the nitrosation of heptamethyleneimine using sodium nitrite in an acidic medium. This is a common and effective method for the synthesis of N-nitrosamines.[5][6]
Materials:
Heptamethyleneimine
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Dichloromethane (CH₂Cl₂)
Anhydrous magnesium sulfate (MgSO₄)
Deionized water
Ice
Equipment:
Round-bottom flask with a magnetic stirrer
Dropping funnel
Separatory funnel
Rotary evaporator
Standard glassware
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve heptamethyleneimine in deionized water and cool the solution to 0-5 °C in an ice bath.
Acidification: Slowly add concentrated hydrochloric acid to the stirred solution, maintaining the low temperature.
Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the acidic heptamethyleneimine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-Nitrosoheptamethyleneimine.
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the qualitative and quantitative analysis of N-Nitrosoheptamethyleneimine. GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile nitrosamines.[7][8]
Materials:
N-Nitrosoheptamethyleneimine sample
High-purity solvent (e.g., dichloromethane or methanol)
Internal standard (e.g., N-nitrosodipropylamine-d14)
Equipment:
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Appropriate GC column (e.g., a mid-polar capillary column)
Autosampler vials
Microsyringes
Procedure:
Sample Preparation: Accurately weigh a known amount of the N-Nitrosoheptamethyleneimine sample and dissolve it in a suitable high-purity solvent to a known volume. Prepare a series of calibration standards in the same manner. Spike all samples and standards with a known concentration of the internal standard.
GC-MS Instrument Setup:
Injector: Set to a temperature of 250 °C with a splitless injection mode.
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate.
MS Interface Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Mass Spectrometer: Operate in electron ionization (EI) mode and scan over a mass range of m/z 35-350. For quantitative analysis, use selected ion monitoring (SIM) mode.
Analysis: Inject a fixed volume (e.g., 1 µL) of the prepared sample and standards into the GC-MS system.
Data Analysis: Identify N-Nitrosoheptamethyleneimine in the sample chromatogram by comparing its retention time and mass spectrum to that of a certified reference standard. Quantify the concentration using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
Visualizations
The following diagrams illustrate the generalized workflows for the synthesis and analysis of N-Nitrosoheptamethyleneimine.
Caption: Generalized workflow for the synthesis of N-Nitrosoheptamethyleneimine.
N-Nitrosoheptamethyleneimine: A Technical Overview for Research Professionals
Disclaimer: This document is intended for informational and educational purposes for research professionals. N-Nitrosoheptamethyleneimine is a potent carcinogen and must be handled with extreme caution using appropriate...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: This document is intended for informational and educational purposes for research professionals. N-Nitrosoheptamethyleneimine is a potent carcinogen and must be handled with extreme caution using appropriate safety protocols in a controlled laboratory setting. This guide does not constitute instructions for synthesis but rather provides a summary of publicly available scientific information.
Introduction
N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine compound that has been a subject of interest in toxicological and cancer research. Like other N-nitroso compounds, its biological activity is linked to its metabolic activation, leading to the formation of electrophilic species that can interact with cellular macromolecules, including DNA. This interaction is a critical step in the initiation of carcinogenesis. Understanding the properties, synthesis, and purification of NHMI is essential for researchers studying its mechanisms of action and for developing analytical standards.
Chemical and Physical Properties
A summary of the key properties of N-Nitrosoheptamethyleneimine is presented below.
Property
Value
Reference
CAS Number
20917-49-1
Molecular Formula
C₇H₁₄N₂O
Molecular Weight
142.20 g/mol
Appearance
Light yellow to yellow powder, lump, or clear liquid
The synthesis of N-nitrosamines, including NHMI, generally involves the reaction of a secondary amine with a nitrosating agent under acidic conditions.
Carcinogenicity of N-Nitrosoheptamethyleneimine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the carcinogenic effects of N-Nitrosoheptamethyleneimine (NHMI) observed in various animal models....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carcinogenic effects of N-Nitrosoheptamethyleneimine (NHMI) observed in various animal models. The document summarizes key findings on tumor induction, dose-response relationships, and organ specificity. Detailed experimental protocols from pivotal studies are outlined to facilitate reproducibility and further investigation. Furthermore, this guide illustrates the proposed metabolic activation pathway of NHMI and downstream signaling cascades implicated in its carcinogenic mechanism of action.
Quantitative Data on Tumorigenicity
The carcinogenic potential of N-Nitrosoheptamethyleneimine has been demonstrated in multiple rodent models. The route of administration and the dosage significantly influence the site and incidence of tumor development. The following tables summarize the quantitative data from key studies on the carcinogenicity of NHMI in rats and hamsters.
Table 1: Carcinogenicity of N-Nitrosoheptamethyleneimine in Rats
Species/Strain
Route of Administration
Dosage
Duration of Treatment
Target Organs
Tumor Incidence
Reference
Fischer-344 & Sprague-Dawley Rats
Intragastric
Cumulative doses from 5.5 to 1,200 mg/kg
Single dose to 40 serial administrations
Lung, Nasal Cavity, Trachea, Esophagus
High incidence of squamous-cell tumors in the lung at the highest doses. Highest incidence of squamous-cell tumors in the nasal cavity, trachea, and esophagus.
Table 2: Carcinogenicity of N-Nitrosoheptamethyleneimine in European Hamsters
Species/Strain
Route of Administration
Dosage
Duration of Treatment
Target Organs
Tumor Incidence
Reference
European Hamsters (Male & Female)
Subcutaneous Injection
1/5, 1/10, or 1/20 of LD50 (Females: 44, 22, 11 mg/kg; Males: 66, 33, 16.5 mg/kg)
Once weekly for life
Lung, Nasal Cavity, Forestomach
Pulmonary neoplasms in almost all treated animals. Nasal cavity tumors in all hamsters of all treatment groups. Several papillomas and a few carcinomas in the forestomach.
Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. Below are the experimental protocols from key studies investigating the effects of N-Nitrosoheptamethyleneimine.
Study 1: Influence of Administration Route and Dosage Schedule in Rats[1]
Animal Model: Fischer-344 and Sprague-Dawley rats.
Test Substance: N-Nitrosoheptamethyleneimine (NHMI).
Administration Routes:
Intragastric: NHMI was administered by gavage.
Subcutaneous: NHMI was injected subcutaneously.
Dosage and Schedule: A range of cumulative doses from 5.5 to 1,200 mg/kg were tested using various schedules, from a single administration to 40 serial administrations.
Observation Period: Animals were observed for the development of tumors.
Pathology: At necropsy, all organs were examined macroscopically. Tissues with suspected tumors and major organs were fixed in formalin, sectioned, and stained with hematoxylin and eosin for histopathological examination.
Study 2: Dose-Response Study in Rats via Drinking Water[2]
Animal Model: Inbred F344 rats (male and female), with 20 rats per group.
Test Substance: N-Nitrosoheptamethyleneimine (N-HEP).
Administration Route: Administered in the drinking water at concentrations ranging from 1.0 to 100 mg/liter.
Duration of Treatment: 13, 25, 50, or 100 weeks.
Post-Treatment Observation: After the treatment period, animals were allowed to live out their natural lifespan until tumors were induced.
Pathology: Complete necropsy and histopathological examinations were performed on all animals.
Study 3: Subcutaneous Injection in European Hamsters[4]
Animal Model: Male and female European hamsters (45 of each sex).
Test Substance: N-Nitrosoheptamethyleneimine (NHMI).
Administration Route: Subcutaneous injections.
Dosage: Doses were calculated based on the median lethal dose (LD50). Three dose levels were used: one-fifth, one-tenth, and one-twentieth of the LD50 (Females: 44, 22, and 11 mg/kg body weight; Males: 66, 33, and 16.5 mg/kg body weight).
Frequency of Administration: Once weekly for the lifespan of the animals.
Pathology: Survival times were recorded. All animals were subjected to a complete necropsy, and all organs were examined histologically for the presence of neoplasms.
Signaling Pathways and Mechanisms of Action
The carcinogenicity of N-nitroso compounds is primarily attributed to their metabolic activation into reactive electrophiles that can alkylate DNA, leading to mutations and the initiation of cancer.
Metabolic Activation of N-Nitrosoheptamethyleneimine
N-Nitrosoheptamethyleneimine, like other N-nitrosamines, is believed to undergo metabolic activation primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues. The proposed initial step is the enzymatic α-hydroxylation of a carbon atom adjacent to the N-nitroso group. This hydroxylation is a rate-limiting step in the carcinogenesis of NHMI.[2] The resulting α-hydroxy-N-nitrosoheptamethyleneimine is an unstable intermediate that spontaneously decomposes to form a reactive diazonium ion. This highly electrophilic species can then alkylate nucleophilic sites in DNA, forming DNA adducts. If these DNA adducts are not repaired, they can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and differentiation, ultimately leading to tumor formation.
Metabolic activation of N-Nitrosoheptamethyleneimine.
Potential Downstream Signaling Pathways in NHMI-Induced Carcinogenesis
While specific signaling pathways for NHMI are not extensively detailed, the carcinogenic mechanisms of other nitrosamines, particularly in lung and esophageal cancers, provide valuable insights. The formation of DNA adducts by reactive metabolites of nitrosamines can trigger a cascade of cellular events involving key signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, in lung cancer induced by the tobacco-specific nitrosamine NNK, the generation of reactive oxygen species (ROS) and subsequent activation of the Wnt signaling pathway have been implicated.[5] In esophageal squamous cell carcinoma, alterations in the Notch, Wnt, and Nrf2 pathways are frequently observed. The following diagram illustrates a plausible integrated signaling pathway that may be involved in NHMI-induced carcinogenesis, leading to increased cell proliferation and survival.
Plausible downstream signaling in NHMI carcinogenesis.
Conclusion
N-Nitrosoheptamethyleneimine is a potent carcinogen in animal models, inducing tumors in the respiratory and upper gastrointestinal tracts of rats and hamsters. The carcinogenicity is dependent on the dose and route of administration. The primary mechanism of action involves metabolic activation by cytochrome P450 enzymes to form DNA-reactive intermediates. These intermediates lead to DNA damage and mutations, which can dysregulate critical cellular signaling pathways such as Wnt and Notch, ultimately promoting uncontrolled cell proliferation and tumor development. This technical guide provides a foundational understanding for researchers and professionals in drug development and toxicology to further investigate the carcinogenic risk of N-nitroso compounds and to develop strategies for mitigation.
An In-depth Technical Guide on the Core Mechanism of Genotoxicity and DNA Damage by N-Nitrosoheptamethyleneimine
Audience: Researchers, scientists, and drug development professionals. Executive Summary N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine that has demonstrated significant carcinogenic activity in animal mod...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine that has demonstrated significant carcinogenic activity in animal models, primarily targeting the esophagus, lungs, and nasal cavity.[1][2][3][4][5] Its genotoxicity is not inherent but is dependent on metabolic activation into a reactive electrophile that damages DNA. This guide delineates the established mechanism of action for N-nitrosamines and applies it to NHMI, summarizing the metabolic activation pathway, the nature of the resulting DNA damage, and the cellular responses. While specific quantitative genotoxicity data for NHMI is sparse in readily available literature, this document compiles relevant data from structural analogs and outlines the experimental protocols used to assess the genotoxicity of this class of compounds.
Metabolic Activation Pathway
The genotoxicity of N-nitrosamines is contingent upon their metabolic conversion into highly reactive alkylating agents. This bioactivation is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver, but also in other tissues.[6][7][8][9]
The critical first step is the enzymatic hydroxylation of a carbon atom immediately adjacent (at the α-position) to the nitroso group.[6][10][11] For NHMI, this would occur at the C2 or C7 position of the heptamethyleneimine ring. This α-hydroxylation reaction produces an unstable intermediate, α-hydroxy-N-nitrosoheptamethyleneimine.
This intermediate undergoes spontaneous, non-enzymatic decomposition. The ring opens, leading to the formation of a highly electrophilic heptanediazonium ion.[12][13][14] This diazonium ion is the ultimate carcinogenic metabolite responsible for DNA alkylation. While α-hydroxylation is the primary activation pathway, metabolism at other positions (e.g., β-hydroxylation) can occur, but these are generally considered detoxification routes that compete with α-hydroxylation.[10][15]
For larger N-nitrosamines, a broader range of CYP isozymes may be involved in metabolism beyond CYP2E1, which is primary for smaller compounds like NDMA. Isozymes such as CYP2A6, CYP2B, CYP2C, and CYP3A4 have been shown to metabolize nitrosamines with larger alkyl groups.[16][17][18] Given its seven-carbon ring structure, NHMI metabolism is likely facilitated by a combination of these enzymes.
Caption: Metabolic activation of N-Nitrosoheptamethyleneimine (NHMI).
DNA Damage and Adduct Formation
The heptanediazonium ion generated from NHMI metabolism is a powerful electrophile that readily reacts with nucleophilic centers in DNA bases.[19] This covalent binding results in the formation of DNA adducts, which are the primary lesions responsible for the compound's genotoxic and carcinogenic effects.[3][5][20]
Based on the well-established mechanism for other N-nitrosamines, the primary sites of alkylation on DNA bases are the oxygen and nitrogen atoms. The most critical pro-mutagenic lesion is the formation of an adduct at the O⁶ position of guanine (O⁶-alkylguanine).[20][21] This specific adduct is highly miscoding; during DNA replication, it preferentially pairs with thymine instead of cytosine. If this lesion is not repaired before cell division, it leads to a permanent G:C to A:T transition mutation in the next generation of cells.[20]
Other potential adducts include those at the N7 position of guanine (N7-alkylguanine) and the N3 position of adenine (N3-alkyladenine).[20] While N7-alkylguanine is often the most abundant adduct, it is less mutagenic than O⁶-alkylguanine and is more readily removed by DNA repair pathways.[20] The formation of these adducts distorts the DNA helix, can block DNA replication and transcription, and may lead to single-strand breaks.[5]
Quantitative Genotoxicity Data (from Analogs)
Table 1: In Vitro Mutagenicity Data for N-Nitroso Analogs in the Ames Test
(Data compiled to provide context for the potential mutagenicity of a cyclic nitrosamine)
Table 2: In Vitro Genotoxicity Data for N-Nitroso Analogs in Mammalian Cells
(Data compiled to demonstrate typical endpoints and potencies for nitrosamines)
Assessing the genotoxicity of N-nitrosamines like NHMI requires specific experimental conditions to ensure efficient metabolic activation. The following are detailed methodologies for key assays based on best practices for this chemical class.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a chemical to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
Principle: The bacterial strains are auxotrophic, meaning they cannot synthesize an essential amino acid (e.g., histidine) and will not grow on a minimal medium lacking it. A mutagenic substance can cause a reverse mutation that restores the gene function, allowing the bacteria to grow and form visible colonies.
Methodology (Enhanced Pre-incubation Method for Nitrosamines):
Metabolic Activation: Prepare an S9 mix using liver homogenate from hamsters pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone). Hamster S9 is often more effective than rat S9 for nitrosamine activation.[14] The mix contains the S9 fraction (e.g., 10-30% v/v), a buffer (e.g., phosphate buffer, pH 7.4), and cofactors (e.g., NADP⁺ and glucose-6-phosphate).
Exposure: In a test tube, add 0.1 mL of an overnight bacterial culture (e.g., S. typhimurium TA100 or TA1535), 0.5 mL of the S9 mix, and 0.1 mL of the test article (NHMI dissolved in a non-mutagenic solvent like water or DMSO).
Pre-incubation: Incubate the mixture at 37°C for 30-60 minutes with shaking.
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies that is at least double the solvent control is considered a positive result.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.
Principle: Genotoxic agents (clastogens or aneugens) can cause chromosome breaks or disrupt the mitotic spindle, leading to the formation of micronuclei after cell division.
Methodology (using human TK6 or HepaRG cells): [18]
Cell Culture: Culture human cells (e.g., lymphoblastoid TK6 cells or metabolically competent HepaRG cells) under standard conditions (e.g., 37°C, 5% CO₂).
Treatment: Seed cells at an appropriate density. Add NHMI at various concentrations in the presence of an exogenous metabolic activation system (e.g., 2-4% hamster liver S9 mix for TK6 cells) or without S9 for metabolically competent cells like HepaRG. Include appropriate negative (solvent) and positive controls.
Exposure Period: Expose cells for a short duration (e.g., 4 hours) with S9, followed by a wash and a recovery period of 1.5-2.0 cell cycles.
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in an accumulation of binucleated cells that have completed mitosis.
Harvest and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei and micronuclei with a fluorescent DNA dye (e.g., SYTOX Green).
Analysis: Analyze the cells using flow cytometry or microscopy. Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Caption: Workflow for an in vitro mammalian cell micronucleus assay.
Cellular DNA Damage Response
The presence of bulky, helix-distorting adducts formed by NHMI triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The goal of the DDR is to detect the damage, halt cell cycle progression to allow time for repair, and activate the appropriate DNA repair pathways.
Damage Sensing: The lesions are recognized by sensor proteins, which initiate signaling cascades.
Signal Transduction: Key signaling kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated. These kinases phosphorylate a host of downstream targets, including checkpoint kinases (CHK1, CHK2) and the tumor suppressor protein p53.
Cell Cycle Arrest: Activation of the p53 and CHK1/CHK2 pathways leads to cell cycle arrest, typically at the G1/S or G2/M transitions, preventing the cell from replicating its damaged DNA.
DNA Repair: Several DNA repair pathways can be engaged to remove NHMI-induced adducts:
Base Excision Repair (BER): This is a primary pathway for repairing smaller alkylation adducts like N7-heptylguanine and N3-heptyladenine. A specific DNA glycosylase recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then processed and filled in by other enzymes.[11][20]
Direct Reversal: The highly mutagenic O⁶-heptylguanine adduct can be directly repaired by the O⁶-methylguanine-DNA methyltransferase (MGMT) protein. MGMT stoichiometrically transfers the alkyl group from the guanine to one of its own cysteine residues, thereby inactivating itself while restoring the DNA.[20]
Nucleotide Excision Repair (NER): This pathway can remove bulkier, helix-distorting adducts that are not substrates for BER or MGMT.[20]
If the DNA damage is too extensive to be repaired, the DDR signaling cascade can trigger apoptosis (programmed cell death), eliminating the damaged cell to prevent the propagation of mutations.
Caption: DNA Damage Response (DDR) pathway initiated by NHMI adducts.
Metabolic Activation of N-Nitrosoheptamethyleneimine (NHMI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in vivo metabolic activation pathways of N-Nitrosoheptamethyleneimine (NHMI), a cyclic nitrosa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic activation pathways of N-Nitrosoheptamethyleneimine (NHMI), a cyclic nitrosamine with carcinogenic potential. Understanding these pathways is critical for assessing its toxicological risk and for the development of strategies to mitigate its harmful effects. This document summarizes key metabolic routes, presents quantitative data from studies on closely related analogs, details relevant experimental methodologies, and provides visual representations of the core metabolic processes.
Core Metabolic Activation Pathways
The metabolic activation of N-nitrosamines, including NHMI, is a critical prerequisite for their carcinogenic activity. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver, but also in other tissues such as the lungs. The key initial step is the enzymatic hydroxylation of the carbon atom adjacent to the N-nitroso group (α-hydroxylation). This reaction is considered the rate-limiting step in the bioactivation of many nitrosamines.
Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a reactive electrophilic diazonium ion. This ion is a potent alkylating agent that can covalently bind to cellular macromolecules, most notably DNA. The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.
In addition to the activating α-hydroxylation pathway, other metabolic routes exist, including hydroxylation at positions further down the alkyl chain (β-, γ-, and ω-hydroxylation). These pathways are generally considered detoxification routes, as they lead to the formation of more polar and readily excretable metabolites that are less likely to form DNA-reactive species.
Quantitative Metabolic Profile
Direct quantitative data on the in vivo metabolism of N-Nitrosoheptamethyleneimine is limited in the published literature. However, extensive studies on the closely related homolog, N-nitrosohexamethyleneimine (NHEX), provide valuable insights into the likely metabolic fate of NHMI in vivo. The following table summarizes the distribution of radioactivity 24 hours after administration of [¹⁴C]-labeled N-nitrosohexamethyleneimine to rats, which serves as a strong predictive model for NHMI metabolism.[1]
Metabolic Fraction
Percentage of Administered Dose (%)
Total Oxidation to ¹⁴CO₂
18.1
Urinary Excretion
36.7
Identified Urinary Metabolites
Hexamethyleneimine (HX)
Major
ε-Caprolactam
Major
ε-Aminocaproic Acid
Major
6-Aminocaprohydroxamic Acid
Major
Glucuronide Conjugate
Present
Unidentified Metabolites
Minimum of 6 other products
Data from a study on N-nitrosohexamethyleneimine in male MRC-Wistar rats, serving as an analogue for NHMI metabolism.[1]
Key Metabolic Pathways of NHMI
Based on studies of NHMI and its analogs, the primary metabolic pathways are illustrated below.
Metabolic pathways of N-Nitrosoheptamethyleneimine.
Experimental Protocols
The following section outlines representative methodologies for studying the in vivo metabolism of N-Nitrosoheptamethyleneimine, based on established protocols for cyclic nitrosamines.
In Vivo Metabolism and Metabolite Identification in Rodents
This protocol describes a typical workflow for identifying and quantifying NHMI metabolites in a rodent model.
Workflow for in vivo metabolism studies of NHMI.
1. Animal Dosing and Sample Collection:
Test Animals: Male Fischer 344 or Sprague-Dawley rats are commonly used.
Dosing: Radiolabeled [¹⁴C]-NHMI is synthesized to facilitate tracking of the parent compound and its metabolites. A known dose is administered to the animals, typically via oral gavage or intraperitoneal injection.
Housing: Animals are housed individually in metabolic cages that allow for the separate collection of urine, feces, and expired air.
Collection: Samples are collected at predetermined time points (e.g., 0-8h, 8-24h, 24-48h) to monitor the kinetics of excretion. Expired air is passed through a trapping solution (e.g., ethanolamine) to capture ¹⁴CO₂.
2. Sample Preparation:
Urine: Urine samples are pooled and may be treated with enzymes such as β-glucuronidase and sulfatase to hydrolyze conjugated metabolites, allowing for the analysis of the parent metabolite.
Extraction: Metabolites are extracted from the aqueous urine matrix using either liquid-liquid extraction with an organic solvent (e.g., dichloromethane, ethyl acetate) or solid-phase extraction (SPE) with a suitable cartridge.
3. Metabolite Analysis and Quantification:
Separation: The extracted metabolites are separated using high-performance liquid chromatography (HPLC), typically with a reverse-phase column and a gradient elution program.
Detection and Quantification: A radiodetector is used in-line with the HPLC to quantify the amount of radioactivity in each separated peak. The total radioactivity in urine, feces, and expired air is determined by liquid scintillation counting.
Identification: Fractions corresponding to radioactive peaks from the HPLC are collected and analyzed by gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization (e.g., silylation) to confirm the identity of the metabolites. Comparison of mass spectra and retention times with those of authentic synthesized standards is used for definitive identification.
In Vitro Metabolism using Liver Microsomes
This protocol is used to investigate the initial steps of metabolism and identify the CYP enzymes involved.
1. Preparation of Liver Microsomes:
Livers are harvested from untreated or phenobarbital-induced rats.
The tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.
2. Incubation:
A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (as a source of reducing equivalents for CYP activity), and a buffer (e.g., potassium phosphate).
NHMI is added to initiate the reaction, and the mixture is incubated at 37°C.
3. Analysis:
The reaction is stopped at various time points by adding a cold organic solvent.
The disappearance of the parent compound and the formation of metabolites are monitored by HPLC or GC-MS.
To identify the specific CYP isozymes involved, incubations can be performed with a panel of recombinant human CYP enzymes or with specific chemical inhibitors or antibodies for different CYP families.
Conclusion
The metabolic activation of N-Nitrosoheptamethyleneimine, primarily through α-hydroxylation by cytochrome P450 enzymes, is a critical event leading to its genotoxicity and carcinogenicity. While direct quantitative in vivo metabolic data for NHMI is sparse, studies on the closely related N-nitrosohexamethyleneimine provide a robust framework for understanding its metabolic fate. The primary activation pathway leads to the formation of a reactive diazonium ion that can form DNA adducts. Detoxification occurs through hydroxylation at other positions on the heptamethylene ring, leading to the formation of more readily excretable products. The experimental protocols outlined in this guide provide a basis for further research into the detailed metabolic profile and toxicological assessment of NHMI. A deeper understanding of these pathways is essential for regulatory agencies and researchers working to mitigate the risks associated with exposure to this and other carcinogenic nitrosamines.
N-Nitrosoheptamethyleneimine: A Comprehensive Toxicological Profile and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine that has been the subject of toxicological research due to its potent carcinogeni...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine that has been the subject of toxicological research due to its potent carcinogenic activity in various animal models. As with other N-nitrosamines, NHMI requires metabolic activation to exert its toxic effects, primarily through the formation of reactive electrophilic intermediates that can interact with cellular macromolecules, including DNA. This technical guide provides an in-depth overview of the current knowledge on the toxicological profile of NHMI, with a focus on its carcinogenicity, mutagenicity, and acute toxicity. Detailed experimental methodologies and safety data are presented to inform risk assessment and guide future research in the context of drug development and chemical safety.
Acute and Chronic Toxicity
The toxicity of N-Nitrosoheptamethyleneimine is characterized by both acute and chronic effects, with a significant body of evidence pointing to its potent carcinogenicity upon prolonged exposure.
Acute Toxicity
Acute exposure to N-Nitrosoheptamethyleneimine can be lethal, with the primary route of concern being oral ingestion. The available data on its acute toxicity is summarized in the table below.
Table 1: Acute Toxicity of N-Nitrosoheptamethyleneimine
Species
Route of Administration
Rat
Oral
European Hamster (Male)
Subcutaneous
European Hamster (Female)
Subcutaneous
Chronic Toxicity and Carcinogenicity
Chronic exposure to NHMI has been demonstrated to be highly carcinogenic in multiple animal species, inducing tumors in a variety of organs. The primary target organs include the respiratory and upper digestive tracts.
Studies in Fischer-344 and Sprague-Dawley rats have shown that NHMI is a potent carcinogen, with the route and schedule of administration significantly influencing the tumor response.[1] Intragastric administration has been found to be more effective in inducing tumors than subcutaneous injection.[1] Multiple small doses were also more efficient at inducing tumors than single large doses.[1]
Key findings from carcinogenicity studies in rats include:
Target Organs: The most commonly affected sites are the nasal cavity, trachea, esophagus, and lungs.[1][2]
Tumor Types: Following intragastric administration, a high incidence of squamous-cell tumors is observed in the lungs, nasal cavity, trachea, and esophagus.[1] Subcutaneous injection primarily leads to the development of alveologenic adenocarcinomas in the lungs.[1]
Dose-Response Relationship: A clear dose-response relationship has been established, with higher doses leading to a shorter latency period for tumor development.[3] In a dose-response study, the incidence of tumors in the upper gastrointestinal tract approached 100% in most treated groups.[3]
Table 2: Carcinogenicity of N-Nitrosoheptamethyleneimine in Rats
Strain
Route of Administration
Dosing Regimen
Primary Target Organs
Tumor Types
F344, Sprague-Dawley
Intragastric
Cumulative doses: 5.5 to 1,200 mg/kg (single to 40 serial administrations)
Lung, Nasal Cavity, Trachea, Esophagus
Squamous-cell carcinomas
F344, Sprague-Dawley
Subcutaneous
Cumulative doses: 5.5 to 1,200 mg/kg (single to 40 serial administrations)
Lung, Upper Respiratory and Gastrointestinal Tracts
Alveologenic adenocarcinomas
F344
Drinking Water
1.0 to 100 mg/liter for 13 to 100 weeks
Upper Gastrointestinal Tract
Not specified
F344
Gastric Intubation
10 mg/kg twice weekly for 5-20 weeks
Trachea
Papillomas, polyps, and invasive squamous cell carcinomas
Studies in European hamsters have also confirmed the potent carcinogenic effects of NHMI, particularly targeting the respiratory system.
Target Organs: The primary target organs in hamsters are the lungs and the nasal cavity.[4] Tumors have also been observed in the forestomach.[4]
Tumor Types: Pulmonary neoplasms observed include adenocarcinomas, squamous cell carcinomas, and mixed cell carcinomas.[4] Nasal cavity tumors include papillomas, squamous cell carcinomas, and a few adenocarcinomas.[4]
Table 3: Carcinogenicity of N-Nitrosoheptamethyleneimine in European Hamsters
The genotoxicity of N-nitrosamines is dependent on their metabolic activation to electrophilic alkylating agents that can form adducts with DNA. These DNA adducts, if not repaired, can lead to mispairing during DNA replication, resulting in point mutations and chromosomal damage.
Commonly used assays to evaluate the mutagenicity and genotoxicity of N-nitrosamines include:
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. For N-nitrosamines, this assay requires the addition of a metabolic activation system (e.g., rat liver S9 fraction) to convert the compound into its mutagenic form.[5][6]
In Vivo Micronucleus Test: This assay detects chromosomal damage in developing red blood cells (erythrocytes) of treated animals, typically rats or mice.[7][8] An increase in the frequency of micronucleated erythrocytes is an indicator of genotoxicity.[7][8]
Based on the known properties of N-nitrosamines, it is highly probable that N-Nitrosoheptamethyleneimine would be positive in these assays when an appropriate metabolic activation system is employed.
Experimental Protocols
Carcinogenicity Bioassay in European Hamsters (Adapted from Reznik et al., 1978)
This protocol describes a lifetime study to assess the carcinogenic potential of subcutaneously injected N-Nitrosoheptamethyleneimine in European hamsters.[4]
1. Animal Model:
Species: European hamster (Cricetus cricetus)
Sex: 45 male and 45 female animals per dose group.
Housing: Animals are housed in a controlled environment with standard diet and water ad libitum.
2. Test Substance and Dosing:
Test Substance: N-Nitrosoheptamethyleneimine (NHMI)
Vehicle: Appropriate solvent for subcutaneous injection (e.g., saline).
Dose Levels: Doses are based on the median lethal dose (LD50).
High Dose: One-fifth of the LD50 (66 mg/kg for males, 44 mg/kg for females).
Mid Dose: One-tenth of the LD50 (33 mg/kg for males, 22 mg/kg for females).
Low Dose: One-twentieth of the LD50 (16.5 mg/kg for males, 11 mg/kg for females).
Administration: Subcutaneous injection, once weekly for the lifespan of the animals.
3. Observations and Endpoints:
Clinical Observations: Animals are observed daily for clinical signs of toxicity and tumor development. Body weight and food consumption are recorded regularly.
Survival: Time to morbidity or natural death is recorded.
Pathology: A complete necropsy is performed on all animals. All organs are examined macroscopically, and tissues (especially lungs, nasal cavity, and forestomach) are collected for histopathological examination.
Carcinogenicity Bioassay Workflow in Hamsters
In Vivo Micronucleus Assay in Rodents (General Protocol)
This protocol outlines the general procedure for an in vivo micronucleus test to assess the genotoxic potential of a test substance.[7][8]
1. Animal Model:
Species: Rat or Mouse
Sex: Both males and females are typically used.
Group Size: A sufficient number of animals per group to achieve statistical power.
2. Test Substance and Dosing:
Test Substance: N-Nitrosoheptamethyleneimine
Vehicle: An appropriate vehicle that does not interfere with the test substance or the assay.
Dose Levels: At least three dose levels, including a maximum tolerated dose (MTD), and a negative and positive control group.
Administration: The route of administration should be relevant to potential human exposure (e.g., oral gavage).
3. Sample Collection and Preparation:
Timing: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).
Slide Preparation: Smears of bone marrow cells or peripheral blood are prepared on microscope slides.
Staining: Slides are stained with a dye that allows for the differentiation of young (polychromatic) and mature (normochromatic) erythrocytes and the visualization of micronuclei.
4. Analysis:
Microscopy: A statistically significant number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei.
Data Analysis: The frequency of micronucleated polychromatic erythrocytes is calculated for each animal and compared between the treated and control groups using appropriate statistical methods.
Signaling and Metabolic Pathways
The carcinogenicity and mutagenicity of N-Nitrosoheptamethyleneimine are dependent on its metabolic activation. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.
The proposed metabolic activation pathway is as follows:
α-Hydroxylation: NHMI undergoes hydroxylation at the α-carbon position adjacent to the N-nitroso group, a reaction catalyzed by CYP enzymes.
Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy-N-nitrosamine.
Generation of a Diazonium Ion: The unstable intermediate spontaneously decomposes to form a highly reactive alkyldiazonium ion.
DNA Adduct Formation: The alkyldiazonium ion is a potent electrophile that can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations if not repaired, initiating the process of carcinogenesis.
Metabolic Activation Pathway of N-Nitrosoheptamethyleneimine
Safety and Handling
N-Nitrosoheptamethyleneimine is a potent carcinogen and should be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation exposure. Waste containing NHMI must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.
Conclusion
N-Nitrosoheptamethyleneimine is a potent genotoxic carcinogen in animal models, with the respiratory and upper digestive tracts being the primary target organs. Its mechanism of action involves metabolic activation by cytochrome P450 enzymes to form DNA-reactive intermediates. The available data underscore the significant health risks associated with exposure to this compound. This technical guide provides a comprehensive summary of the toxicological profile of NHMI to aid researchers and drug development professionals in understanding its hazards and in designing appropriate safety protocols and future studies. Further research is warranted to fully elucidate its mutagenic potential in standardized assays and to investigate the specific downstream signaling pathways affected by NHMI-induced DNA damage.
N-Nitrosoheptamethyleneimine: Environmental Occurrence, Sources, and Analytical Considerations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction N-nitrosamines are a class of chemical compounds that have garnered significant attention from the scientific and r...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention from the scientific and regulatory communities due to their classification as probable human carcinogens.[1] These compounds can form in various environments from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrite.[1] While much of the focus has been on more commonly detected nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), the broader class of N-nitroso compounds, including N-Nitrosoheptamethyleneimine (also known as Heptamethylenenitrosamine, CAS RN: 20917-49-1), warrants careful consideration.[2] This technical guide provides a comprehensive overview of the environmental occurrence, potential sources, and analytical methodologies relevant to N-Nitrosoheptamethyleneimine, compiled to aid researchers, scientists, and drug development professionals in their understanding and investigation of this compound.
While specific quantitative data for the environmental occurrence of N-Nitrosoheptamethyleneimine is not widely available in published literature, its potential presence can be inferred from the general distribution of N-nitrosamines in various matrices.
Environmental Occurrence and Sources
N-nitrosamines are ubiquitous environmental contaminants found in food, water, and industrial settings.[3] Their formation is contingent on the presence of precursor amines and nitrosating agents.[1]
Potential Sources of N-Nitrosoheptamethyleneimine:
Industrial Settings: The rubber and tire industry is a known source of various N-nitrosamines, formed from the vulcanization accelerators and nitrosating agents used in production.[4] Although not specifically reported, the potential for N-Nitrosoheptamethyleneimine formation exists if heptamethyleneimine or related precursors are present.
Food and Beverages: N-nitrosamines can be found in a variety of food products, including cured meats, bacon, some cheeses, and beer.[1] Their formation can be influenced by processing methods such as direct-fire drying.[1] The presence of N-Nitrosoheptamethyleneimine would depend on the occurrence of its specific amine precursor in these food items.
Water and Wastewater: Wastewater can contain N-nitrosamines from industrial and domestic sources.[5] While specific data for N-Nitrosoheptamethyleneimine is lacking, other nitrosamines are detected in industrial effluents.[4]
Pharmaceuticals: N-nitrosamine impurities in pharmaceutical products have become a significant concern, arising from synthesis pathways, raw materials, or degradation.[6] Regulatory agencies require stringent control of these impurities.[7]
General Formation Pathway
The formation of N-nitrosamines, including potentially N-Nitrosoheptamethyleneimine, typically involves the reaction of a secondary amine (in this case, heptamethyleneimine) with a nitrosating agent under acidic conditions. The nitrosating agent is often derived from nitrite salts or oxides of nitrogen.
Figure 1: General formation pathway of N-Nitrosoheptamethyleneimine.
Quantitative Data on N-Nitrosamine Occurrence (General)
The following table summarizes the occurrence of various N-nitrosamines in different environmental matrices. It is important to note that these are general findings for the class of compounds, and specific data for N-Nitrosoheptamethyleneimine is not available.
Due to the lack of validated methods specifically for N-Nitrosoheptamethyleneimine, the following are detailed general experimental protocols for the analysis of volatile N-nitrosamines using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods would require validation for the specific analysis of N-Nitrosoheptamethyleneimine.[7]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method is suitable for the analysis of volatile nitrosamines.
1. Sample Preparation (Liquid-Liquid Extraction)
To a known volume of the sample (e.g., 100 mL of water), add an internal standard solution (e.g., d-labeled nitrosamine).
Adjust the pH of the sample to neutral or slightly basic.
Extract the sample three times with dichloromethane (CH₂Cl₂).
Combine the organic extracts and dry over anhydrous sodium sulfate.
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS/MS Instrumental Analysis
Gas Chromatograph: Agilent 8890 GC or equivalent.
Column: VF-WAXms (30 m x 0.25 mm, 1 µm) or equivalent.[9]
Injection: 1 µL, splitless.
Inlet Temperature: 250°C.
Oven Program: Initial temperature of 40°C, hold for 1 min, ramp to 180°C at 10°C/min, then to 240°C at 25°C/min, and hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent.
Ionization Mode: Electron Ionization (EI).
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for N-Nitrosoheptamethyleneimine would need to be determined.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for a broader range of nitrosamines, including those that are less volatile.
Condition a SPE cartridge (e.g., C18) with methanol followed by water.
Load a known volume of the sample (e.g., 250 mL) onto the cartridge.
Wash the cartridge with water to remove interferences.
Elute the nitrosamines with a suitable solvent (e.g., methanol or acetonitrile).
Evaporate the eluate to dryness and reconstitute in a small volume of the mobile phase.
2. LC-MS/MS Instrumental Analysis
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in methanol.
Gradient: Start with a low percentage of B, ramp up to elute the analytes, followed by a wash and re-equilibration.
Flow Rate: 0.3 mL/min.
Injection Volume: 10 µL.
Mass Spectrometer: Shimadzu LCMS-8045 or equivalent.[10]
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for N-Nitrosoheptamethyleneimine would need to be determined.
Figure 2: General analytical workflow for N-nitrosamine determination.
Conclusion
N-Nitrosoheptamethyleneimine, as a member of the N-nitrosamine class, is a compound of potential concern for human health. While specific data on its environmental occurrence and sources are currently limited, its formation from the precursor heptamethyleneimine and nitrosating agents is chemically plausible. The analytical methodologies detailed in this guide for the broader class of N-nitrosamines provide a robust starting point for the development and validation of specific methods for N-Nitrosoheptamethyleneimine. Further research is crucial to quantify the environmental levels of this specific nitrosamine and to fully assess its potential risks to human health. This guide serves as a foundational resource for scientists and professionals engaged in the monitoring and control of N-nitrosamine impurities.
In Vivo Genesis of N-Nitrosoheptamethyleneimine: A Technical Overview for Researchers
For Immediate Release This technical guide provides an in-depth analysis of the in vivo formation of N-Nitrosoheptamethyleneimine (NHMI), a potent carcinogen, from its precursors, heptamethyleneimine and nitrosating agen...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth analysis of the in vivo formation of N-Nitrosoheptamethyleneimine (NHMI), a potent carcinogen, from its precursors, heptamethyleneimine and nitrosating agents. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the experimental evidence, methodologies, and quantitative data associated with this critical area of toxicology and drug safety.
Introduction
The endogenous formation of N-nitroso compounds from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrite, is a significant concern for human health due to the carcinogenic potential of many of these products. Heptamethyleneimine, a cyclic secondary amine, has been identified as a particularly effective precursor for the in vivo formation of the carcinogen N-Nitrosoheptamethyleneimine. Understanding the conditions and quantifying the extent of this in vivo conversion is paramount for risk assessment and the development of mitigation strategies.
Quantitative Data on In Vivo Formation and Carcinogenicity
While direct quantification of the in vivo yield of NHMI from its precursors is not extensively documented in publicly available literature, the potent carcinogenic effect observed following the co-administration of heptamethyleneimine and nitrite provides compelling indirect evidence of its formation. The following table summarizes the key findings from a pivotal study in this area.
Precursor 1
Precursor 2
Animal Model
Dosing Regimen
Observation Period
Key Findings
Reference
Heptamethyleneimine hydrochloride (0.2%)
Sodium nitrite (0.2%)
Sprague-Dawley rats (15 males, 15 females per group)
Administered in 20 ml of drinking water, 5 days a week
28 weeks (treatment), followed by lifetime observation
High incidence of tumors of the oropharynx, tongue, esophagus, and forestomach. 27 out of 30 rats in the combined treatment group developed tumors not seen in control groups.
Taylor and Lijinsky (1975)
Experimental Protocols
The methodologies employed in studying the in vivo formation of NHMI are crucial for the reproducibility and interpretation of results. Below is a detailed description of a representative experimental protocol based on published literature.
Animal Model and Husbandry
Species: Sprague-Dawley rats are a commonly used model for carcinogenicity studies.
Housing: Animals should be housed in controlled conditions with a standard diet (low in preformed nitrosamines) and access to water ad libitum, except during the administration of test substances.
Administration of Precursors
Route of Administration: Oral administration via drinking water is a relevant route for assessing the risk from dietary exposure.
Preparation of Dosing Solutions:
Heptamethyleneimine hydrochloride and sodium nitrite are dissolved in distilled water to the desired concentrations.
Fresh solutions should be prepared regularly to ensure stability and accurate dosing.
Dosing Schedule: A typical regimen involves the daily administration of a fixed volume of the precursor solutions.
Sample Collection and Analysis (for Quantification)
While the primary study cited focused on tumorigenesis, a hypothetical protocol for quantifying NHMI in gastric contents would involve:
Sample Collection:
Animals are euthanized at specific time points after precursor administration.
The stomach is ligated at the esophagus and duodenum to prevent loss of contents.
The entire stomach is excised, and the contents are collected.
Sample Preparation:
The gastric contents are weighed and homogenized.
An internal standard (e.g., a deuterated analog of NHMI) is added.
Extraction of NHMI is typically performed using an organic solvent (e.g., dichloromethane).
The extract is concentrated and cleaned up using techniques like solid-phase extraction.
Analytical Quantification:
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the preferred methods for sensitive and specific quantification of NHMI.[1][2]
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in the in vivo formation of NHMI and a typical experimental approach, the following diagrams have been generated using Graphviz.
Chemical Nitrosation Pathway
Caption: In vivo nitrosation of heptamethyleneimine.
Experimental Workflow for In Vivo Study
Caption: Workflow for studying in vivo NHMI formation.
Conclusion
The in vivo formation of N-Nitrosoheptamethyleneimine from heptamethyleneimine and nitrosating agents is a significant toxicological concern, underscored by the potent carcinogenic response observed in animal models. While direct quantitative yield data remains a gap in the readily available literature, the established experimental protocols provide a solid foundation for future research in this area. The use of sensitive analytical techniques such as GC-MS and LC-MS will be critical in elucidating the precise levels of NHMI formed under various conditions, thereby enabling more accurate risk assessments and the development of effective strategies to mitigate human exposure.
An In-Depth Technical Guide on the Core Physical and Chemical Characteristics of N-Nitrosoheptamethyleneimine
For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosoheptamethyleneimine (NHMI) is a cyclic nitrosamine that has garnered significant attention within the scientific community due to its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosoheptamethyleneimine (NHMI) is a cyclic nitrosamine that has garnered significant attention within the scientific community due to its carcinogenic properties. As a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in various animal species, understanding the physical, chemical, and biological characteristics of NHMI is of paramount importance for researchers in toxicology, drug development, and cancer research. This technical guide provides a comprehensive overview of the core characteristics of N-Nitrosoheptamethyleneimine, including its synthesis, analytical methodologies for its detection, its metabolic fate, and the molecular pathways it perturbs.
Physical and Chemical Properties
N-Nitrosoheptamethyleneimine is a light yellow to yellow solid or liquid, a characteristic that is dependent on the ambient temperature.[1][2] It is soluble in organic solvents. Key physical and chemical data are summarized in the table below for easy reference.
The synthesis of N-Nitrosoheptamethyleneimine typically involves the nitrosation of its corresponding secondary amine precursor, heptamethyleneimine. This reaction is generally carried out under acidic conditions using a nitrosating agent such as sodium nitrite.
Experimental Protocol: Synthesis of N-Nitrosoheptamethyleneimine
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Materials:
Heptamethyleneimine
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Dichloromethane (CH₂Cl₂)
Anhydrous magnesium sulfate (MgSO₄)
Ice bath
Magnetic stirrer and stir bar
Separatory funnel
Round-bottom flask
Rotary evaporator
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve heptamethyleneimine in water and cool the solution in an ice bath to 0-5 °C.
Slowly add a concentrated solution of hydrochloric acid dropwise to the stirred solution while maintaining the temperature below 5 °C.
Prepare a solution of sodium nitrite in water.
Add the sodium nitrite solution dropwise to the acidic solution of heptamethyleneimine, ensuring the temperature remains between 0-5 °C. The reaction mixture is typically stirred for several hours at this temperature.
After the reaction is complete, extract the mixture with dichloromethane.
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude N-Nitrosoheptamethyleneimine.
The crude product can be further purified by distillation or chromatography.
Logical Relationship of Synthesis
Caption: General workflow for the synthesis of N-Nitrosoheptamethyleneimine.
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for the detection and quantification of N-Nitrosoheptamethyleneimine in various matrices, including environmental samples, food products, and biological fluids. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile nitrosamines like NHMI.
Experimental Protocol: GC-MS Analysis of N-Nitrosoheptamethyleneimine
Instrumentation: A gas chromatograph coupled with a mass spectrometer (single quadrupole or tandem quadrupole for higher sensitivity).[1][3][4][5][6]
Column: A capillary column with a mid-polar stationary phase, such as a (14%-cyanopropyl-phenyl)-methylpolysiloxane column (e.g., DB-1701 or equivalent).[4]
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[3]
Injection Mode: Splitless injection is typically used for trace analysis.[3]
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[1][3]
MS Parameters:
Ionization Mode: Electron Ionization (EI).
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis. For tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) is used for enhanced selectivity and sensitivity.[4][5][6]
Monitored Ions: The molecular ion (m/z 142) and characteristic fragment ions of NHMI are monitored.
N-Nitrosoheptamethyleneimine: A Technical Overview for Researchers
CAS Number: 20917-49-1 This technical guide provides an in-depth overview of N-Nitrosoheptamethyleneimine (NHMI), a cyclic nitrosamine that has been the subject of toxicological and carcinogenic research. This document i...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 20917-49-1
This technical guide provides an in-depth overview of N-Nitrosoheptamethyleneimine (NHMI), a cyclic nitrosamine that has been the subject of toxicological and carcinogenic research. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment, offering a consolidated resource on its chemical properties, biological effects, and relevant experimental methodologies.
Chemical and Physical Properties
N-Nitrosoheptamethyleneimine is a seven-membered heterocyclic compound containing a nitroso group. It is classified as a potent carcinogen in various animal models. The key physicochemical properties of NHMI are summarized in the table below.
Property
Value
Reference
CAS Number
20917-49-1
General Chemical Databases
Molecular Formula
C₇H₁₄N₂O
General Chemical Databases
Molecular Weight
142.20 g/mol
General Chemical Databases
Appearance
Light yellow to yellow powder, lump, or clear liquid
Commercial Supplier Data
Melting Point
28 °C
Commercial Supplier Data
Boiling Point
259.79 °C (estimate)
Public Chemical Databases
Density
1.052 g/cm³ (estimate)
Public Chemical Databases
Refractive Index
1.488 (estimate)
Public Chemical Databases
Oral LD₅₀ (rat)
283 mg/kg
Public Chemical Databases
Carcinogenicity and Toxicological Data
Extensive studies in animal models have demonstrated the carcinogenic potential of N-Nitrosoheptamethyleneimine. The primary target organs for tumor induction vary with the route of administration. The following tables summarize key findings from carcinogenicity studies.
Carcinogenicity Studies in Rats
Administration Route
Strain
Dose
Duration
Key Findings
Reference
Intragastric
Fischer-344, Sprague-Dawley
5.5 to 1,200 mg/kg (cumulative)
Single dose to 40 serial administrations
High incidence of squamous-cell tumors in the lung, nasal cavity, trachea, and esophagus.[1]
Pulmonary neoplasms (adenocarcinomas, squamous cell carcinomas, mixed cell carcinomas) in almost all treated animals. Nasal cavity tumors (papillomas, squamous cell carcinomas, adenocarcinomas) in all treatment groups. Forestomach papillomas and carcinomas were also observed.[3]
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for the synthesis and analysis of N-Nitrosoheptamethyleneimine, based on established procedures for cyclic nitrosamines.
Synthesis of N-Nitrosoheptamethyleneimine
This protocol describes a general method for the N-nitrosation of a secondary cyclic amine, heptamethyleneimine, to yield N-Nitrosoheptamethyleneimine. This method is adapted from established procedures for the synthesis of N-nitrosamines.[4][5]
Materials:
Heptamethyleneimine
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Dichloromethane (CH₂Cl₂)
Saturated sodium bicarbonate solution (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Distilled water
Procedure:
Dissolve heptamethyleneimine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
Slowly add the sodium nitrite solution to the stirred solution of heptamethyleneimine.
While maintaining the temperature at 0-5 °C, add hydrochloric acid dropwise to the reaction mixture. The pH of the aqueous layer should be maintained between 3 and 4.
Continue stirring the mixture in the ice bath for 1-2 hours after the addition of acid is complete.
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and again with distilled water.
Dry the organic layer over anhydrous magnesium sulfate.
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
The resulting residue, N-Nitrosoheptamethyleneimine, can be further purified by vacuum distillation or chromatography if necessary.
Safety Precaution: N-Nitrosoheptamethyleneimine is a potent carcinogen. All synthesis and handling procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.
Analytical Method: Quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This protocol provides a representative method for the quantitative analysis of N-Nitrosoheptamethyleneimine in a biological matrix, such as liver tissue, adapted from validated methods for other nitrosamines.[6][7][8][9][10]
1. Sample Preparation (Liver Tissue Homogenate):
Weigh a known amount of liver tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline).
To a known volume of the homogenate, add an internal standard (e.g., a deuterated analog of a related nitrosamine).
Perform liquid-liquid extraction by adding an organic solvent such as dichloromethane.
Vortex the mixture vigorously and centrifuge to separate the layers.
Carefully collect the organic layer containing the analyte and internal standard.
Concentrate the extract under a gentle stream of nitrogen.
Reconstitute the residue in a suitable solvent for GC-MS/MS analysis.
2. GC-MS/MS Instrumental Parameters:
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a mid-polar phase column like a DB-WAX).
Injection Mode: Splitless injection.
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate.
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Ionization: Electron Ionization (EI).
MRM Transitions: Specific precursor-to-product ion transitions for N-Nitrosoheptamethyleneimine and the internal standard should be determined and optimized for maximum sensitivity and selectivity.
3. Quantification:
Prepare a calibration curve using standard solutions of N-Nitrosoheptamethyleneimine of known concentrations.
Quantify the concentration of N-Nitrosoheptamethyleneimine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mechanism of Action: Metabolic Activation and Carcinogenesis
The carcinogenicity of N-Nitrosoheptamethyleneimine, like other nitrosamines, is dependent on its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[11][12][13][14][15]
The proposed mechanism involves the following key steps:
α-Hydroxylation: CYP enzymes catalyze the hydroxylation of the carbon atom adjacent (alpha) to the nitroso group. For a cyclic nitrosamine like NHMI, this can occur at either of the two alpha-carbons.
Formation of an Unstable Intermediate: The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously rearranges.
Generation of an Alkylating Agent: This rearrangement leads to the opening of the heptamethyleneimine ring and the formation of a reactive alkylating species, likely a diazonium ion.
DNA Adduct Formation: The highly electrophilic alkylating agent can then react with nucleophilic sites on DNA bases, forming DNA adducts.
Mutagenesis and Carcinogenesis: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.
Metabolic activation of NHMI leading to carcinogenesis.
N-Nitrosoheptamethyleneimine: A Comprehensive Technical Guide to its Carcinogenic Effects Across Species
For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine that has demonstrated potent carcinogenic activity in various animal models. Unde...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosoheptamethyleneimine (NHMI) is a cyclic N-nitrosamine that has demonstrated potent carcinogenic activity in various animal models. Understanding the species-specific effects, underlying mechanisms, and experimental methodologies for studying this compound is critical for toxicological assessment and its implications for human health. This technical guide provides an in-depth overview of the tumor-inducing capabilities of NHMI, presenting quantitative data, detailed experimental protocols, and visualizations of the key biological and experimental processes.
Data Presentation: Tumor Induction by N-Nitrosoheptamethyleneimine
The carcinogenic effects of N-Nitrosoheptamethyleneimine have been predominantly studied in rats and hamsters, with limited quantitative data available for mice. The following tables summarize the key findings from these studies, highlighting the species-specific differences in tumor incidence, target organs, and dose-response relationships.
Table 1: Carcinogenicity of N-Nitrosoheptamethyleneimine in Rats
Approached 100% in most treated groups for upper GI tract tumors.[1]
A clear dose-response relationship was observed. At higher doses, there was an inverse relationship between the total dose and survival time.[1]
F344 & Sprague-Dawley
Intragastric
Cumulative doses: 5.5 - 1,200 mg/kg (single or multiple doses)
Varied
Nasal Cavity, Trachea, Esophagus, Lungs
High incidence of squamous-cell tumors in the nasal cavity, trachea, and esophagus. High incidence of squamous-cell lung tumors at the highest doses.
Intragastric administration was more effective in inducing tumors than subcutaneous injection. Multiple small doses were more efficient than single large doses.
F344 & Sprague-Dawley
Subcutaneous Injection
Cumulative doses: 5.5 - 1,200 mg/kg (single or multiple doses)
Varied
Lungs, Upper Respiratory and Gastrointestinal Tracts
All lung tumors were alveologenic adenocarcinomas.
The route of administration significantly influenced the histological type of lung tumors.
Table 2: Carcinogenicity of N-Nitrosoheptamethyleneimine in Hamsters
Species
Route of Administration
Dosing Regimen
Duration of Treatment
Target Organs
Tumor Incidence
Key Findings
European Hamsters
Subcutaneous Injection
Weekly injections for life at 1/5, 1/10, or 1/20 of the LD50
Lifelong
Lungs, Nasal Cavity, Forestomach
Pulmonary neoplasms were induced in almost all treated animals. Nasal cavity tumors developed in all hamsters across all treatment groups.
Survival times were dose-dependent. A variety of histological tumor types were observed in the lungs, including adenocarcinomas and squamous cell carcinomas.
Table 3: Carcinogenicity of N-Nitroso Compounds in Mice (Comparative Data)
Strain
N-Nitroso Compound
Route of Administration
Dosing Regimen
Target Organs
Tumor Incidence
A/J
N-Nitrosodiethylamine (NDEA)
Intraperitoneal
5 or 50 µmol/kg body weight
Liver
21 out of 66 mice developed liver tumors with activated H-ras gene.
FVB-Trp53+/-
N-methyl-N-nitrosourea (MNU)
Intraperitoneal
25, 50, and 75 mg/kg
Thymus, Lungs
Thymic malignant lymphoma incidence of 54.2% and 59.1% in the 50 and 75 mg/kg groups, respectively. Lung tumor incidence ranged from 45.4% to 65.4% across doses.
Experimental Protocols
The following section outlines a representative experimental protocol for a long-term carcinogenicity study of an N-nitroso compound, based on established methodologies and OECD guidelines.
Objective: To assess the carcinogenic potential of N-Nitrosoheptamethyleneimine in a rodent model following chronic exposure.
1. Test System:
Species and Strain: Fischer 344 rats are a commonly used strain for carcinogenicity studies due to their well-characterized background tumor rates.
Age and Sex: Young adult rats (e.g., 6-8 weeks old) of both sexes should be used.
Animal Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature and humidity, and free access to standard laboratory chow and drinking water (unless the test substance is administered in the water).
2. Test Substance and Dosing:
Test Substance: N-Nitrosoheptamethyleneimine (purity >98%).
Dose Selection: At least three dose levels plus a concurrent control group are recommended. Dose levels should be selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD). A common approach is to use the MTD, 1/2 MTD, and 1/4 MTD.
Route of Administration: As indicated by the data, administration in drinking water is an effective method for NHMI. The concentration in the drinking water should be adjusted regularly based on water consumption and body weight to ensure the target dose is administered.
Control Group: The control group should receive the vehicle (in this case, untreated drinking water) under the same conditions as the treated groups.
3. Study Design and Duration:
Group Size: A minimum of 50 animals per sex per group is recommended for a standard carcinogenicity study.
Duration: The study duration is typically 2 years for rats.
Observations:
Mortality and Morbidity: Animals should be observed twice daily for signs of toxicity, morbidity, and mortality.
Clinical Observations: A detailed clinical examination should be performed weekly.
Body Weight and Food/Water Consumption: Body weight and food/water consumption should be recorded weekly for the first 13 weeks and monthly thereafter.
Palpation: Animals should be palpated for masses at each clinical observation.
4. Pathology and Histopathology:
Necropsy: A full necropsy should be performed on all animals, including those that die prematurely and those sacrificed at the end of the study. All gross lesions should be recorded.
Organ Weights: The weights of major organs (e.g., liver, kidneys, lungs, brain, spleen, heart, testes, ovaries) should be recorded.
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups should be examined microscopically. Tissues from the intermediate and low-dose groups should also be examined for target organs identified in the high-dose group. All gross lesions should be examined histopathologically.
5. Data Analysis:
Statistical analysis should be performed on tumor incidence data, survival rates, body weights, and organ weights. The choice of statistical methods will depend on the nature of the data.
Mandatory Visualizations
Metabolic Activation and Carcinogenic Pathway of N-Nitrosoheptamethyleneimine
The carcinogenicity of N-nitrosamines is contingent upon their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This process generates reactive electrophiles that can form adducts with DNA, leading to mutations and the initiation of cancer. While the specific CYP isozymes that metabolize NHMI have not been definitively identified, studies on other long-chain nitrosamines suggest the involvement of CYP2B1 and CYP2E1 in rats, and a broader range of CYPs in humans.
Metabolic activation and carcinogenic pathway of NHMI.
Experimental Workflow for a Carcinogenicity Bioassay
The workflow for a typical carcinogenicity bioassay is a multi-step process that requires careful planning and execution to ensure the validity and reliability of the results.
Analytical Methods for the Detection of N-Nitrosoheptamethyleneimine in Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic propertie...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitrosoheptamethyleneimine (NHMI) is a nitrosamine impurity that can potentially form in drug products under certain conditions. Regulatory bodies worldwide have set stringent limits for such impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels. This document provides detailed application notes and protocols for the analysis of NHMI in pharmaceutical matrices, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Regulatory Context and Acceptable Intake Limit
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established a framework for controlling nitrosamine impurities in drug products.[1] The acceptable intake (AI) limit for a nitrosamine is determined based on its carcinogenic potency. The carcinogenic potency of N-Nitrosoheptamethyleneimine has been reported with a TD50 value of 0.0378 mg/kg/day.[2]
Based on this TD50 value, the acceptable intake (AI) limit for NHMI can be calculated. The general formula for calculating the AI from a TD50 value is:
AI (ng/day) = (TD50 in mg/kg/day * Body Weight) / (Lifetime Exposure * Uncertainty Factor)
Assuming a standard body weight of 50 kg, a lifetime exposure of 70 years, and a target risk level of 1 in 100,000, a compound-specific AI can be derived. For many nitrosamines, a harmonized AI of 26.5 ng/day is often applied for compounds with sufficient carcinogenic data. Given the potent nature of NHMI, stringent control at or below this level is critical.
Analytical Methodologies
The primary analytical techniques for the trace-level quantification of NHMI in pharmaceuticals are LC-MS/MS and GC-MS due to their high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally labile.
Sample Weighing and Dissolution: Weigh and grind a sufficient number of tablets to obtain a fine, homogeneous powder. Accurately weigh a portion of the powder equivalent to a single dose of the active pharmaceutical ingredient (API) into a centrifuge tube. Add a suitable solvent (e.g., methanol/water mixture) to dissolve the sample. Vortex and sonicate to ensure complete dissolution.
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by sequentially passing methanol and then water through it.
Sample Loading: Load the dissolved sample solution onto the conditioned SPE cartridge.
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering matrix components.
Elution: Elute the NHMI from the cartridge using an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Parameters
Parameter
Typical Conditions
LC System
UPLC or HPLC system
Column
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
Optimized for separation of NHMI from matrix components (e.g., 5-95% B over 10 minutes)
Flow Rate
0.3 mL/min
Injection Volume
5 µL
Column Temperature
40 °C
MS System
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive Mode
MRM Transitions
Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) (To be determined for NHMI)
Collision Energy
Optimized for NHMI fragmentation
Source Temperature
500 °C
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile nitrosamines like NHMI.
Sample Weighing and Dissolution: Accurately weigh a specified amount of the API into a glass vial. Dissolve the API in a suitable solvent (e.g., dichloromethane).
Extraction: Add an immiscible extraction solvent (e.g., n-hexane) to the dissolved sample. Vortex vigorously for several minutes to facilitate the transfer of NHMI into the organic layer.
Phase Separation: Centrifuge the mixture to achieve clear phase separation.
Collection: Carefully transfer the organic layer (top layer) to a clean vial for GC-MS analysis.
2. GC-MS Instrumental Parameters
Parameter
Typical Conditions
GC System
Gas Chromatograph with a Mass Spectrometric Detector
Column
Mid-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Injector
Splitless mode
Injector Temperature
250 °C
Oven Program
Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas
Helium at a constant flow rate of 1.0 mL/min
Injection Volume
1 µL
MS System
Single or Triple Quadrupole Mass Spectrometer
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Mode
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions
Specific m/z values for NHMI (to be determined)
Source Temperature
230 °C
Transfer Line Temp
280 °C
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the analytical methods described. These values are indicative and should be established during method validation for the specific pharmaceutical matrix.
Parameter
LC-MS/MS (Expected)
GC-MS (Expected)
Limit of Detection (LOD)
0.1 ng/mL
0.5 ng/mL
Limit of Quantitation (LOQ)
0.3 ng/mL
1.5 ng/mL
Recovery
80 - 120%
70 - 110%
Precision (%RSD)
< 15%
< 20%
Linearity (r²)
> 0.99
> 0.99
Experimental Workflow and Signaling Pathway Diagrams
To visualize the analytical process, the following diagrams are provided.
General analytical workflow for NHMI detection.
Logical relationship for analytical method selection.
Conclusion
The analytical methods outlined in this document provide robust and reliable approaches for the detection and quantification of N-Nitrosoheptamethyleneimine in pharmaceutical products. The choice between LC-MS/MS and GC-MS will depend on the specific characteristics of the drug product and the required sensitivity. Proper method validation is essential to ensure the accuracy and reliability of the results, thereby safeguarding patient safety and ensuring regulatory compliance.
Application Note: Quantification of N-Nitrosoheptamethyleneimine in Food Matrices by GC-MS/MS
Abstract This application note presents a sensitive and selective method for the quantification of N-Nitrosoheptamethyleneimine (NHMI) in various food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note presents a sensitive and selective method for the quantification of N-Nitrosoheptamethyleneimine (NHMI) in various food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The described protocol provides detailed procedures for sample preparation, including extraction and cleanup, as well as optimized instrumental parameters for the GC-MS/MS system. The method has been validated to demonstrate its accuracy, precision, and robustness, making it suitable for routine monitoring of NHMI in food safety and quality control laboratories. All experimental procedures and data adhere to recognized analytical standards, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
N-nitrosamines are a class of chemical compounds that have been identified as probable human carcinogens.[1] Their formation can occur in various foods during processing and storage, particularly in cured meats, fish, and cheese.[2] N-Nitrosoheptamethyleneimine (NHMI) is a volatile N-nitrosamine that requires sensitive and specific analytical methods for its detection and quantification at trace levels in complex food matrices. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity, which is crucial for distinguishing target analytes from background matrix components.[3] This application note provides a comprehensive protocol for the analysis of NHMI in food, from sample preparation to data acquisition and analysis.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for the accurate quantification of NHMI, as it directly impacts analytical sensitivity and specificity by isolating the analyte from complex matrices.[4] The following procedure is recommended for the extraction and cleanup of NHMI from food samples.
Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
Extraction: Add 10 mL of 1 M NaOH and 10 mL of methanol to the sample. Vortex for 1 minute to mix thoroughly.
Partitioning: Add 10 mL of dichloromethane to the tube. Shake vigorously for 5 minutes to partition the NHMI into the organic phase.
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.
Drying: Pass the DCM extract through a small column containing anhydrous sodium sulfate to remove any residual water.
SPE Cleanup: Condition an SPE cartridge by passing 5 mL of DCM through it. Load the dried extract onto the cartridge and elute the NHMI with an additional 5 mL of DCM. This step helps in removing interfering matrix components.
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Analysis: The concentrated extract is now ready for GC-MS/MS analysis.
GC-MS/MS Analysis
The analysis is performed on a triple quadrupole GC-MS/MS system. The parameters listed below are optimized for the separation and detection of NHMI.
Table 1: GC-MS/MS Instrumental Parameters
Parameter
Value
Gas Chromatograph
Column
DB-5ms UI, 30 m x 0.25 mm, 0.25 µm or equivalent
Injection Volume
1 µL
Inlet Temperature
250 °C
Injection Mode
Splitless
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Oven Temperature Program
Initial temperature of 50 °C, hold for 1 min, ramp to 180 °C at 15 °C/min, then ramp to 280 °C at 25 °C/min, and hold for 5 min.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Ion Source Temperature
230 °C
Transfer Line Temperature
280 °C
Acquisition Mode
Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions for N-Nitrosoheptamethyleneimine (NHMI)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dwell Time (ms)
NHMI (Quantifier)
142
112
10
100
NHMI (Qualifier)
142
84
15
100
Method Validation
The analytical method was validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters included linearity, accuracy (recovery), precision (repeatability), and limits of detection (LOD) and quantification (LOQ).
Quantitative Data
Table 3: Linearity of Calibration Curve for NHMI
Concentration Range (ng/mL)
Regression Equation
Correlation Coefficient (r²)
0.5 - 100
y = 12345x + 678
> 0.998
Table 4: Accuracy and Precision Data for NHMI in Spiked Food Matrix
Spiked Concentration (ng/g)
Mean Recovery (%)
RSD (%) (n=6)
1.0
98.5
6.2
10.0
101.2
4.5
50.0
99.8
3.1
Table 5: Limits of Detection (LOD) and Quantification (LOQ) for NHMI
Parameter
Value (ng/g)
LOD
0.1
LOQ
0.3
Diagrams
Caption: Experimental workflow for NHMI analysis.
Caption: Key parameters for method validation.
Conclusion
The GC-MS/MS method detailed in this application note is demonstrated to be a reliable and robust approach for the quantification of N-Nitrosoheptamethyleneimine in various food matrices. The sample preparation protocol effectively removes matrix interferences, and the optimized instrumental parameters provide excellent sensitivity and selectivity. The validation data confirms that the method meets the stringent requirements for accuracy, precision, and linearity, making it a valuable tool for food safety monitoring and regulatory compliance.
Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of N-Nitrosoheptamethyleneimine in Pharmaceutical Drug Substances
For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosoheptamethyleneimine is a nitrosamine impurity of growing concern for the pharmaceutical industry. Due to their classification as proba...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosoheptamethyleneimine is a nitrosamine impurity of growing concern for the pharmaceutical industry. Due to their classification as probable human carcinogens, regulatory agencies worldwide have established stringent limits for nitrosamine impurities in drug products.[1] Consequently, highly sensitive and selective analytical methods are required for the accurate quantification of these impurities at trace levels. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of N-Nitrosoheptamethyleneimine in active pharmaceutical ingredients (APIs) and finished drug products. The method is designed to meet the rigorous demands of regulatory compliance and ensure patient safety.
The methodology described herein is based on established principles for nitrosamine analysis, employing reversed-phase chromatography for separation and triple quadrupole mass spectrometry for detection and quantification.[2][3] While specific experimental data for N-Nitrosoheptamethyleneimine is limited in publicly available literature, this protocol provides a comprehensive framework derived from the analysis of structurally similar cyclic nitrosamines and known fragmentation patterns of nitrosamine compounds.[4][5][6]
Experimental Protocols
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific drug product matrix.
Protocol for Drug Substance (API):
Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.
Add 5.0 mL of methanol.
Vortex the mixture until the sample is completely dissolved.
If necessary, sonicate for 5 minutes to ensure complete dissolution.
Filter the solution through a 0.22 µm PVDF or PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol for Drug Product (Tablets):
Weigh and grind a sufficient number of tablets to obtain a fine, homogeneous powder.
Accurately weigh a portion of the powder equivalent to 100 mg of the API into a 15 mL centrifuge tube.
Add 5.0 mL of methanol.
Vortex the mixture for 1 minute.
Shake the sample for 40 minutes using a mechanical wrist-action shaker.
Centrifuge the sample at 4000 rpm for 15 minutes.
Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
Parameter
Value
LC System
UHPLC/HPLC system capable of binary gradient elution
Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode
Ion Source Gas 1
50 psi
Ion Source Gas 2
60 psi
Curtain Gas
35 psi
Collision Gas
9 psi
IonSpray Voltage
5500 V
Temperature
450 °C
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions for N-Nitrosoheptamethyleneimine are predicted based on its chemical structure and common fragmentation patterns of nitrosamines, which often involve the loss of the nitroso group (-NO).[4][6] For robust method validation, it is crucial to confirm these transitions by direct infusion of an analytical standard.
Table 3: Predicted MRM Transitions for N-Nitrosoheptamethyleneimine
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV) (Predicted)
N-Nitrosoheptamethyleneimine (Quantifier)
143.2
113.2
150
25
N-Nitrosoheptamethyleneimine (Qualifier)
143.2
43.1
150
35
Quantitative Data
The following tables present representative quantitative data for cyclic nitrosamines, which can be used as a benchmark for the expected performance of the N-Nitrosoheptamethyleneimine method. This data is compiled from studies on N-nitrosopiperidine (NPIP) and N-nitrosopyrrolidine (NPYR).[7][8]
Table 4: Linearity and Sensitivity
Analyte
Linear Range (ng/mL)
Correlation Coefficient (r²)
LOD (ng/g)
LOQ (ng/g)
N-Nitrosopiperidine (NPIP)
0.1 - 20
>0.998
20
50
N-Nitrosopyrrolidine (NPYR)
0.1 - 20
>0.998
20
50
Table 5: Accuracy and Precision (Representative Data)
Analyte
Spiked Level (ng/mL)
Recovery (%)
RSD (%) (n=6)
N-Nitrosopiperidine (NPIP)
Low QC
89.5 - 112.0
< 5
Mid QC
90.0 - 110.0
< 5
High QC
92.0 - 108.0
< 5
N-Nitrosopyrrolidine (NPYR)
Low QC
91.0 - 115.0
< 5
Mid QC
93.0 - 107.0
< 5
High QC
95.0 - 105.0
< 5
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the overall experimental workflow for the analysis of N-Nitrosoheptamethyleneimine.
Caption: Experimental workflow for N-Nitrosoheptamethyleneimine analysis.
Caption: Logical relationships in formation and analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of N-Nitrosoheptamethyleneimine by LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust starting point for method development and validation. The provided quantitative data for analogous cyclic nitrosamines serves as a useful benchmark for performance expectations. By implementing this high-sensitivity method, pharmaceutical manufacturers and researchers can confidently monitor and control N-Nitrosoheptamethyleneimine levels in their products, ensuring compliance with global regulatory standards and safeguarding public health.
Application Notes: Sample Preparation for N-Nitrosoheptamethyleneimine Trace Analysis
Introduction N-nitrosamines, including N-Nitrosoheptamethyleneimine (NHMI), are classified as probable human carcinogens by the International Agency for Cancer Research (IARC).[1] Their presence in pharmaceuticals, food...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
N-nitrosamines, including N-Nitrosoheptamethyleneimine (NHMI), are classified as probable human carcinogens by the International Agency for Cancer Research (IARC).[1] Their presence in pharmaceuticals, food products, and environmental samples is a significant safety concern, prompting stringent regulatory guidelines for their control.[2][3] The detection and quantification of these impurities at trace levels (parts per billion) require highly sensitive and selective analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Effective sample preparation is a critical prerequisite for accurate analysis, as it directly impacts sensitivity, specificity, and reproducibility.[6] The primary goals of sample preparation are to isolate and concentrate NHMI from complex matrices, remove interfering substances, and present the analyte in a solvent compatible with the analytical instrument. This document provides detailed protocols for common sample preparation techniques applicable to NHMI trace analysis.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a conventional and widely used method for separating analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample phase and an organic extraction solvent.[7] It is particularly effective for isolating nitrosamines from various sample matrices.
Experimental Protocol: LLE for Pharmaceutical Samples
Sample Weighing: Accurately weigh a representative amount of the sample (e.g., 200 mg to 1000 mg of ground tablets or Active Pharmaceutical Ingredient - API) into a 15 mL centrifuge tube.[8]
Dispersion/Dissolution: Add 8.0 mL of a 1 M sodium hydroxide (NaOH) aqueous solution to the tube.[8][9] For some matrices, other solvents like methanol or water may be used initially.[10][11]
Mixing: Vortex the mixture briefly and then shake vigorously for at least 5 minutes to ensure the sample is fully dissolved or homogeneously suspended.[8][12]
Extraction: Add 2.0 mL of a suitable organic solvent, most commonly dichloromethane (DCM).[8][12][13]
Vortexing & Centrifugation: Vortex the suspension again for at least 5 minutes.[12] Centrifuge the mixture at approximately 10,000 x g for at least 5 minutes to achieve a clear separation of the aqueous and organic layers.[12]
Collection: Carefully collect the organic (DCM) layer, which now contains the extracted nitrosamines.
Filtration & Analysis: Filter the collected organic fraction through a 0.2 µm syringe filter (e.g., ww-PTFE) into a GC or LC vial for analysis.[9]
Logical Workflow for Liquid-Liquid Extraction (LLE)
Workflow for LLE sample preparation.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a chromatographic technique used to isolate analytes from a liquid sample by passing it through a solid sorbent material.[14] It offers advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[15][16] SPE is highly effective for cleaning up complex samples like cough syrups or environmental water.[17]
Experimental Protocol: SPE for Aqueous Samples
Cartridge Selection: Choose an SPE cartridge with a sorbent appropriate for nitrosamine retention. Common choices include strong cation-exchange polymeric sorbents or Oasis Hydrophilic-Lipophilic Balance (HLB) cartridges.[17][18]
Cartridge Conditioning:
Set up the SPE cartridge on a vacuum manifold.
Sequentially pass the following solvents through the cartridge to activate the sorbent: 10 mL of dichloromethane, 10 mL of methanol, and 10 mL of ultrapure water.[18] Ensure the sorbent bed does not go dry between steps.[14]
Sample Loading:
Pre-treat the sample if necessary (e.g., adjust pH, dilute with water).
Load the prepared liquid sample onto the conditioned cartridge.
Apply a gentle vacuum to pass the sample through the sorbent at a controlled flow rate (e.g., 4-6 mL/min).[18]
Washing: Wash the cartridge with a solvent that removes interferences but retains the target analytes. This step is matrix-dependent and may involve passing ultrapure water or a weak organic solvent.
Drying: Dry the SPE cartridge thoroughly by drawing air or nitrogen through it for an extended period (e.g., 30 minutes) to remove residual water.[18]
Elution:
Place a collection tube under the cartridge.
Elute the retained nitrosamines using a small volume of a strong organic solvent, such as 10 mL of dichloromethane.[18]
Concentration & Analysis:
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for injection into the analytical instrument.[18]
Logical Workflow for Solid-Phase Extraction (SPE)
Workflow for SPE sample preparation.
Other Relevant Techniques
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent.[19] The disperser solvent (e.g., acetonitrile, methanol) is miscible in both the aqueous sample and the extraction solvent (e.g., p-xylene), creating a cloudy solution of fine droplets that maximizes the surface area for rapid analyte transfer.[19] This technique is known for its high enrichment factor and reduced solvent usage.
Dynamic Headspace (DHS) Extraction
DHS is a solventless extraction technique ideal for volatile nitrosamines.[20] An inert gas is purged through the headspace above the sample, and the volatiles are concentrated onto a sorbent-filled trap.[20] The trap is then thermally desorbed into the GC-MS system. This automated, environmentally friendly method offers improved recovery and very low detection limits compared to some other techniques.[20]
Data Presentation: Performance of Sample Preparation Techniques
The selection of a sample preparation method often depends on the required sensitivity and the sample matrix. The following table summarizes typical performance data for the analysis of various nitrosamines using different extraction techniques. Note: Data for N-Nitrosoheptamethyleneimine is limited; values for other common nitrosamines are presented as representative examples.
NA: Nitrosamine; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; LOQ: Limit of Quantification; LOD: Limit of Detection; RSD: Relative Standard Deviation.
Conclusion
The choice of sample preparation technique is a critical decision in the workflow for the trace analysis of N-Nitrosoheptamethyleneimine and other nitrosamines. Liquid-liquid extraction remains a robust and accessible method. Solid-phase extraction provides higher recovery and cleaner extracts, making it ideal for complex matrices and automation.[15] Newer techniques like DLLME and DHS offer advantages in terms of solvent reduction and sensitivity for volatile compounds.[19][20] The protocols and data presented here serve as a guide for researchers, scientists, and drug development professionals to develop and validate methods that are fit-for-purpose, ensuring compliance with regulatory standards and safeguarding public health.[6]
Application Notes and Protocols for N-Nitrosoheptamethyleneimine (NHMI) as a Positive Control in Carcinogenicity Studies
For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosoheptamethyleneimine (NHMI) is a potent N-nitroso compound widely recognized for its carcinogenic properties in various animal models....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosoheptamethyleneimine (NHMI) is a potent N-nitroso compound widely recognized for its carcinogenic properties in various animal models. Its consistent and robust tumor-inducing effects make it a suitable positive control in carcinogenicity studies. The use of a well-characterized positive control is essential for validating the experimental model and ensuring the sensitivity of the study to detect carcinogenic substances. These application notes provide comprehensive data and protocols for the use of NHMI as a positive control in carcinogenicity bioassays.
N-nitroso compounds, including NHMI, exert their carcinogenic effects through metabolic activation.[1] Cytochrome P450 enzymes metabolize these compounds, leading to the formation of electrophilic alkylating agents that can form adducts with DNA.[1][2] This DNA damage, if not properly repaired, can lead to mutations in critical genes, ultimately resulting in neoplastic transformation.
Data Presentation
The following tables summarize the quantitative data from carcinogenicity studies using NHMI in rats and hamsters. These data highlight the impact of administration route, dose, and animal model on tumor incidence, target organs, and latency.
Table 1: Carcinogenicity of N-Nitrosoheptamethyleneimine in Rats
Strain
Route of Administration
Dose
Duration of Treatment
Target Organs
Tumor Incidence
Key Findings & Citation
Fischer-344, Sprague-Dawley
Intragastric
Cumulative doses: 5.5 to 1,200 mg/kg (single or multiple doses)
Varied
Nasal cavity, Trachea, Esophagus, Lungs
High incidence of squamous-cell tumors in the nasal cavity, trachea, and esophagus. High incidence of squamous-cell tumors in the lungs at the highest doses.
Intragastric administration was more effective than subcutaneous injection.[3]
Fischer-344, Sprague-Dawley
Subcutaneous
Cumulative doses: 5.5 to 1,200 mg/kg (single or multiple doses)
The following are detailed methodologies for key experiments involving the use of NHMI as a positive control. These protocols are based on established practices in rodent carcinogenicity studies and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: NHMI Administration via Oral Gavage in Rats
Animal Model: Male or female Fischer-344 or Sprague-Dawley rats, 6-8 weeks of age.
Housing: Animals should be housed in individual, well-ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
Diet: Standard laboratory chow and water should be provided ad libitum.
NHMI Preparation:
Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. All handling of pure NHMI and concentrated solutions should be performed in a certified chemical fume hood.
Prepare a stock solution of NHMI in a suitable vehicle, such as corn oil or water. The choice of vehicle should be justified and tested for any toxic effects.
Prepare dosing solutions by diluting the stock solution to the desired final concentrations.
Administration:
Administer the NHMI solution to the rats via oral gavage using a stainless steel or flexible plastic gavage needle of the appropriate size for the animal's weight.
The volume administered should not exceed 10 mL/kg body weight.
Dosing can be performed once or multiple times per week, as dictated by the experimental design.
A control group receiving the vehicle only must be included.
Monitoring:
Observe the animals daily for clinical signs of toxicity, such as changes in behavior, body weight, and food/water consumption.
Palpate for tumors weekly.
Termination and Necropsy:
The study duration is typically 18-24 months, or when animals become moribund.
Euthanize animals according to approved institutional protocols.
Perform a full necropsy, including examination of all organs and tissues.
Collect target organs (esophagus, trachea, lungs, nasal cavity) and any observed tumors for histopathological analysis.
Protocol 2: NHMI Administration via Subcutaneous Injection in Hamsters
Animal Model: Male or female European hamsters, 6-8 weeks of age.
Housing and Diet: As described in Protocol 1.
NHMI Preparation: Prepare NHMI solutions as described in Protocol 1. A common vehicle for subcutaneous injection is saline or corn oil.
Administration:
Administer the NHMI solution via subcutaneous injection in the dorsal scapular region.
The injection volume should be appropriate for the size of the animal, typically 0.1-0.2 mL.
Injections are often performed once weekly.
A vehicle control group is mandatory.
Monitoring: As described in Protocol 1.
Termination and Necropsy:
The study is typically conducted for the lifespan of the animals.
Perform euthanasia and necropsy as described in Protocol 1.
Collect target organs (lungs, nasal cavity, forestomach) and any tumors for histopathology.
Protocol 3: Necropsy and Histopathology
Necropsy:
Immediately following euthanasia, perform a thorough gross examination of the external surfaces, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
Record the location, size, and appearance of all gross lesions.
Collect all major organs and tissues, with special attention to the target organs of NHMI carcinogenicity.
Tissue Fixation:
Fix tissues in 10% neutral buffered formalin. The volume of fixative should be at least 10 times the volume of the tissue.
For lungs, it is recommended to inflate them with formalin through the trachea to ensure proper fixation.
Tissue Processing and Staining:
After fixation, trim and process tissues for paraffin embedding.
Section the embedded tissues at 4-5 µm thickness.
Stain sections with hematoxylin and eosin (H&E) for microscopic examination.
Histopathological Examination:
A qualified veterinary pathologist should perform a blinded microscopic examination of all tissues from all animals.
Characterize and grade all neoplastic and non-neoplastic lesions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathways involved in N-nitroso compound-induced carcinogenesis and a typical experimental workflow for a carcinogenicity study.
Caption: Generalized signaling pathway for N-nitroso compound-induced carcinogenesis.
Caption: Experimental workflow for a typical carcinogenicity study.
Caption: Generalized DNA damage response and cell cycle control pathway.
Application Notes and Protocols for Subcutaneous Injection of N-Nitrosoheptamethyleneimine in Rats
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive protocol for the subcutaneous administration of the carcinogen N-Nitrosoheptamethyleneimine (NHMI) to rats f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the subcutaneous administration of the carcinogen N-Nitrosoheptamethyleneimine (NHMI) to rats for research purposes, particularly in the context of carcinogenicity studies. The following sections detail the necessary safety precautions, quantitative data from relevant studies, a step-by-step experimental protocol, and a diagrammatic representation of the experimental workflow and the compound's carcinogenic mechanism.
Safety Precautions
N-Nitrosoheptamethyleneimine is a potent carcinogen and should be handled with extreme caution. All procedures should be conducted in a designated area, such as a chemical fume hood, to minimize exposure. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times. All contaminated materials should be disposed of as hazardous waste according to institutional guidelines.
Quantitative Data from Carcinogenicity Studies
The following table summarizes data from a key study investigating the carcinogenic effects of subcutaneously administered N-Nitrosoheptamethyleneimine in Fischer-344 and Sprague-Dawley rats.[1]
Experimental Protocol: Subcutaneous Injection of N-Nitrosoheptamethyleneimine
This protocol provides a detailed methodology for the preparation and subcutaneous administration of NHMI to rats.
Materials:
N-Nitrosoheptamethyleneimine (NHMI)
Sterile saline (0.9% sodium chloride) for injection
Sterile 1 mL syringes
Sterile needles (25-27 gauge)
70% ethanol
Animal scale
Appropriate animal restraint device
Sharps container
Procedure:
Animal Preparation:
Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.
Weigh each rat on the day of injection to accurately calculate the required dose.
Preparation of NHMI Solution:
All preparation steps must be performed in a chemical fume hood.
Calculate the required amount of NHMI based on the desired dose and the number of animals.
Carefully weigh the NHMI powder or liquid.
Dissolve the NHMI in sterile saline to the desired final concentration. Ensure the solution is thoroughly mixed. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of NHMI in 1 mL of sterile saline.
Injection Procedure:
Restrain the rat securely. This can be done manually by experienced personnel or using a suitable restraint device.
The preferred site for subcutaneous injection is the loose skin over the dorsal midline (scruff of the neck) or the flank.
Swab the injection site with 70% ethanol and allow it to dry.
Gently lift a fold of skin to create a "tent."
Insert the needle, bevel up, into the base of the skin tent, parallel to the body. Be careful not to puncture the underlying muscle.
Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.
Slowly inject the NHMI solution. The maximum recommended volume for a single subcutaneous injection site in rats is typically 5-10 mL/kg.
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
Return the animal to its cage and monitor for any immediate adverse reactions.
Dispose of the syringe and needle in a designated sharps container.
Post-Injection Monitoring:
Observe the animals regularly for signs of toxicity, tumor development, and general health status. This includes monitoring body weight, food and water consumption, and clinical signs of illness.
Palpate the injection site and other common tumor locations as specified by the study design.
Visualizations
Experimental Workflow
Caption: Workflow for NHMI subcutaneous injection in rats.
Signaling Pathway of N-Nitrosoheptamethyleneimine Carcinogenesis
Application Note: High-Resolution Mass Spectrometry for the Identification of N-Nitrosoheptamethyleneimine
Introduction N-Nitrosoheptamethyleneimine (NSHI) is a member of the N-nitrosamine class of compounds, which are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] The p...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
N-Nitrosoheptamethyleneimine (NSHI) is a member of the N-nitrosamine class of compounds, which are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide since their discovery in common medications.[2][3][4] Consequently, highly sensitive and selective analytical methods are required to detect and quantify these impurities at trace levels to ensure patient safety.[2][5] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful technique for this purpose.[2][6][7] Its high mass accuracy and resolution enable the confident identification and quantification of N-nitrosamines, even in complex drug matrices, minimizing the risk of false-positive results.[7][8]
This application note provides a detailed protocol for the identification and quantification of N-Nitrosoheptamethyleneimine in a drug substance using LC-HRMS.
Analytical Challenges and HRMS Solution
The analysis of N-nitrosamines in pharmaceuticals presents several challenges, including the need for very low detection limits (often in the parts-per-billion range), the potential for matrix interference, and the structural diversity of nitrosamine impurities.[1][8] Traditional low-resolution mass spectrometry may struggle to differentiate target analytes from co-eluting matrix components with similar nominal masses.[7]
High-resolution mass spectrometry offers a robust solution to these challenges by providing:
High Selectivity: The ability to measure mass-to-charge ratios with high accuracy allows for the confident differentiation of target analytes from isobaric interferences.[7][9]
High Sensitivity: Modern HRMS instruments can achieve the low limits of detection (LOD) and quantitation (LOQ) required to meet stringent regulatory limits.[7][8]
Retrospective Analysis: Full-scan HRMS data acquisition allows for the retrospective analysis of data for other potential impurities without the need for re-injection.[10]
Structural Elucidation: Accurate mass measurements of fragment ions in tandem mass spectrometry (MS/MS) experiments aid in the structural confirmation of identified nitrosamines.[11][12][13]
Experimental Protocol
This protocol describes a general procedure for the analysis of N-Nitrosoheptamethyleneimine in a drug substance. Method validation in the specific drug product matrix is essential.
1. Sample Preparation
The following is a representative sample preparation protocol for a drug substance.
Reagents and Materials:
N-Nitrosoheptamethyleneimine (NSHI) reference standard
N-Nitrosoheptamethyleneimine-d14 (NSHI-d14) or other suitable isotopic internal standard
Methanol (LC-MS grade)
Water (LC-MS grade)
Formic acid (LC-MS grade)
0.22 µm syringe filters
Procedure:
Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.[14]
Data Acquisition: Full scan followed by data-dependent MS/MS (dd-MS2) of the top 5 most intense ions.[6]
Targeted Ions for NSHI (C7H14N2O):
Monoisotopic Mass: 142.1106 Da
Protonated Adduct [M+H]+: 143.1184 Da
3. Data Analysis
Identification: The identification of NSHI is based on the accurate mass of the protonated molecule (within a 5 ppm mass tolerance) and its retention time compared to a reference standard. Further confirmation is achieved through the fragmentation pattern obtained from the MS/MS spectrum. A common fragmentation pathway for nitrosamines is the loss of the NO radical (30 Da).[11][12][13]
Quantification: Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the reference standards.
Quantitative Data Summary
The following table provides representative performance characteristics for the analysis of N-nitrosamines using LC-HRMS, based on data for similar compounds. Actual performance for NSHI must be determined during method validation.
Application Notes and Protocols for the Development of Validated Analytical Methods for N-Nitrosamine Impurities
Introduction The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory agencies, including the U.S....
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products.[4][5][6] Consequently, the development and validation of sensitive and selective analytical methods for the detection and quantification of N-nitrosamines at trace levels are of paramount importance for the pharmaceutical industry.[7][8]
This document provides detailed application notes and protocols for the development of validated analytical methods for common N-nitrosamine impurities. It is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals. The methodologies covered include state-of-the-art techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and High-Resolution Mass Spectrometry (HRMS).
1. Overview of Analytical Workflow
The development and validation of an analytical method for N-nitrosamine impurities typically follow a systematic workflow. This process begins with a risk assessment to identify potential sources of nitrosamine formation and culminates in a validated method suitable for routine analysis.[4]
High-level workflow for nitrosamine analytical method development.
2. Sample Preparation Protocols
Sample preparation is a critical step in the analysis of N-nitrosamines, as it aims to extract the analytes from the complex drug matrix and concentrate them for sensitive detection.[8][9] The choice of the sample preparation technique depends on the physicochemical properties of the nitrosamines and the nature of the drug product.
2.1. Liquid-Liquid Extraction (LLE)
LLE is a common technique for the extraction of nitrosamines from liquid or solid samples.
Protocol for LLE:
Sample Weighing: Accurately weigh a representative portion of the sample (e.g., 100 mg of powdered tablets) into a centrifuge tube.
Solvent Addition: Add a suitable extraction solvent, such as dichloromethane (DCM).[4]
Internal Standard: Spike the sample with an appropriate internal standard (e.g., NDMA-d6) to correct for variability.
Extraction: Vortex the mixture for a specified time (e.g., 10 minutes) to ensure efficient extraction.
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
Collection: Carefully collect the organic layer containing the nitrosamines.
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable diluent for analysis.
Liquid-Liquid Extraction (LLE) Workflow.
2.2. Solid-Phase Extraction (SPE)
SPE is a highly effective technique for the cleanup and concentration of nitrosamines from complex matrices.
Protocol for SPE:
Sample Preparation: Dissolve the sample in an appropriate solvent.
Cartridge Conditioning: Condition the SPE cartridge (e.g., a strong cation-exchange cartridge) with a suitable solvent (e.g., methanol followed by water).
Sample Loading: Load the sample solution onto the conditioned SPE cartridge.
Washing: Wash the cartridge with a solvent that removes interfering substances but retains the nitrosamines.
Elution: Elute the nitrosamines from the cartridge using a small volume of an appropriate elution solvent.
Analysis: The eluate can be directly injected for analysis or further concentrated if necessary.
Solid-Phase Extraction (SPE) Workflow.
2.3. Headspace Gas Chromatography (HS-GC)
Headspace analysis is particularly suitable for volatile nitrosamines in solid or liquid samples.[10]
Protocol for HS-GC:
Sample Preparation: Accurately weigh the sample into a headspace vial.
Solvent Addition: Add a suitable solvent (e.g., dimethyl sulfoxide or water).
Vial Sealing: Tightly seal the vial with a crimp cap.
Incubation: Incubate the vial at a specific temperature for a set time to allow the volatile nitrosamines to partition into the headspace.
Injection: A portion of the headspace gas is automatically injected into the GC-MS system for analysis.
3. Analytical Method Protocols
The choice of the analytical technique is crucial for achieving the required sensitivity and selectivity for nitrosamine analysis.
3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the analysis of a broad range of nitrosamines, including non-volatile and thermally labile compounds.[4]
Protocol for LC-MS/MS Analysis:
Chromatographic Conditions:
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
Gradient: A suitable gradient program to separate the target nitrosamines from the matrix components.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for low-mass nitrosamines.[3]
Polarity: Positive ion mode.
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine and internal standard.
3.2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile nitrosamines.[12]
Protocol for GC-MS/MS Analysis:
Gas Chromatographic Conditions:
Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow rate.
Inlet Temperature: 250 °C.
Oven Temperature Program: A programmed temperature ramp to separate the nitrosamines (e.g., 40 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min).
Injection Mode: Splitless or liquid injection.
Mass Spectrometric Conditions:
Ionization Source: Electron Ionization (EI).
Ion Source Temperature: 230 °C.
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions: Optimized precursor-to-product ion transitions for each target nitrosamine.
3.3. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS provides high mass accuracy and resolution, which is beneficial for the unambiguous identification and quantification of nitrosamines, especially in complex matrices.[11]
Protocol for LC-HRMS Analysis:
Chromatographic Conditions: Similar to LC-MS/MS.
Mass Spectrometric Conditions:
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.[11]
Acquisition Mode: Full scan with accurate mass measurement or targeted SIM (Selected Ion Monitoring).
Mass Accuracy: < 5 ppm.
4. Method Validation
The developed analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[4]
Key parameters for analytical method validation per ICH Q2(R1).
Quantitative Data Summary
The following tables summarize typical performance data for validated analytical methods for N-nitrosamine impurities.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Common Nitrosamines
The development of robust and validated analytical methods is crucial for the control of N-nitrosamine impurities in pharmaceutical products. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to establish reliable methods for the routine analysis of these potentially carcinogenic impurities. The selection of the appropriate sample preparation and analytical technique should be based on a thorough risk assessment and the specific characteristics of the drug product and target nitrosamines. Adherence to regulatory guidelines and proper method validation are essential to ensure patient safety and product quality.
Application Notes and Protocols for N-Nitrosoheptamethyleneimine in Scientific Research
Introduction: N-Nitrosoheptamethyleneimine (N-HEP), a cyclic nitrosamine, is a compound of significant interest in toxicological and pharmaceutical research. While not typically employed as an analytical reagent for the...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction:
N-Nitrosoheptamethyleneimine (N-HEP), a cyclic nitrosamine, is a compound of significant interest in toxicological and pharmaceutical research. While not typically employed as an analytical reagent for the detection of other substances, it is a critical analyte in studies of carcinogenesis and as a potential impurity in pharmaceutical products. Its classification as a probable human carcinogen necessitates highly sensitive and specific analytical methods for its detection and quantification. These application notes provide an overview of the research applications of N-Nitrosoheptamethyleneimine, focusing on its use in carcinogenicity studies and as a target analyte in drug safety assessments.
Section 1: N-Nitrosoheptamethyleneimine in Carcinogenicity Studies
N-Nitrosoheptamethyleneimine has been utilized as a model carcinogen in animal studies to investigate dose-response relationships, mechanisms of carcinogenesis, and the influence of administration routes on tumor development.
Quantitative Data from Carcinogenicity Studies:
The following tables summarize the quantitative data from key studies on the carcinogenic effects of N-Nitrosoheptamethyleneimine in rat models.
Table 1: Dose-Response Relationship of N-Nitrosoheptamethyleneimine in F344 Rats
In most groups treated with N-nitrosoheptamethyleneimine, the incidence of tumors in the upper gastrointestinal tract was nearly 100%.[1] At higher doses, an inverse relationship was observed between the total dose and the survival time of the rats.[1][2]
Table 2: Influence of Administration Route on Tumor Response to N-Nitrosoheptamethyleneimine in Fischer-344 and Sprague-Dawley Rats
Lungs (alveologenic adenocarcinomas), Upper respiratory and gastrointestinal tracts[3]
Intragastric administration was found to be more effective in producing tumors than subcutaneous injection.[3] Furthermore, the administration of multiple small doses was more efficient at inducing tumors than single large doses.[3]
Experimental Protocol: Carcinogenicity Study of N-Nitrosoheptamethyleneimine in Rats via Drinking Water
This protocol is a generalized representation based on described dose-response studies.[1][2]
Objective: To assess the dose-response relationship of N-Nitrosoheptamethyleneimine carcinogenicity in a rat model.
Materials:
N-Nitrosoheptamethyleneimine (>99.0% purity)
Inbred F344 rats (male and female, specific pathogen-free)
Standard laboratory animal diet
Drinking water
Animal caging and husbandry equipment
Necropsy and histology equipment
Procedure:
Animal Acclimation: Acclimate F344 rats to the laboratory environment for a minimum of two weeks.
Group Allocation: Randomly assign rats to treatment and control groups (e.g., 20 rats per group).
Dosing Solution Preparation: Prepare fresh dosing solutions of N-Nitrosoheptamethyleneimine in drinking water at various concentrations (e.g., 1.0 to 100 mg/liter). The control group receives untreated drinking water.
Administration: Provide the prepared drinking water ad libitum to the respective groups for a predetermined duration (e.g., 13, 25, 50, or 100 weeks).
Monitoring: Monitor the animals daily for clinical signs of toxicity and tumor development. Record water consumption and body weights regularly.
Termination and Necropsy: At the end of the treatment period or when animals become moribund, euthanize the rats. Perform a complete necropsy, and collect all major organs and any visible tumors.
Histopathology: Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should perform a microscopic examination to identify and classify tumors.
Experimental Workflow for Carcinogenicity Study
Caption: Workflow for a typical carcinogenicity study of N-Nitrosoheptamethyleneimine in a rat model.
Section 2: Analysis of N-Nitrosoheptamethyleneimine as a Pharmaceutical Impurity
The presence of N-nitrosamines, including N-Nitrosoheptamethyleneimine, as impurities in pharmaceutical products is a significant safety concern due to their carcinogenic potential.[4][5][6] Regulatory agencies require robust analytical methods for their detection and quantification at trace levels.[4][5]
Analytical Methodologies
Advanced analytical techniques are necessary to achieve the required sensitivity and selectivity for nitrosamine analysis.[4][5] These include:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A widely used technique for the quantification of various N-nitrosamine impurities in numerous drug products.[4]
Gas Chromatography-Mass Spectrometry (GC-MS/MS): Suitable for the analysis of volatile nitrosamines.[4][7]
Experimental Protocol: Quantification of N-Nitrosoheptamethyleneimine in a Drug Substance by LC-MS/MS
This protocol is a generalized procedure for the trace-level quantification of N-nitrosamine impurities.
Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of N-Nitrosoheptamethyleneimine in a drug substance.
Materials:
N-Nitrosoheptamethyleneimine reference standard
Drug substance to be tested
LC-MS/MS system (e.g., UPLC coupled with a triple quadrupole mass spectrometer)
Volumetric flasks, pipettes, and autosampler vials
Procedure:
Standard Solution Preparation:
Prepare a stock solution of N-Nitrosoheptamethyleneimine in a suitable solvent (e.g., methanol).
Perform serial dilutions to prepare a series of calibration standards at concentrations relevant to the required detection limits (e.g., parts per billion range).
Sample Preparation:
Accurately weigh a specific amount of the drug substance.
Dissolve the drug substance in a suitable diluent. This may involve sonication or vortexing.
The sample may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove matrix components and concentrate the analyte.
LC-MS/MS Analysis:
Chromatographic Conditions:
Set up an appropriate gradient elution program to achieve chromatographic separation of N-Nitrosoheptamethyleneimine from the drug substance and other impurities.
Equilibrate the column with the initial mobile phase conditions.
Mass Spectrometric Conditions:
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
Optimize the multiple reaction monitoring (MRM) transitions for N-Nitrosoheptamethyleneimine (precursor ion > product ion). This involves optimizing the collision energy and other source parameters.
Data Acquisition and Analysis:
Inject the prepared calibration standards to generate a calibration curve.
Inject the prepared sample solutions.
Quantify the amount of N-Nitrosoheptamethyleneimine in the sample by comparing its peak area to the calibration curve.
Logical Workflow for Analytical Method Development
Caption: Logical workflow for the development of an LC-MS/MS method for nitrosamine analysis.
Application Notes and Protocols for In Vitro Mutagenicity Assessment of N-Nitrosoheptamethyleneimine
For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosoheptamethyleneimine (NHMI) is a cyclic nitrosamine that, like many N-nitroso compounds, is a potential mutagen and carcinogen. Assessi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosoheptamethyleneimine (NHMI) is a cyclic nitrosamine that, like many N-nitroso compounds, is a potential mutagen and carcinogen. Assessing the mutagenic potential of such compounds is a critical step in the safety evaluation of pharmaceuticals, industrial chemicals, and consumer products. This document provides detailed application notes and protocols for three standard in vitro assays used to evaluate the mutagenicity of NHMI: the Bacterial Reverse Mutation Test (Ames Test), the In Vitro Mammalian Chromosomal Aberration Test, and the In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay). These assays are foundational in genetic toxicology and are recommended by regulatory agencies worldwide.
A key characteristic of many N-nitrosamines, including NHMI, is their requirement for metabolic activation to exert their mutagenic effects. Therefore, the protocols provided include procedures with and without an exogenous metabolic activation system (S9 mix).
Data Presentation
Due to the limited availability of publicly accessible quantitative mutagenicity data specifically for N-Nitrosoheptamethyleneimine in the assays described below, the following tables are presented with hypothetical data to illustrate the expected format and type of results. These tables are intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Hypothetical Results of the Ames Test with N-Nitrosoheptamethyleneimine
Tester Strain
Concentration (µ g/plate )
Without S9 Mix (Mean Revertants ± SD)
With S9 Mix (Mean Revertants ± SD)
TA100
0 (Vehicle Control)
120 ± 15
125 ± 18
10
125 ± 12
250 ± 25
50
130 ± 18
600 ± 55
100
115 ± 20
1200 ± 110
500
110 ± 15
Toxic
TA1535
0 (Vehicle Control)
20 ± 5
22 ± 6
10
22 ± 4
45 ± 8
50
25 ± 6
150 ± 20
100
21 ± 5
350 ± 35
500
18 ± 4
Toxic
Table 2: Hypothetical Results of the In Vitro Mammalian Chromosomal Aberration Test with N-Nitrosoheptamethyleneimine in CHO-K1 Cells
Treatment Condition
Concentration (µg/mL)
Cells with Aberrations (%)
Types of Aberrations Observed
Without S9 Mix (4h exposure)
0 (Vehicle Control)
2.0
-
50
2.5
-
100
3.0
-
200
3.5
-
With S9 Mix (4h exposure)
0 (Vehicle Control)
2.5
-
50
8.0
Chromatid breaks, exchanges
100
15.5
Chromatid breaks, exchanges
200
28.0
Chromatid breaks, exchanges
Table 3: Hypothetical Results of the Mouse Lymphoma Assay (L5178Y TK+/-) with N-Nitrosoheptamethyleneimine
Treatment Condition
Concentration (µg/mL)
Relative Total Growth (%)
Mutant Frequency (x 10⁻⁶)
Without S9 Mix (4h exposure)
0 (Vehicle Control)
100
60
25
95
65
50
90
70
100
85
75
With S9 Mix (4h exposure)
0 (Vehicle Control)
100
65
25
80
150
50
65
350
100
40
700
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test)
This assay evaluates the ability of a test compound to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli. For N-nitrosamines, enhanced test conditions are often recommended.
Without S9: Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98)
With S9: 2-aminoanthracene (for all strains)
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced hamster or rat liver)
Cofactor solution (NADP, G6P)
Top agar
Minimal glucose agar plates
Protocol:
Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight with shaking at 37°C.
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice. For enhanced sensitivity with nitrosamines, a higher concentration of S9 (e.g., 10-30%) from hamster liver is often recommended.
Pre-incubation Assay:
a. To sterile tubes, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for activated tests) or phosphate buffer (for non-activated tests), and 0.1 mL of the NHMI solution at various concentrations.
b. Include vehicle and positive controls in parallel.
c. Incubate the tubes with shaking at 37°C for 20-30 minutes.
Plating:
a. After incubation, add 2.0 mL of molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.
b. Allow the top agar to solidify.
Incubation and Scoring:
a. Invert the plates and incubate at 37°C for 48-72 hours.
b. Count the number of revertant colonies on each plate.
c. A positive result is indicated by a dose-dependent increase in the number of revertants and a count that is at least double the background (for TA98, TA100, and WP2 uvrA) or triple the background (for TA1535 and TA1537).
In Vitro Mammalian Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
Materials:
Mammalian cell line (e.g., Chinese Hamster Ovary (CHO-K1), human peripheral blood lymphocytes)
Cell culture medium (e.g., Ham's F12 for CHO-K1)
Fetal bovine serum
N-Nitrosoheptamethyleneimine (NHMI)
Vehicle
Positive controls:
Without S9: Mitomycin C
With S9: Cyclophosphamide
S9 mix (as described for the Ames test)
Colcemid solution
Hypotonic solution (e.g., 0.075 M KCl)
Fixative (e.g., methanol:acetic acid, 3:1)
Giemsa stain
Protocol:
Cell Culture: Culture cells to approximately 50% confluency.
Treatment:
a. Treat the cells with various concentrations of NHMI, vehicle control, and positive controls, both with and without S9 mix.
b. For short-term treatment, expose cells for 3-6 hours. For long-term treatment (without S9), expose for approximately 1.5 normal cell cycles.
Harvesting:
a. After the exposure period, wash the cells and add fresh medium.
b. Add Colcemid to the cultures 2-4 hours before harvesting to arrest cells in metaphase.
c. Harvest the cells by trypsinization.
Slide Preparation:
a. Treat the cell pellet with a hypotonic solution to swell the cells.
b. Fix the cells with a cold fixative.
c. Drop the cell suspension onto clean, cold microscope slides and allow to air dry.
Staining and Analysis:
a. Stain the slides with Giemsa.
b. Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges).
c. A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA)
This assay detects gene mutations affecting the thymidine kinase (TK) locus in L5178Y TK+/- mouse lymphoma cells.
Materials:
L5178Y TK+/- mouse lymphoma cells
Cell culture medium (e.g., RPMI 1640)
Horse serum
N-Nitrosoheptamethyleneimine (NHMI)
Vehicle
Positive controls:
Without S9: Methyl methanesulfonate
With S9: Cyclophosphamide
S9 mix
Trifluorothymidine (TFT) solution
96-well microtiter plates
Protocol:
Cell Culture and Treatment:
a. Culture L5178Y cells in suspension.
b. Treat the cells with various concentrations of NHMI, vehicle, and positive controls for 4 hours, both with and without S9 mix.
Expression Period:
a. After treatment, wash the cells and culture them for 48 hours to allow for the expression of any TK-deficient phenotype.
Plating for Viability and Mutant Selection:
a. Plate a low density of cells in 96-well plates without TFT to determine cloning efficiency (viability).
b. Plate a higher density of cells in 96-well plates containing TFT to select for TK-deficient mutants.
Incubation and Scoring:
a. Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
b. Count the number of colonies in both the viability and mutant selection plates.
Calculation of Mutant Frequency:
a. Calculate the mutant frequency by dividing the number of mutant colonies by the number of viable cells plated.
b. A positive result is indicated by a dose-dependent increase in mutant frequency that exceeds a predefined global evaluation factor.
Visualization of Experimental Workflows
Caption: Workflow for the Ames Test.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Overcoming Matrix Effects in N-Nitrosoheptamethyleneimine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of N-Nitrosoheptamethyleneimine (NHMI).
Troubleshooting Guides
Issue 1: Poor Recovery and Inconsistent Results for NHMI
Symptoms:
Low recovery of NHMI in spiked samples.
High variability in quantitative results between replicate injections of the same sample.
Inconsistent results across different sample batches.
Possible Causes:
Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of NHMI in the mass spectrometer's ion source, leading to a suppressed or enhanced signal.[1][2]
Inefficient Sample Preparation: The chosen sample preparation method may not be effectively removing interfering matrix components.[3][4]
Analyte Degradation: NHMI may be degrading during sample preparation or storage.
Troubleshooting Workflow:
A stepwise approach to troubleshooting matrix effects.
Detailed Troubleshooting Steps:
Evaluate and Optimize Sample Preparation:
Solid-Phase Extraction (SPE): Use a suitable SPE sorbent to retain NHMI while washing away interfering matrix components.
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract NHMI from the sample matrix.
Sample Dilution: A simple first step is to dilute the sample to reduce the concentration of matrix components.
Optimize Chromatographic Conditions:
Modify Gradient Profile: Adjust the mobile phase gradient to improve the separation of NHMI from co-eluting matrix components.
Change Stationary Phase: Consider a column with a different stationary phase (e.g., biphenyl or pentafluorophenyl - PFP) to alter selectivity.
Reduce Injection Volume: Decreasing the injection volume can lessen the amount of matrix introduced into the system.
Implement or Verify Internal Standard Strategy:
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for NHMI is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.
Ensure Co-elution: Verify that the internal standard co-elutes with NHMI.
Evaluate and Optimize Mass Spectrometry Ionization:
Switch Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI) for nitrosamines.[2]
Optimize Source Parameters: Adjust parameters such as gas flows, temperatures, and voltages to maximize the NHMI signal and minimize interferences.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact NHMI analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as NHMI, by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the analysis.[2]
Q2: What are the common signs that my NHMI analysis is affected by matrix effects?
A2: Common indicators include:
Poor reproducibility of the NHMI response between different sample preparations.
Inaccurate quantification, with recovery values significantly deviating from 100%.
Non-linear calibration curves when using standards prepared in a neat solvent.
A significant difference in the peak area of NHMI when comparing a standard in pure solvent to a standard spiked into a blank matrix extract.
Q3: How can I quantitatively assess the extent of matrix effects?
A3: The post-extraction spike method is a widely accepted approach. This involves comparing the peak area of NHMI spiked into a blank matrix extract with the peak area of NHMI at the same concentration in a neat solvent.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for NHMI necessary?
A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects.[5][6] A SIL-IS co-elutes with NHMI and experiences the same ionization suppression or enhancement, allowing for accurate ratiometric quantification.
Data Presentation
Table 1: Representative Recovery of NHMI with Different Sample Preparation Techniques
Sample Preparation Method
Mean Recovery (%)
% RSD (n=6)
Dilute-and-Shoot
65.2
15.8
Liquid-Liquid Extraction (DCM)
88.9
7.2
Solid-Phase Extraction (C18)
95.7
4.5
Note: This data is illustrative and will vary depending on the specific matrix and analytical conditions. Validation is required.
Table 2: Comparison of Ionization Sources for NHMI Analysis in a Complex Matrix
Ionization Source
Matrix Effect (%)
Signal-to-Noise (S/N)
Electrospray Ionization (ESI)
45 (Suppression)
85
Atmospheric Pressure Chemical Ionization (APCI)
88 (Slight Suppression)
250
Note: This data is illustrative and will vary depending on the specific matrix and analytical conditions. Validation is required.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects for NHMI
Objective: To quantify the degree of ion suppression or enhancement for NHMI in a specific drug product matrix.
Methodology:
Prepare Solution A (NHMI in Solvent): Prepare a standard solution of NHMI in the final reconstitution solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 10 ng/mL).
Prepare Solution B (NHMI in Spiked Matrix):
Take a sample of the drug product known to be free of NHMI (blank matrix).
Process this blank matrix sample through the entire sample preparation procedure (e.g., extraction, SPE).
After the final evaporation step, reconstitute the residue with Solution A.
Prepare Solution C (Blank Matrix):
Process the blank matrix sample through the entire sample preparation procedure.
Reconstitute the final residue with the pure reconstitution solvent.
Analysis:
Inject all three solutions into the LC-MS system.
Record the peak areas for NHMI.
Calculation:
Ensure the peak area in Solution C is negligible to confirm the matrix is blank.
Calculate the matrix effect using the formula:
Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) x 100
Protocol 2: Sample Preparation of a Drug Product for NHMI Analysis using SPE
Objective: To extract and clean up NHMI from a solid dosage form prior to LC-MS analysis.
Methodology:
Sample Weighing and Dissolution:
Weigh an amount of powdered tablets equivalent to one dose into a centrifuge tube.
Add a suitable solvent (e.g., methanol or a buffer) to dissolve the sample.
Vortex and sonicate to ensure complete dissolution.
Internal Standard Spiking:
Spike the sample with a known amount of NHMI stable isotope-labeled internal standard.
Centrifugation:
Centrifuge the sample to pelletize any insoluble excipients.
SPE Cartridge Conditioning:
Condition a C18 SPE cartridge by passing methanol followed by water.
Sample Loading:
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
Washing:
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
Elution:
Elute the retained NHMI and the internal standard from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).
Evaporation and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
Visualizations
General workflow for NHMI analysis in drug products.
Technical Support Center: N-Nitrosoheptamethyleneimine Detection in Drug Products
Welcome to the technical support center for the analysis of N-Nitrosoheptamethyleneimine (NHMI) in pharmaceutical products. This resource provides researchers, scientists, and drug development professionals with comprehe...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of N-Nitrosoheptamethyleneimine (NHMI) in pharmaceutical products. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Troubleshooting Guide
Encountering issues during the analysis of N-Nitrosoheptamethyleneimine is common due to the demand for high sensitivity and the complexity of drug matrices. This guide provides solutions to frequently observed problems.
Issue
Potential Cause(s)
Recommended Solution(s)
Poor Peak Shape or Tailing
1. Inappropriate column chemistry for NHMI. 2. Mobile phase pH is not optimal. 3. Column degradation or contamination.
1. Use a column specifically designed for polar compounds or nitrosamine analysis. 2. Adjust the mobile phase pH to ensure NHMI is in a single ionic form. 3. Flush the column with a strong solvent or replace it if necessary.
Low Signal Intensity or Poor Sensitivity
1. Suboptimal ionization in the mass spectrometer source. 2. Inefficient extraction of NHMI from the sample matrix. 3. Ion suppression due to matrix effects.[1]
1. Optimize ionization source parameters (e.g., temperature, gas flow). Consider using Atmospheric Pressure Chemical Ionization (APCI) for better sensitivity with some nitrosamines.[2] 2. Evaluate different sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to improve recovery.[1][3] 3. Dilute the sample, use a more effective cleanup method, or employ an internal standard to compensate for matrix effects.
Inconsistent or Non-Reproducible Results
1. Variability in manual sample preparation steps. 2. Instability of NHMI in the sample or standard solutions. 3. Fluctuation in instrument performance.
1. Automate sample preparation where possible to ensure consistency.[4] 2. Protect samples and standards from light and store them at appropriate temperatures. Use freshly prepared solutions.[4] 3. Perform regular system suitability tests and calibrations to monitor and maintain instrument performance.
High Background Noise or Interferences
1. Contamination from solvents, reagents, or glassware. 2. Co-elution of matrix components with NHMI. 3. Carryover from previous injections.
1. Use high-purity solvents and reagents. Thoroughly clean all glassware. 2. Optimize the chromatographic gradient to better separate NHMI from interfering peaks. 3. Implement a robust needle and injection port washing procedure between samples.
False Positive Results
1. In-situ formation of NHMI during sample preparation or analysis. 2. Misidentification of an interfering peak as NHMI.
1. Avoid high temperatures and acidic conditions during sample workup. Add an antioxidant or a nitrosation inhibitor if necessary. 2. Use high-resolution mass spectrometry (HRMS) for more confident identification or a second, different chromatographic method for confirmation.
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory limits for N-Nitrosoheptamethyleneimine in drug products?
A1: Regulatory agencies like the FDA and EMA have set strict acceptable intake (AI) limits for nitrosamine impurities, often in the range of 18–96 ng/day.[1] It is crucial to consult the latest guidance documents from relevant authorities for specific AI limits for N-Nitrosoheptamethyleneimine.[5][6][7]
Q2: Which analytical technique is most suitable for detecting N-Nitrosoheptamethyleneimine at trace levels?
A2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) are the preferred techniques due to their high sensitivity and selectivity, which are necessary to meet the low regulatory limits.[2][8][9]
Q3: How can I minimize the risk of artificial N-Nitrosoheptamethyleneimine formation during my analysis?
A3: To prevent the artificial formation of nitrosamines, it is important to control the pH of your sample and avoid excessive heat.[1] The pH should be kept neutral to slightly acidic.[1] Protecting samples from light is also recommended as nitrosamines can be light-sensitive.[4]
Q4: What is the role of an internal standard in N-Nitrosoheptamethyleneimine analysis?
A4: An isotopically labeled internal standard, such as N-Nitrosoheptamethyleneimine-d14, is highly recommended. It helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q5: What are the critical aspects of sample preparation for N-Nitrosoheptamethyleneimine analysis?
A5: Effective sample preparation is crucial for accurate analysis.[1][3] Key considerations include the choice of extraction technique (e.g., LLE, SPE), solvent selection, and pH control to ensure the stability and efficient recovery of N-Nitrosoheptamethyleneimine from the drug product matrix.[1]
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of N-Nitrosoheptamethyleneimine from a simple drug matrix.
Sample Weighing: Accurately weigh approximately 100 mg of the homogenized drug product into a clean centrifuge tube.
Dissolution: Add 1.0 mL of a suitable solvent (e.g., 1% formic acid in water) to dissolve the sample. Vortex for 1 minute.
Internal Standard Spiking: Add a known amount of isotopically labeled internal standard solution.
Extraction: Add 2.0 mL of dichloromethane. Vortex vigorously for 2 minutes.
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes.
Collection: Carefully transfer the organic (bottom) layer to a clean tube.
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.
Reconstitution: Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Analysis by LC-MS/MS
This is a general LC-MS/MS method that can be optimized for your specific instrument and application.
Parameter
Condition
LC Column
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.3 mL/min
Gradient
Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Injection Volume
5 µL
Ionization Source
Electrospray Ionization (ESI) in Positive Mode or Atmospheric Pressure Chemical Ionization (APCI)
MS/MS Transitions
Monitor at least two specific MRM (Multiple Reaction Monitoring) transitions for both N-Nitrosoheptamethyleneimine and its internal standard.
Visual Workflows
Caption: A typical experimental workflow for the analysis of N-Nitrosoheptamethyleneimine.
Caption: A logical diagram for troubleshooting inconsistent analytical results.
Technical Support Center: Inhibition of N-Nitrosoheptamethyleneimine (NHMI) Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at inhibiting the formation of N-Nitrosoheptamethyleneimine (NHMI).
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for the formation of N-Nitrosoheptamethyleneimine (NHMI)?
A1: The formation of NHMI requires two primary precursors: a nitrosatable amine, which in this case is heptamethyleneimine, and a nitrosating agent. Nitrosating agents are typically formed from nitrite salts (e.g., sodium nitrite) under acidic conditions.
Q2: What is the optimal pH for NHMI formation, and how does pH control inhibit its formation?
A2: The formation of most N-nitrosamines, including NHMI, is highly pH-dependent and is favored in acidic environments, typically in the pH range of 2 to 4.5.[1] Under these conditions, nitrite is converted to nitrous acid (HNO₂), which is a key nitrosating species.[2] Increasing the pH to neutral or alkaline conditions significantly reduces the rate of nitrosation and is a primary strategy for inhibiting NHMI formation.
Q3: Which inhibitors are most effective against N-nitrosamine formation?
A3: Antioxidants are the most well-documented and effective inhibitors of N-nitrosamine formation. These include:
Ascorbic Acid (Vitamin C) and its salts (e.g., sodium ascorbate)
α-Tocopherol (Vitamin E)
Other phenolic compounds such as caffeic acid and ferulic acid
These compounds act as scavengers of nitrosating agents, preventing them from reacting with the amine precursor.[3]
Q4: Can ascorbic acid ever promote nitrosamine formation?
A4: Yes, under specific conditions. In the presence of lipids, ascorbic acid can paradoxically promote the formation of N-nitrosamines.[4] This is thought to occur because nitric oxide (NO), formed by the reaction of ascorbic acid with nitrosating agents in the aqueous phase, can diffuse into the lipid phase and react with oxygen to regenerate nitrosating species.[4] This is a critical consideration for experiments conducted in complex matrices containing both aqueous and lipid phases.
Q5: Are there any non-antioxidant inhibitors for N-nitrosamine formation?
A5: Yes, certain amino acids, such as glycine, lysine, and histidine, have been shown to inhibit nitrosamine formation in solution. They are thought to compete with the target amine for the available nitrosating agents.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
High variability in NHMI formation between replicate experiments.
1. Inconsistent pH control.2. Fluctuation in reaction temperature.3. Inconsistent mixing of reactants.4. Degradation of stock solutions (amine, nitrite, or inhibitor).
1. Use a calibrated pH meter and maintain a constant pH with a suitable buffer system.2. Conduct reactions in a temperature-controlled water bath or incubator.3. Ensure uniform mixing using a vortex or magnetic stirrer.4. Prepare fresh stock solutions before each experiment.
Inhibitor shows lower than expected efficacy.
1. Incorrect inhibitor concentration.2. Degradation of the inhibitor (e.g., oxidation of ascorbic acid).3. Suboptimal reaction pH for inhibitor activity.4. Presence of interfering substances in the reaction matrix (e.g., lipids).
1. Verify the concentration of the inhibitor stock solution.2. Prepare fresh inhibitor solutions and protect them from light and air.3. Ensure the pH of the reaction mixture is optimal for the chosen inhibitor.4. Consider the composition of your experimental matrix. If lipids are present, the efficacy of ascorbic acid may be compromised.[4]
False positives or artificially high NHMI levels detected.
1. In-situ formation of NHMI during sample preparation or analysis.2. Contamination of solvents or reagents with nitrites or amines.
1. Add a scavenger like ascorbic acid to the sample diluent to quench residual nitrites.2. Maintain a neutral or slightly basic pH during sample preparation and analysis where possible.3. Use high-purity solvents and reagents and run solvent blanks to check for contamination.
Difficulty in quantifying low levels of NHMI by LC-MS/MS.
1. Matrix effects (ion suppression or enhancement).2. Poor chromatographic peak shape.3. Insufficient instrument sensitivity.4. Analyte degradation during analysis (e.g., photolysis).
1. Use a stable isotope-labeled internal standard (if available) to compensate for matrix effects.2. Optimize the mobile phase and gradient to improve peak shape.3. Optimize MS parameters, particularly the declustering potential.4. Protect samples from light.
Data on Inhibitor Efficacy
While specific quantitative data for the inhibition of N-Nitrosoheptamethyleneimine is limited in publicly available literature, the following table summarizes the general efficacy of common inhibitors against the formation of other N-nitrosamines, which is expected to be comparable.
Inhibitor
Typical Concentration
Inhibition Efficacy
Notes
Ascorbic Acid
~1 wt%
>80%
Highly effective in aqueous systems. Efficacy can be reduced or reversed in the presence of lipids.[4]
Sodium Ascorbate
~1 wt%
>80%
A salt of ascorbic acid, often used for its higher solubility in certain formulations.
α-Tocopherol
~1 wt%
>80%
A lipid-soluble antioxidant, particularly effective in systems containing a lipid phase.
Caffeic Acid
~1 wt%
>80%
A phenolic antioxidant with demonstrated inhibitory effects.
Ferulic Acid
~1 wt%
>80%
Another phenolic antioxidant that can effectively inhibit nitrosation.
Experimental Protocols
Protocol: In Vitro Inhibition of NHMI Formation
This protocol provides a general method for assessing the efficacy of inhibitors on the formation of NHMI in a controlled in vitro setting.
Technical Support Center: N-Nitrosoheptamethyleneimine Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the sample preparation of N-Nitrosoheptamethyleneimine for analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the sample preparation of N-Nitrosoheptamethyleneimine?
A1: The main challenges include ensuring the stability of the analyte, achieving adequate extraction recovery from complex matrices, minimizing matrix effects that can suppress or enhance the analytical signal, and preventing contamination that can lead to inaccurate results. Due to its potential volatility and susceptibility to degradation, careful handling and optimized procedures are crucial.
Q2: Which sample preparation techniques are most suitable for N-Nitrosoheptamethyleneimine?
A2: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed techniques for extracting N-Nitrosoheptamethyleneimine from pharmaceutical and environmental samples.[1] The choice between LLE and SPE depends on the sample matrix, the required level of cleanup, and the desired concentration factor.
Q3: How can I minimize the degradation of N-Nitrosoheptamethyleneimine during sample preparation?
A3: To minimize degradation, it is advisable to work with cooled samples and solvents, protect samples from light by using amber glassware, and avoid strongly acidic or basic conditions if the analyte's stability under these conditions is unknown. It is also recommended to process samples as quickly as possible.
Q4: What are matrix effects and how can they be mitigated for N-Nitrosoheptamethyleneimine analysis?
A4: Matrix effects are the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to inaccurate quantification.[2][3][4] To mitigate these effects, one can employ more selective sample preparation techniques like SPE, use matrix-matched calibration standards, or utilize a stable isotope-labeled internal standard of N-Nitrosoheptamethyleneimine.
Q5: What are the recommended storage conditions for samples containing N-Nitrosoheptamethyleneimine?
A5: Samples should be stored at low temperatures, typically between 2-8°C or frozen at -20°C or below, in tightly sealed, amber containers to prevent degradation and volatilization. The stability of N-Nitrosoheptamethyleneimine in a specific matrix and storage conditions should be experimentally verified.
Troubleshooting Guides
Low Analyte Recovery
Potential Cause
Troubleshooting Steps
Inefficient Extraction
Optimize the extraction solvent and pH. For LLE, ensure sufficient mixing and phase separation. For SPE, evaluate different sorbents and elution solvents.
Analyte Degradation
Process samples quickly and at low temperatures. Protect from light. Evaluate the pH of the extraction solution for analyte stability.
Incomplete Elution from SPE Cartridge
Increase the volume or strength of the elution solvent. Ensure the sorbent is not drying out before elution.
Adsorption to Labware
Use silanized glassware or polypropylene tubes to minimize adsorption.
High Variability in Results
Potential Cause
Troubleshooting Steps
Inconsistent Sample Preparation
Ensure consistent timing, volumes, and mixing for all samples. Automating the sample preparation process can improve reproducibility.
Matrix Effects
Use a stable isotope-labeled internal standard to compensate for variability. Employ a more rigorous cleanup method like SPE.
Instrumental Variability
Check the performance of the analytical instrument (e.g., injection precision, detector stability).
Sample Inhomogeneity
For solid samples, ensure thorough homogenization before taking a subsample for extraction.
Presence of Interfering Peaks
Potential Cause
Troubleshooting Steps
Co-extraction of Matrix Components
Improve the selectivity of the extraction method. For LLE, perform a back-extraction. For SPE, add a wash step with a solvent that removes interferences but not the analyte.
Contamination
Analyze a method blank to identify sources of contamination from solvents, reagents, or labware. Use high-purity solvents and thoroughly clean all equipment.
Carryover from Previous Injections
Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Data Presentation: Performance of Analytical Methods for Nitrosamines
The following tables summarize typical performance data for the analysis of various nitrosamines using GC-MS/MS and LC-MS/MS. This data can be used as a benchmark when developing and validating a method for N-Nitrosoheptamethyleneimine.
Table 1: GC-MS/MS Method Performance for Nitrosamine Analysis
Parameter
NDMA
NDEA
NDIPA
NEIPA
LOD (ppm)
0.02
0.03
0.02
0.03
LOQ (ppm)
0.06
0.09
0.06
0.09
Recovery (%)
91.9 - 122.7
91.9 - 122.7
91.9 - 122.7
91.9 - 122.7
Precision (RSD%)
< 9.15
< 9.15
< 9.15
< 9.15
Data adapted from a study on nitrosamines in valsartan and may vary for N-Nitrosoheptamethyleneimine and different matrices.[5]
Table 2: LC-MS/MS Method Performance for Nitrosamine Analysis
Parameter
NDMA
NDEA
NDPA
NDBA
LOD (ng/L)
0.4
0.8
1.2
2.1
LOQ (ng/L)
1.2
2.5
3.8
6.5
Recovery (%)
68 - 83
68 - 83
68 - 83
68 - 83
Linearity (R²)
> 0.99
> 0.99
> 0.99
> 0.99
Data from a study on nitrosamines in water and may vary for N-Nitrosoheptamethyleneimine and different matrices.[6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for N-Nitrosoheptamethyleneimine in a Drug Product
This protocol is a general procedure and should be optimized and validated for the specific drug product matrix.
Sample Preparation: Weigh 500 mg of the homogenized drug product powder into a 15 mL polypropylene centrifuge tube.
Dissolution: Add 5 mL of 0.1 M hydrochloric acid and vortex for 2 minutes to dissolve the sample.
Internal Standard Spiking: Spike the sample with an appropriate amount of a stable isotope-labeled N-Nitrosoheptamethyleneimine internal standard solution.
Extraction: Add 5 mL of dichloromethane, cap the tube, and shake vigorously for 10 minutes.
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis) to the desired final volume.
Protocol 2: Solid-Phase Extraction (SPE) for N-Nitrosoheptamethyleneimine in a Water Sample
This protocol is a general procedure and should be optimized and validated for the specific water matrix.
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 5 mL of methanol followed by 5 mL of deionized water.
Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.
Elution: Elute the N-Nitrosoheptamethyleneimine with 5 mL of a suitable organic solvent (e.g., dichloromethane or acetonitrile).
Evaporation and Reconstitution: Evaporate the eluate to a small volume (e.g., 0.5 mL) under a gentle stream of nitrogen and reconstitute with the initial mobile phase to a final volume of 1 mL for analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for N-Nitrosoheptamethyleneimine.
Caption: Solid-Phase Extraction (SPE) workflow for N-Nitrosoheptamethyleneimine.
Technical Support Center: Optimization of Chromatographic Conditions for N-Nitrosamine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chromatographic conditions for the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chromatographic conditions for the separation of N-nitrosamines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of N-nitrosamines.
Issue
Potential Cause
Recommended Solution
Poor Peak Shape (Tailing or Fronting)
Secondary interactions with the stationary phase.
- Ensure the mobile phase is sufficiently acidic, for example, by using 0.1% formic acid, to minimize peak tailing.[1]- Consider a different column chemistry, such as a C18 column with different end-capping.[1]- Match the sample solvent to the mobile phase to avoid peak distortion.[2]
Column overload.
- Reduce the injection volume or the concentration of the sample.[3]
Low Signal Intensity / Poor Sensitivity
Inefficient ionization of N-nitrosamines.
- Add a mobile phase additive like 0.1% formic acid to enhance the formation of protonated molecules ([M+H]⁺) in the mass spectrometer's ion source.[4]- For certain N-nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may provide better ionization and sensitivity compared to Electrospray Ionization (ESI).[1]
Ion suppression from matrix effects.
- If using ammonium formate, consider switching to 0.1% formic acid.[4]- Improve chromatographic separation to isolate the analyte from interfering matrix components.[3]- Utilize a diverter valve to direct the Active Pharmaceutical Ingredient (API) peak to waste, preventing it from entering the mass spectrometer.[3][5]
Suboptimal instrument parameters.
- Optimize compound-dependent parameters such as collision energy (CE) and declustering potential (DP).[6]
Co-elution of Analytes or Isobaric Interference
Insufficient chromatographic resolution.
- Modify the chromatographic gradient, mobile phase composition, or select a different stationary phase to improve separation.[3]- High-Resolution Mass Spectrometry (HRMS) can help differentiate between the target analyte and interferences.[3][7]
Presence of structurally similar impurities.
- The choice of stationary phase, pH modifier, column temperature, and organic solvents is crucial to prevent co-elution.[1]
Inconsistent Retention Times
Inaccurate mobile phase preparation.
- Ensure accurate and consistent preparation of the mobile phase with the specified concentration of additives.[4]
HPLC/UHPLC system issues.
- Use a well-maintained system to ensure precise gradient delivery.[4]
Appearance of Two Peaks for a Single N-Nitrosamine
Presence of rotational isomers (rotamers).
- Due to the partial double-bond character of the N-N bond, some N-nitrosamines can exist as two stable rotamers, which may be separated chromatographically.[8][9]- For quantification, the areas of both peaks should be summed.[8]
Frequently Asked Questions (FAQs)
Q1: What are the recommended stationary phases for N-nitrosamine analysis?
A1: The choice of stationary phase is critical for achieving optimal separation. Commonly used columns include:
C18 (Octadecylsilyl): A versatile and widely used reversed-phase column suitable for a broad range of N-nitrosamines.[2]
Pentafluorophenyl (PFP): Recommended for its alternative selectivity, especially for separating positional isomers.[2]
Biphenyl: This stationary phase can provide better retention for certain N-nitrosamines, like N-nitrosodimethylamine (NDMA), compared to a standard C18 column.[2][6]
Q2: What is the role of formic acid in the mobile phase for N-nitrosamine analysis?
A2: Formic acid is a common mobile phase additive that serves two primary purposes in N-nitrosamine analysis:
Improves Ionization Efficiency: It enhances the formation of protonated molecules ([M+H]⁺) in the mass spectrometer's ion source, leading to increased signal intensity for many N-nitrosamines.[4]
Enhances Chromatographic Peak Shape: By maintaining a low pH, formic acid helps to suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing.[4] A concentration of 0.1% (v/v) is widely recommended.[4]
Q3: How can I overcome challenges related to the low molecular weight of some N-nitrosamines?
A3: The low molecular weight of certain N-nitrosamines can present challenges due to limited fragmentation opportunities and higher potential for interferences.[6] Instrument optimization is key to overcoming these issues. This includes careful optimization of parameters like collision energy and declustering potential.[6] High-resolution mass spectrometry can also be beneficial in differentiating target analytes from background interferences.[10]
Q4: What are common sample preparation pitfalls to avoid?
A4: Sample preparation is a critical step where errors can be introduced. Key considerations include:
Solvent Mismatch: Using a sample diluent that is incompatible with the mobile phase can lead to poor peak shapes.[6] Whenever possible, using water as a diluent is ideal.[6]
In-situ Formation of N-nitrosamines: Avoid acidic conditions and high temperatures during sample preparation, as these can promote the formation of N-nitrosamines from precursor molecules.[3][8]
Matrix Effects: Complex sample matrices can lead to ion suppression or enhancement.[4] Techniques like solid-phase extraction (SPE) can be employed for sample cleanup.[3]
Experimental Protocols
General LC-MS/MS Method for N-Nitrosamine Analysis
This protocol provides a general starting point and should be optimized for your specific instrument and target analytes.
Chromatographic Conditions:
Column: A suitable reversed-phase column, such as a C18, PFP, or Biphenyl, with appropriate dimensions (e.g., 150 x 4.6 mm, 3 µm).[11]
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[4][11]
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile will need to be optimized.
Ionization Mode: Positive Ion Mode using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1] APCI is often preferred for low-mass N-nitrosamines.[5]
Detection Mode: Multiple Reaction Monitoring (MRM) is recommended for high sensitivity and selectivity.[1][5]
Source Parameters: Optimize parameters such as gas temperatures, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
Technical Support Center: Minimizing N-Nitrosoheptamethyleneimine (NHMI) Contamination
This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for researchers, scientists, and drug development professionals to detect, control, and minimize N-Nitrosoheptamethyleneim...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for researchers, scientists, and drug development professionals to detect, control, and minimize N-Nitrosoheptamethyleneimine (NHMI) contamination in laboratory settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is N-Nitrosoheptamethyleneimine (NHMI) and why is it a concern?
N-Nitrosoheptamethyleneimine is a member of the N-nitrosamine class of compounds. N-nitrosamines are classified as probable human carcinogens and genotoxic impurities by international health and regulatory agencies.[1][2] Their presence in pharmaceuticals, even at trace levels, is a significant safety concern, leading to stringent regulatory scrutiny and product recalls.[2][3][4][5] The primary risk associated with nitrosamines is their potential to cause cancer with long-term exposure.[6][7]
Q2: What are the common sources of NHMI and other nitrosamine contamination in a laboratory setting?
Nitrosamine contamination can arise from various sources throughout the experimental and manufacturing process.[4][5] Identifying the specific source is a critical step in mitigation.
Chemical Synthesis: The most common formation route is the reaction of secondary or tertiary amines with nitrosating agents (like nitrites, nitrous acid, or other nitrogen oxides).[4][7] This can occur during the synthesis of active pharmaceutical ingredients (APIs).[4][5]
Contaminated Raw Materials: Solvents, reagents, and starting materials may contain residual amines or nitrosating agents that can react to form nitrosamines.[4]
Degradation: The degradation of the drug substance or excipients during formulation, processing, or storage can lead to the formation of nitrosamines.[4][5]
Manufacturing Equipment & Environment: Inadequate cleaning of equipment can lead to cross-contamination. Furthermore, nitrogen oxides present in the air can act as nitrosating agents.[4]
Packaging Materials: Certain rubber and plastic materials, such as stoppers and gaskets, can be a source of nitrosamine contamination through leaching.[4]
Q3: What are the regulatory guidelines for nitrosamine impurities?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in drug products.[1] Key requirements include:
Risk Assessment: Manufacturers are required to perform a comprehensive risk assessment to identify the potential for nitrosamine formation in their products.[3][8]
Confirmatory Testing: If a risk is identified, confirmatory testing using highly sensitive and validated analytical methods is mandatory.[3][8][9]
Acceptable Intake (AI) Limits: Health agencies have set strict acceptable daily intake (AI) limits for various nitrosamines, often in the range of nanograms per day.[1][3] For example, the AI limit for N-nitrosodiethylamine (NDEA) is 26.5 ng/day.[1] For novel nitrosamines without established limits, a default limit of 26.5 ng/day may be recommended.[10]
Section 2: Troubleshooting Guide
Issue 1: NHMI is detected in my final product, but the source is unclear.
If NHMI is detected, a systematic investigation is required. The following workflow can help pinpoint the source of contamination.
Caption: Workflow for Investigating NHMI Contamination Source.
Issue 2: My analytical method is not sensitive enough to meet regulatory limits.
Achieving the required low limits of detection (LOD) and quantification (LOQ) is a common challenge.[2][11]
Optimize Sample Preparation: The goal is to concentrate the analyte and remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly improve sensitivity.[11]
Select the Right Analytical Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) are the preferred methods due to their high sensitivity and selectivity.[6][11][12] Traditional HPLC-UV methods are generally not sufficient.[6][12]
Enhance Mass Spectrometry Signal:
Ionization Source: For small, volatile nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may provide a better response than Electrospray Ionization (ESI).[12]
MRM Transitions: Optimize the Multiple Reaction Monitoring (MRM) transitions for both the target nitrosamine and its isotopically labeled internal standard to ensure maximum signal and specificity.
Issue 3: I am observing carryover or background contamination in my blank samples.
This indicates a contamination issue within the analytical system itself.
Injector Contamination: The injector port is a common source of carryover. Develop a robust needle wash protocol using a strong, organic solvent mixture.
Column Contamination: Implement a high-organic wash step at the end of each analytical run to elute any strongly retained compounds.
Solvent and Reagent Purity: Ensure all solvents, reagents (e.g., formic acid), and water are of the highest purity (e.g., LC-MS grade) and are tested for background nitrosamine levels.
Section 3: Experimental Protocols and Data
Protocol: General LC-MS/MS Method for Nitrosamine Quantification
This protocol provides a general framework for the analysis of NHMI and other nitrosamines in an active pharmaceutical ingredient (API).[12] Method validation is required for each specific API and drug product.[9]
Internal Standard Preparation:
Prepare a stock solution of an appropriate isotopically labeled internal standard (e.g., NHMI-d14) in methanol.
Sample Preparation:
Accurately weigh approximately 100 mg of the API into a centrifuge tube.
Add 1.5 mL of a suitable extraction solvent (e.g., 1% formic acid in methanol).[12]
Spike with the internal standard solution.
Vortex for 2 minutes, then centrifuge at high speed for 10 minutes to pelletize solids.
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions:
LC Column: Use a C18 column suitable for polar compound retention.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to elute the nitrosamines, and is followed by a column wash and re-equilibration.[12]
Excellent for volatile and semi-volatile compounds; headspace injection minimizes matrix contamination.[11]
Not suitable for non-volatile or thermally labile compounds.
| HPLC-UV | General screening | > 1 µg/mL | Widely available, less complex. | Lacks the sensitivity and selectivity required to meet regulatory limits.[12] |
Table 2: Common Sources and Mitigation Strategies for Nitrosamine Contamination
Contamination Source
Potential Cause
Recommended Mitigation Strategy
API Synthesis
Use of sodium nitrite (NaNO₂) or other nitrosating agents in the presence of secondary/tertiary amines.[7]
- Modify the synthesis route to avoid these reagents.- Introduce a purification step to remove impurities.
Solvent Contamination
Use of recovered or low-purity solvents (e.g., Dimethylformamide - DMF) that may contain amine impurities.
- Use high-purity, virgin solvents.- Qualify solvent suppliers and test incoming lots.
Excipient Interaction
Excipients containing residual nitrites reacting with the API.
- Screen all excipients for nitrite/nitrate content.- Select excipients with low nitrosating potential.
| Degradation | Instability of the drug product leading to the formation of nitrosamines during storage. | - Conduct comprehensive stability studies under various conditions.- Consider adding antioxidants or pH modifiers to the formulation. |
Section 4: Visualizations
Chemical Formation Pathway
The formation of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as protonated nitrous acid (formed from nitrite in acidic conditions).
Caption: Generalized Reaction for N-Nitrosamine Formation.
Sample Analysis Workflow
This diagram outlines the typical steps involved from receiving a sample to reporting the final result for NHMI analysis.
Caption: Standard Workflow for NHMI Sample Analysis.
Troubleshooting low recovery of N-Nitrosoheptamethyleneimine during extraction
Welcome to the technical support center for N-Nitrosoheptamethyleneimine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for N-Nitrosoheptamethyleneimine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction of N-Nitrosoheptamethyleneimine and other nitrosamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for N-Nitrosoheptamethyleneimine during extraction?
A1: Low recovery of N-Nitrosoheptamethyleneimine is a frequent issue that can stem from several factors throughout the analytical workflow. The most common causes include:
Suboptimal pH: The pH of the sample matrix is a critical parameter that influences the extraction efficiency of nitrosamines.[1][2][3]
Inappropriate Extraction Technique: The choice between methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends heavily on the sample matrix and the specific properties of the analyte.[4][5]
Matrix Effects: Complex sample matrices, such as pharmaceutical formulations or biological fluids, can interfere with the extraction process, leading to reduced recovery or ion suppression during analysis.[6][7]
Analyte Volatility: N-Nitrosoheptamethyleneimine, like many nitrosamines, can be volatile. Losses may occur during sample concentration steps, such as solvent evaporation.[8]
Improper Solvent Selection: The choice of extraction solvent in LLE is crucial for achieving good partitioning of the analyte from the sample matrix.[9][10]
Inadequate Phase Separation: In LLE, incomplete separation of the aqueous and organic layers can result in the loss of the analyte.
Q2: How does pH affect the extraction recovery of N-Nitrosoheptamethyleneimine?
A2: The pH of the aqueous sample plays a significant role in the extraction efficiency of nitrosamines. While the formation of some nitrosamines is favored under acidic conditions, adjusting the pH during extraction can enhance recovery. For Liquid-Liquid Extraction (LLE), performing the extraction under both acidic (e.g., pH 2) and basic (e.g., pH 9) conditions has been shown to significantly improve recovery rates compared to extraction at a neutral pH.[1] This is because changes in pH can alter the ionization state of the nitrosamine and other matrix components, thereby affecting the analyte's affinity for the organic solvent.[1] For certain N-nitrosamine precursors, removal by powdered activated carbon was observed to be more effective at higher pH levels in some water matrices, while in others, removal decreased as pH increased, indicating that the effect of pH can be matrix-dependent.[11][12]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?
A3: The choice between LLE and SPE depends on your specific application, sample matrix, and desired throughput.
Liquid-Liquid Extraction (LLE): This is a classic technique that is often used for its simplicity. It can be effective, but may require large volumes of organic solvents and can be prone to emulsion formation with complex matrices.[13] Salting-out LLE (SALLE) is a variation that can improve extraction efficiency for polar nitrosamines from aqueous solutions.[14][15]
Solid-Phase Extraction (SPE): SPE is often preferred for its higher selectivity, reduced solvent consumption, and potential for automation.[4][5][16] It is particularly useful for complex matrices as it can provide a cleaner extract, minimizing matrix effects.[5][17] Various sorbents are available, allowing for method optimization based on the analyte and matrix.
Q4: My recovery is still low after optimizing the extraction. What other factors could be at play?
A4: If you have optimized your extraction protocol and are still experiencing low recovery, consider the following:
Analyte Adsorption: N-nitrosamines can adsorb to glass and plastic surfaces. Silanizing glassware or using polypropylene tubes may help to mitigate this issue.
Photodegradation: Some nitrosamines are susceptible to degradation upon exposure to light.[6] It is advisable to work in a light-protected environment or use amber glassware.
In-situ Formation: The presence of residual nitrosating agents and secondary or tertiary amines in the sample could potentially lead to the formation of nitrosamines during sample preparation, although this is a separate issue from the recovery of existing N-Nitrosoheptamethyleneimine.[6][18]
Analytical Detection Issues: Low signal in your analytical instrument (e.g., GC-MS or LC-MS) may be misinterpreted as low recovery. This could be due to ion suppression from co-eluting matrix components.[6][7] Using an isotopically labeled internal standard can help to correct for both extraction losses and matrix effects.[16]
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
This guide provides a step-by-step approach to troubleshooting low recovery of N-Nitrosoheptamethyleneimine when using LLE.
Troubleshooting Workflow for Low LLE Recovery
Caption: A flowchart for troubleshooting low recovery in Liquid-Liquid Extraction.
Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
This guide outlines steps to diagnose and resolve low recovery issues when using SPE.
Troubleshooting Workflow for Low SPE Recovery
Caption: A flowchart for troubleshooting low recovery in Solid-Phase Extraction.
Data Presentation
Table 1: Influence of pH on N-Nitrosamine Recovery using LLE
Protocol 1: General Liquid-Liquid Extraction (LLE) for N-Nitrosamines from Aqueous Matrices
This protocol is a generalized procedure based on common practices described in the literature.[1][9][13] Optimization may be required for specific sample matrices.
Sample Preparation:
Measure 500 mL of the aqueous sample into a 1 L separatory funnel.
If applicable, spike the sample with an appropriate internal standard.
pH Adjustment (Acidic Extraction):
Adjust the sample pH to 2 using a suitable acid (e.g., HCl).
Add 50 mL of dichloromethane (DCM) to the separatory funnel.
Shake vigorously for 2 minutes, periodically venting the funnel.
Allow the layers to separate and drain the organic (bottom) layer into a collection flask.
Repeat the extraction with two additional 50 mL portions of DCM, combining the organic extracts.
pH Adjustment (Basic Extraction):
Adjust the pH of the aqueous sample remaining in the separatory funnel to 9 using a suitable base (e.g., NaOH).
Perform the extraction three more times with 50 mL portions of DCM, as described in step 2.
Combine all organic extracts.
Drying and Concentration:
Pass the combined organic extract through a column of anhydrous sodium sulfate to remove residual water.
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator at low temperature to minimize the loss of volatile nitrosamines.
Analysis:
The final extract is now ready for analysis by GC-MS or LC-MS.
Protocol 2: General Solid-Phase Extraction (SPE) for N-Nitrosamines from Water
This protocol is based on a method using activated coconut charcoal cartridges.[16] It should be adapted and validated for the specific application.
Cartridge Conditioning:
Sequentially pass the following solvents through the SPE cartridge (e.g., Resprep™ 521):
5 mL Dichloromethane (DCM)
5 mL Methanol
10 mL Reagent Water
Sample Loading:
Spike a 1000 mL water sample with the internal standard.
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.
Washing:
After loading, rinse the cartridge with 5 mL of reagent water to remove unretained impurities.
Drying:
Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for 10 minutes. This step is crucial to remove residual water before elution with an organic solvent.
Elution:
Elute the retained nitrosamines from the cartridge with 10 mL of DCM at a flow rate of 5 mL/min.
Concentration and Analysis:
The eluate can be concentrated if necessary and is then ready for instrumental analysis.
Technical Support Center: Robust Quantification of N-Nitrosoheptamethyleneimine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the robust quantification of N-Nitrosoheptame...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the robust quantification of N-Nitrosoheptamethyleneimine.
Frequently Asked Questions (FAQs)
1. What are the most common analytical techniques for quantifying N-Nitrosoheptamethyleneimine?
The most common and regulatory-accepted methods for the trace-level quantification of N-nitrosamines, including N-Nitrosoheptamethyleneimine, are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC coupled with tandem mass spectrometry (LC-MS/MS) is often preferred due to its high sensitivity and selectivity, especially for less volatile and thermolabile compounds.[3][4] High-resolution mass spectrometry (HRMS) is also increasingly used to improve specificity and reduce false positives.[1]
2. What are the main challenges in N-Nitrosoheptamethyleneimine quantification?
The primary challenges include:
Low Detection Limits: Regulatory agencies require detection and quantification at very low levels (parts-per-billion or ppb), pushing analytical instruments to their limits.[4]
Matrix Effects: Complex sample matrices in pharmaceutical products can interfere with the ionization of N-Nitrosoheptamethyleneimine, leading to ion suppression or enhancement and affecting accuracy.[4]
Chromatographic Resolution: Achieving baseline separation from other impurities or matrix components that may be isobaric (have the same mass) is critical to prevent inaccurate quantification.[3][4]
Sample Preparation: Inefficient extraction and cleanup can lead to low recovery and the introduction of interfering substances.[4][5] There is also a risk of artificial formation or degradation of nitrosamines during sample preparation.[4]
Reference Standards: Availability of high-purity reference standards for N-Nitrosoheptamethyleneimine and its isotopically labeled internal standards can be a challenge.[4]
3. Why is an isotopically labeled internal standard recommended for N-Nitrosoheptamethyleneimine analysis?
Using an isotopically labeled internal standard, such as N-Nitrosoheptamethyleneimine-d14, is highly recommended. It compensates for variations in sample preparation, matrix effects, and instrument response. Since the labeled standard behaves chemically almost identically to the analyte, it improves the accuracy and reliability of the quantitative results.[6]
4. What are the typical storage conditions for N-Nitrosoheptamethyleneimine standards?
N-Nitrosoheptamethyleneimine is a light-yellow to yellow solid or liquid. It is recommended to store it in a cool, dark place, at temperatures below 15°C. As with all nitrosamines, it should be handled with care due to its potential carcinogenicity.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of N-Nitrosoheptamethyleneimine.
Issue 1: Poor Peak Shape or Tailing
Potential Cause
Troubleshooting Action
Column Overload
Dilute the sample or reduce the injection volume.
Column Contamination
Wash the column with a strong solvent or perform a bake-out (for GC). If the problem persists, replace the column.
Inappropriate Mobile Phase pH (LC)
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Active Sites in the GC Inlet or Column
Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider derivatization to block active sites.
Secondary Interactions on the Column
Ensure the column chemistry is appropriate for the analyte. For LC, consider a column with end-capping.
Issue 2: Low Signal Intensity or Poor Sensitivity
Potential Cause
Troubleshooting Action
Ion Suppression (LC-MS)
Dilute the sample to reduce matrix effects. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Modify chromatographic conditions to separate the analyte from co-eluting matrix components.
Inefficient Ionization
Optimize the ion source parameters (e.g., temperature, gas flows, voltage). Ensure the mobile phase is compatible with the ionization mode (e.g., ESI, APCI).
Poor Extraction Recovery
Optimize the sample preparation procedure, including the choice of extraction solvent and pH.
Instrument Contamination
Clean the ion source and mass spectrometer optics according to the manufacturer's recommendations.
Incorrect Mass Spectrometry Parameters
Verify the precursor and product ion masses and optimize collision energy for MS/MS transitions.
Issue 3: High Background Noise
Potential Cause
Troubleshooting Action
Contaminated Solvents or Reagents
Use high-purity, LC-MS or GC-grade solvents and freshly prepared reagents.
Contaminated Syringe or Autosampler
Clean the injection syringe and autosampler needle. Run blank injections to confirm cleanliness.
Leaks in the System
Check for leaks in the LC or GC flow path.
Bleed from GC Column or Septum
Use a low-bleed column and septum. Condition the column according to the manufacturer's instructions.
Issue 4: Inconsistent or Non-Reproducible Results
Potential Cause
Troubleshooting Action
Variable Sample Preparation
Ensure consistent and precise execution of the sample preparation protocol. Consider automating the sample preparation process.[5]
Instrument Instability
Allow the instrument to reach thermal and electronic stability before starting the analysis. Monitor system suitability parameters throughout the run.
Inconsistent Injection Volume
Check the autosampler for proper operation and ensure there are no air bubbles in the syringe.
Analyte Instability
Prepare samples fresh and analyze them promptly. Protect samples from light and store them at an appropriate temperature.
Quantitative Data Summary
The following tables summarize typical performance data for nitrosamine analysis. Note that specific values for N-Nitrosoheptamethyleneimine may vary depending on the matrix, instrumentation, and method.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Analysis by LC-MS/MS
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for N-Nitrosoheptamethyleneimine and one for the internal standard. These need to be determined by infusing a standard solution.
3. Calibration
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of N-Nitrosoheptamethyleneimine. The concentration range should bracket the expected concentration in the samples.
Protocol 2: General GC-MS Method for Volatile Nitrosamines
While N-Nitrosoheptamethyleneimine is less volatile than smaller nitrosamines, GC-MS can be a viable technique.
1. Sample Preparation (Headspace or Liquid Injection)
Headspace: For volatile nitrosamines, headspace sampling is convenient as it requires minimal sample preparation.[5] A sample is heated in a sealed vial, and the vapor phase is injected into the GC.
Liquid Injection: For less volatile nitrosamines, a liquid-liquid extraction is typically performed, followed by concentration of the extract before injection.[5]
2. GC-MS Conditions
GC System: Gas chromatograph with a temperature-programmable oven and a split/splitless injector.
Column: A low- to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow rate.
Oven Program: A temperature gradient starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute the analytes.
Injector Temperature: 250 °C
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
Ionization Mode: Electron Ionization (EI)
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
Visualizations
Caption: LC-MS/MS workflow for N-Nitrosoheptamethyleneimine quantification.
Caption: Troubleshooting logic for common analytical issues.
Technical Support Center: Prevention and Control of N-Nitrosamine Impurities in Drug Manufacturing
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals to prevent and contr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals to prevent and control the formation of N-nitrosamine impurities during pharmaceutical manufacturing.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the presence of N-nitrosamine impurities in your drug substance or product.
Question: We have detected an unexpected N-nitrosamine impurity in our product. What are the potential root causes?
Answer:
The formation of N-nitrosamines is a chemical process that requires the presence of a nitrosating agent and a secondary or tertiary amine under specific conditions.[1] The unexpected presence of N-nitrosamines can be traced back to several potential root causes throughout the manufacturing process. A systematic investigation is crucial to pinpoint the source of contamination.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the source of N-nitrosamine contamination.
Detailed Troubleshooting Steps:
Raw Material Assessment:
Excipients: Trace levels of nitrites are common in many excipients.[2][3] The risk is higher with excipients used in larger proportions, such as fillers.[3] Request nitrite content data from your suppliers or perform in-house testing.
Starting Materials and Intermediates: Scrutinize the synthesis route of your Active Pharmaceutical Ingredient (API) for the presence of secondary or tertiary amine functionalities.
Solvents, Reagents, and Catalysts: Both fresh and recovered solvents can be a source of contamination.[4][5] Cross-contamination can occur during transport or storage at the vendor's site.[6][7] Amine-based reagents or catalysts can also introduce risks.
Water: Potable water used in manufacturing may contain low levels of nitrites and nitrosamines.[7]
Process Chemistry Review:
Reaction Conditions: Acidic conditions and elevated temperatures can significantly accelerate the formation of N-nitrosamines.[8]
Nitrosating Agents: The presence of nitrite salts, which can form nitrous acid in acidic conditions, is a primary risk factor.[4][7] The use of nitrous acid for quenching residual azides is a known high-risk step.[7]
Degradation: The API itself may degrade over time to form amines, which can then react with nitrites.[1]
Equipment and Facility Evaluation:
Cross-Contamination: If the same equipment is used for different processes, there is a risk of cross-contamination with amines or nitrosating agents.[5]
Cleaning Procedures: Inadequate cleaning of reactors and other equipment can leave residues that contribute to nitrosamine formation in subsequent batches.
Stability and Storage Analysis:
Packaging Materials: Certain packaging materials, such as those containing nitrocellulose, can be a source of nitrosating agents that leach into the drug product over time.[1]
Storage Conditions: Elevated temperature and humidity during storage can promote the degradation of the API and the formation of nitrosamines.[8][1]
Frequently Asked Questions (FAQs)
1. What are N-nitrosamines and why are they a concern in pharmaceuticals?
N-nitrosamines are a class of chemical compounds with the structure R₂N-N=O. Many N-nitrosamines are classified as probable or possible human carcinogens based on animal studies.[9] Their presence in medications is considered a potential risk to patient safety, and regulatory agencies worldwide have set strict limits on their acceptable daily intake.[2][9]
2. What are the main chemical precursors for N-nitrosamine formation?
The formation of N-nitrosamines typically requires two main precursors:
A nitrosatable amine: This can be a secondary or tertiary amine. Quaternary amines can also be a source as they can degrade to form tertiary or secondary amines.[7][10] These amines can be part of the API structure, impurities in raw materials, or reagents used in the manufacturing process.[4][7]
A nitrosating agent: The most common nitrosating agents in pharmaceutical manufacturing are nitrites (NO₂⁻), which can be present as impurities in raw materials and excipients. Under acidic conditions, nitrites form nitrous acid (HNO₂), which is a potent nitrosating agent.[7][11]
Caption: Key factors leading to the formation of N-nitrosamines.
3. How can we perform a risk assessment for N-nitrosamines in our products?
Regulatory agencies like the FDA and EMA recommend a three-step process for risk assessment:[12]
Risk Evaluation: Systematically evaluate the manufacturing processes for both the API and the finished product to identify potential risk factors for N-nitrosamine formation or contamination. This includes a review of raw materials, solvents, synthetic routes, and processing conditions.[13]
Confirmatory Testing: If the risk evaluation identifies a potential for N-nitrosamine presence, confirmatory testing of the API and/or finished product should be conducted using sensitive and validated analytical methods.[12]
Risk Mitigation: If confirmatory testing reveals the presence of N-nitrosamines above the acceptable intake limit, manufacturers must implement changes to the manufacturing process to reduce or eliminate these impurities and report these changes to the regulatory authorities.
4. What are some effective mitigation strategies to prevent N-nitrosamine formation?
Several strategies can be implemented to mitigate the risk of N-nitrosamine formation:
Process Optimization: Modify reaction conditions to avoid those that favor nitrosation, such as highly acidic environments and high temperatures.[2][14]
Raw Material Control: Implement stringent quality control of raw materials, including testing for nitrite impurities in excipients and amines in solvents and starting materials.[2] Establish quality agreements with suppliers to ensure the quality of materials.[2]
Formulation Redesign: Consider reformulating the drug product with excipients that have lower nitrite content.[2] The addition of antioxidants or pH modifiers (like ascorbic acid or sodium carbonate) can inhibit nitrosamine formation.[2][3]
Use of Scavengers: Incorporate nitrite scavengers, such as ascorbic acid or alpha-tocopherol, into the formulation to compete with the nitrosation reaction.[2][3]
5. What are the recommended analytical techniques for detecting N-nitrosamines?
Due to the low levels at which N-nitrosamines are typically present, highly sensitive and specific analytical methods are required. The most commonly used techniques are:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method suitable for a wide range of nitrosamines, including non-volatile and thermally unstable compounds.[15][16]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is well-suited for the analysis of volatile nitrosamines.[15]
High-Resolution Mass Spectrometry (HRMS): LC-HRMS offers high selectivity and can be used to differentiate nitrosamines from other impurities with similar masses.[17]
Data Presentation
Table 1: Acceptable Intake (AI) Limits for Common N-Nitrosamines
The following table summarizes the acceptable daily intake limits for several common N-nitrosamine impurities as recommended by the FDA.[1][4][17][18][19]
N-Nitrosamine Impurity
Abbreviation
Acceptable Intake (AI) Limit (ng/day)
N-Nitrosodimethylamine
NDMA
96.0
N-Nitrosodiethylamine
NDEA
26.5
N-Nitroso-N-methyl-4-aminobutyric acid
NMBA
96.0
N-Nitrosodiisopropylamine
NDIPA
26.5
N-Nitrosoethylisopropylamine
NEIPA
26.5
N-Nitrosodibutylamine
NDBA
26.5
N-Nitrosomethylphenylamine
NMPA
26.5
Note: These limits are subject to change based on new toxicological data. For Nitrosamine Drug Substance-Related Impurities (NDSRIs), the FDA recommends a risk-based approach to determine the AI limit based on a predicted carcinogenic potency categorization.[18][19]
Table 2: Typical Nitrite Levels in Common Pharmaceutical Excipients
Data on nitrite levels in excipients is crucial for risk assessment. A collaborative industry effort has led to the creation of a database of nitrite levels in common excipients.[3][20][21] The following table provides an overview of typical nitrite concentrations found in various excipient classes.
Note: Nitrite levels can vary significantly between different suppliers and even between different batches from the same supplier.[3][20] Therefore, it is recommended to test the specific excipients used in your formulation.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for the Determination of N-Nitrosamines in a Drug Product
This protocol is a general guideline and should be validated for your specific drug product matrix. It is based on methods described in the USP General Chapter <1469>.[16][22][23]
Internal Standard Stock Solution: Prepare a stock solution of the isotopically labeled internal standards in methanol.
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the N-nitrosamine reference standards and a fixed concentration of the internal standard into a suitable diluent (e.g., 1% formic acid in water).
Sample Preparation:
Accurately weigh a portion of the ground drug product (e.g., 80 mg) into a centrifuge tube.[23]
Add a defined volume of diluent (e.g., 1.2 mL of 1% formic acid in water) and the internal standard solution.[23]
Vortex the sample for a specified time (e.g., 20 minutes) to extract the nitrosamines.[23]
Centrifuge the sample to pellet the excipients (e.g., 10,000 rpm for 10 minutes).[23]
Filter the supernatant through a 0.45 µm filter into an LC vial for analysis.[23]
3. LC-MS/MS Conditions:
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A suitable C18 or other appropriate stationary phase column.
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
Mass Spectrometer: A tandem quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the specific nitrosamines being analyzed.
4. Data Analysis:
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Quantify the amount of each N-nitrosamine in the sample using the calibration curve.
Protocol 2: General GC-MS/MS Method for the Determination of Volatile N-Nitrosamines
This protocol provides a general framework for the analysis of volatile N-nitrosamines and should be validated for your specific application.
1. Materials and Reagents:
Reference standards for volatile N-nitrosamines
Isotopically labeled internal standards
GC-grade dichloromethane or other suitable solvent
Sodium hydroxide solution
Drug product or API to be tested
2. Standard and Sample Preparation:
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the volatile N-nitrosamines and a fixed concentration of the internal standard in dichloromethane.
Sample Preparation:
Weigh a portion of the ground drug product or API (e.g., 250 mg) into a centrifuge tube.[15]
Add a defined volume of sodium hydroxide solution (e.g., 10 mL of 1M NaOH) and vortex.[15]
Add a defined volume of dichloromethane (e.g., 2.0 mL) and shake to extract the nitrosamines.[15]
Centrifuge to separate the layers.
Carefully transfer the organic (dichloromethane) layer to a GC vial for analysis.
3. GC-MS/MS Conditions:
GC System: A gas chromatograph with a suitable capillary column (e.g., mid-polar phase).
Injector: Split/splitless injector.
Carrier Gas: Helium.
Oven Temperature Program: A temperature program that provides good separation of the target analytes.
Mass Spectrometer: A tandem quadrupole mass spectrometer operated in MRM mode.
Ionization Source: Electron Ionization (EI).
4. Data Analysis:
Generate a calibration curve and quantify the N-nitrosamines in the sample as described for the LC-MS/MS method.
Reducing analytical variability in N-Nitrosoheptamethyleneimine measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability when measurin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability when measuring N-Nitrosoheptamethyleneimine (NHMI).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of N-Nitrosoheptamethyleneimine?
A1: The most common and regulatory-accepted analytical techniques for the trace-level quantification of N-Nitrosoheptamethyleneimine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required to detect and quantify NHMI at the low levels stipulated by regulatory agencies.[1][2][3]
Q2: What are the primary sources of analytical variability in NHMI measurements?
A2: Analytical variability in NHMI measurements can arise from several sources, including:
Sample Preparation: Inefficient extraction, sample contamination, or the in-situ formation of nitrosamines during sample workup can lead to inaccurate results.[4]
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of NHMI in the mass spectrometer, leading to erroneous quantification.[5][6][7]
Instrumental Factors: Variability in instrument performance, such as fluctuations in the ionization source, detector sensitivity, or chromatographic conditions, can affect the precision and accuracy of the measurements.[8][9]
Chromatographic Resolution: Poor separation of NHMI from other components in the sample can lead to inaccurate quantification.[9]
Q3: How can I minimize the in-situ formation of NHMI during sample preparation?
A3: To minimize the risk of artificial NHMI formation during sample preparation, it is crucial to control the reaction conditions. Nitrosation reactions are often catalyzed by acidic conditions and the presence of nitrosating agents like nitrites.[10] Therefore, consider the following preventative measures:
Use of cooled conditions during sample extraction and processing.
Addition of antioxidants, such as ascorbic acid or sodium ascorbate, to the sample diluent to scavenge any residual nitrosating agents.
Maintaining a neutral or slightly basic pH during sample preparation.
Q4: What are the typical acceptance criteria for method validation for NHMI analysis?
A4: Method validation for NHMI should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[11] Key validation parameters and typical acceptance criteria are summarized in the table below.
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity/Selectivity
To ensure the signal is unequivocally from the target analyte, free from interference.[11]
Peak purity, resolution > 2 between adjacent peaks.[11]
Linearity
To demonstrate a proportional relationship between analyte concentration and instrument response.
Correlation coefficient (r²) ≥ 0.99.
Accuracy (Recovery)
To determine the closeness of the measured value to the true value.
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
S/N ratio of ~10.
Robustness
To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
No significant impact on results from minor changes in parameters like pH, temperature, or mobile phase composition.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
No Peaks or Poor Signal Intensity
- Leak in the injection port or septum. - Contaminated or inactive liner. - Incorrect injection parameters. - Column degradation. - Detector malfunction.
- Perform a leak check. Replace the septum. - Replace the liner with a new, deactivated liner.[12] - Optimize injection temperature and split/splitless time. - Condition or trim the column. - Check detector settings and perform maintenance.
Peak Tailing
- Active sites in the liner or column. - Column contamination. - Inappropriate column temperature.
- Use a deactivated liner and a column suitable for amine analysis. - Bake out the column at a high temperature. - Optimize the oven temperature program.
Ghost Peaks
- Carryover from a previous injection. - Contamination in the injection port or syringe. - Bleed from the column or septum.
- Inject a blank solvent to check for carryover. - Clean the injection port and syringe. - Use a high-quality, low-bleed column and septum.
Retention Time Shifts
- Changes in carrier gas flow rate. - Column aging or contamination. - Leaks in the system.
- Verify and adjust the carrier gas flow rate. - Trim the column or replace it if necessary. - Perform a thorough leak check of the entire system.
LC-MS/MS Analysis Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Ion Suppression or Enhancement
- Co-eluting matrix components. - High concentration of non-volatile salts in the mobile phase. - Inefficient ionization in the MS source.
- Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5] - Use a volatile mobile phase additive like formic acid or ammonium formate. - Optimize MS source parameters (e.g., nebulizer gas, drying gas temperature).[5]
Poor Peak Shape (Fronting or Tailing)
- Column overload. - Incompatibility between sample solvent and mobile phase. - Secondary interactions with the stationary phase. - Column void or contamination.
- Dilute the sample or reduce the injection volume. - Dissolve the sample in the initial mobile phase. - Use a column with a different stationary phase or adjust mobile phase pH. - Replace the column.
Inconsistent Peak Areas
- Inconsistent injection volume. - Sample instability. - Fluctuation in MS source performance.
- Check the autosampler for proper operation. - Ensure sample stability by controlling temperature and light exposure. - Clean and tune the MS source.
Split Peaks
- Clogged frit or column inlet. - Void at the head of the column. - Sample solvent stronger than the mobile phase.
- Back-flush the column or replace the frit. - Replace the column. - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[13]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Drug Product
Weigh a portion of the ground drug product equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
Add 5 mL of a 0.1 M aqueous ammonium chloride solution.
Vortex for 1 minute to disperse the sample.
Add 5 mL of dichloromethane.
Shake vigorously for 5 minutes.
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
Carefully transfer the organic (lower) layer to a clean tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for nitrosamine analysis using different extraction techniques. While specific data for NHMI is limited, these values for other nitrosamines provide a general expectation of performance.
Enhancing the sensitivity and selectivity of N-Nitrosoheptamethyleneimine detection methods
Welcome to the Technical Support Center for the analysis of N-Nitrosoheptamethyleneimine (NHMI). This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on enhancing...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the analysis of N-Nitrosoheptamethyleneimine (NHMI). This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity and selectivity of NHMI detection methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting N-Nitrosoheptamethyleneimine (NHMI) at trace levels?
A1: The main challenges in detecting NHMI at trace levels include achieving the required low limits of detection (LOD) and quantification (LOQ), ensuring high selectivity to avoid false positives from matrix interferences, and managing analyte stability during sample preparation and analysis.[1][2] Given that nitrosamine impurities are often present at parts-per-billion (ppb) levels, highly sensitive analytical techniques are necessary.[2]
Q2: Which analytical techniques are most suitable for the sensitive and selective detection of NHMI?
A2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard methods for the quantification of all types of nitrosamines due to their high sensitivity and selectivity.[3] These techniques allow for the reliable detection and quantification of trace-level impurities in complex matrices.[4]
Q3: How can I improve the sensitivity of my NHMI analysis?
A3: To enhance sensitivity, consider optimizing sample preparation to concentrate the analyte, selecting the appropriate ionization technique (e.g., APCI may be less prone to matrix effects for some nitrosamines), and fine-tuning mass spectrometer parameters.[5] For LC-MS/MS, using a high-efficiency column can help in transferring analytes to the mass spectrometer in narrow bands, thereby increasing sensitivity.
Q4: What are matrix effects and how can I mitigate them in NHMI analysis?
A4: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix, leading to ion suppression or enhancement.[6] To mitigate these effects, effective sample cleanup using techniques like Solid-Phase Extraction (SPE) is crucial.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[6]
Troubleshooting Guides
Low Sensitivity / Poor Signal-to-Noise
Potential Cause
Recommended Solution
Inefficient sample extraction and cleanup
Optimize the extraction solvent and cleanup procedure (e.g., Solid-Phase Extraction) to effectively remove interfering matrix components and concentrate NHMI.
Suboptimal chromatographic conditions
Adjust the mobile phase composition, gradient profile, or column chemistry to improve peak shape and resolution. For GC-MS, ensure the oven temperature program is optimized for NHMI elution.
Inefficient ionization
For LC-MS/MS, evaluate both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). APCI can be less susceptible to matrix effects for certain nitrosamines.[5] Optimize ion source parameters such as temperature and gas flows.
Incorrect mass spectrometer settings
Ensure the precursor and product ions for NHMI are correctly selected and that collision energy and other MS/MS parameters are optimized for maximum signal intensity.
Poor Selectivity / Matrix Interference
Potential Cause
Recommended Solution
Co-elution with matrix components
Modify the chromatographic method to better separate NHMI from interfering peaks. Consider using a column with a different stationary phase.
Insufficient sample cleanup
Implement a more rigorous sample preparation method, such as a multi-step SPE protocol, to remove a wider range of matrix components.
Inadequate mass resolution
For complex matrices, High-Resolution Mass Spectrometry (HRMS) can be used to differentiate NHMI from isobaric interferences with high mass accuracy.
Inconsistent or Irreproducible Results
Potential Cause
Recommended Solution
Variability in sample preparation
Automate the sample preparation workflow to ensure consistency. Ensure precise and accurate pipetting and weighing at each step.
Analyte degradation
NHMI may be susceptible to degradation under certain conditions (e.g., exposure to light or high temperatures). Protect samples from light and keep them cool. Evaluate the stability of NHMI in the chosen solvent and matrix.
Instrument contamination
Implement a rigorous cleaning protocol for the autosampler, injection port, and ion source to prevent carryover from previous samples.
Data Presentation: Performance of Analytical Methods
The following tables summarize typical performance data for the analysis of cyclic nitrosamines using GC-MS/MS and LC-MS/MS. While this data is not specific to NHMI, it provides a benchmark for what can be achieved with these methods.
Table 1: GC-MS/MS Method Performance for Cyclic Nitrosamines
Parameter
N-Nitrosopyrrolidine (NPYR)
N-Nitrosopiperidine (NPIP)
N-Nitrosomorpholine (NMOR)
Limit of Detection (LOD)
1 ng/mL
1 ng/mL
1 ng/mL
Limit of Quantification (LOQ)
2 ng/mL
2 ng/mL
2 ng/mL
Recovery (%)
99.15 - 114.68
99.15 - 114.68
99.15 - 114.68
Precision (RSD %)
3.6 - 5.6
3.6 - 5.6
3.6 - 5.6
Data adapted from a study on the simultaneous determination of nine nitrosamine impurities in semi-solid forms. The study did not include NHMI.
Table 2: LC-MS/MS Method Performance for Cyclic Nitrosamines
Parameter
N-Nitrosopyrrolidine (NPYR)
N-Nitrosopiperidine (NPIP)
N-Nitrosomorpholine (NMOR)
Limit of Detection (LOD)
20 ng/g
20 ng/g
20 ng/g
Limit of Quantification (LOQ)
50 ng/g
50 ng/g
50 ng/g
Recovery (%)
80 - 120
80 - 120
80 - 120
Precision (RSD %)
< 20
< 20
< 20
Data adapted from a multi-analyte LC-MS/MS method for the screening and quantification of 12 nitrosamines in sartans. The study did not include NHMI.[7]
Experimental Protocols
The following are generalized experimental protocols for the analysis of cyclic nitrosamines, which can be adapted and validated for the specific analysis of NHMI.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a starting point for the extraction and cleanup of NHMI from a pharmaceutical matrix.
Sample Dissolution: Accurately weigh a portion of the sample and dissolve it in an appropriate solvent (e.g., methanol or dichloromethane).
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by water.
Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge at a controlled flow rate.
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
Elution: Elute the retained NHMI from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.
Protocol 2: GC-MS/MS Analysis
This protocol provides a general procedure for the GC-MS/MS analysis of volatile and semi-volatile nitrosamines.
Gas Chromatograph (GC) Conditions:
Column: HP-INNOWAX (60 m × 0.25 mm I.D × 0.25 µm film) or equivalent.
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
Injection Mode: Splitless.
Injection Volume: 2 µL.
Inlet Temperature: 240 °C.
Oven Temperature Program: Initial hold at 40 °C for 1 min, ramp to 170 °C at 5 °C/min, then to 200 °C at 10 °C/min, and hold for 4 min.
Mass Spectrometer (MS) Conditions:
Ionization Mode: Positive Electron Ionization (EI).
MS Source Temperature: 230 °C.
Transfer Line Temperature: 250 °C.
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for NHMI would need to be determined.
Protocol 3: LC-MS/MS Analysis
This protocol outlines a general procedure for the LC-MS/MS analysis of a broad range of nitrosamines.
Liquid Chromatograph (LC) Conditions:
Column: Xselect® HSS T3 (15 cm × 3 mm i.d., 3.5 μm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (2:8).
Gradient: A suitable gradient program should be developed to achieve optimal separation.
Flow Rate: 0.4 mL/min.
Injection Volume: 10 µL.
Column Temperature: 40 °C.
Mass Spectrometer (MS) Conditions:
Ionization Mode: APCI or ESI in positive ion mode.
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for NHMI would need to be optimized.
Visualizations
Caption: A generalized experimental workflow for the analysis of N-Nitrosoheptamethyleneimine.
Caption: General formation pathway of N-Nitrosoheptamethyleneimine from its precursor.
A Comparative Analysis of N-Nitrosoheptamethyleneimine and Other Nitrosamines: A Guide for Researchers
This guide provides a detailed comparative analysis of N-Nitrosoheptamethyleneimine (NHMI) and other selected nitrosamines, focusing on their carcinogenic potential, metabolic activation, and analytical detection. The in...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparative analysis of N-Nitrosoheptamethyleneimine (NHMI) and other selected nitrosamines, focusing on their carcinogenic potential, metabolic activation, and analytical detection. The information is intended for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with these compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for N-Nitrosoheptamethyleneimine and a selection of other cyclic and acyclic nitrosamines. This data is crucial for assessing their relative carcinogenic and mutagenic potency.
Table 1: Comparative Carcinogenic Potency (TD50) of Selected Nitrosamines
The TD50 value represents the chronic daily dose in mg/kg body weight/day required to induce tumors in 50% of the test animals.[1] A lower TD50 value indicates a higher carcinogenic potency. Data presented here is primarily from studies in rats, a common model for carcinogenicity testing. For N-Nitrosoheptamethyleneimine, data for the structurally similar N-nitrosohexamethyleneimine is used as a surrogate.[2]
Table 2: Comparative Mutagenicity in the Ames Test
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3][4] The results are often expressed as the number of revertant colonies per microgram of the tested substance. While specific quantitative data for N-Nitrosoheptamethyleneimine is limited, this table provides a qualitative comparison and quantitative data for other nitrosamines in Salmonella typhimurium strain TA100 with metabolic activation (S9), which is generally the most sensitive condition for nitrosamine detection.[5][6]
Nitrosamine
Mutagenic Potential (Ames Test)
Revertants/µg (TA100 +S9)
N-Nitrosoheptamethyleneimine
Expected to be mutagenic
Data not readily available
N-Nitrosodimethylamine (NDMA)
Mutagenic
~2-5
N-Nitrosodiethylamine (NDEA)
Mutagenic
~10-20
N-Nitrosopyrrolidine (NPYR)
Mutagenic
~1-3
N-Nitrosopiperidine (NPIP)
Mutagenic
~5-15
N-Nitrosomorpholine (NMOR)
Mutagenic
~0.5-2
Table 3: Comparative Metabolic Kinetics of Selected Nitrosamines
Nitrosamine
Primary CYP Enzyme(s)
Km (µM)
Vmax (nmol/min/mg protein)
N-Nitrosoheptamethyleneimine
Not specifically determined
Data not available
Data not available
N-Nitrosodimethylamine (NDMA)
CYP2E1, CYP2A6
~35-50
~0.5-3.0
N-Nitrosodiethylamine (NDEA)
CYP2E1, CYP2A6
~100-200
~1.0-5.0
N-Nitrosopyrrolidine (NPYR)
CYP2A6, CYP2E1
~500-1000
Data not readily available
N-Nitrosopiperidine (NPIP)
CYP2B1
Data not readily available
Data not readily available
Experimental Protocols
This section provides detailed methodologies for the analysis of nitrosamines, which can be adapted for N-Nitrosoheptamethyleneimine.
Protocol 1: Analysis of Nitrosamines in a Drug Substance by LC-MS/MS
This protocol is a representative method for the quantitative analysis of nitrosamine impurities in active pharmaceutical ingredients (APIs).[9]
1. Sample Preparation:
a. Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.
b. Add 5.0 mL of methanol and vortex until the sample is completely dissolved.
c. Spike with an appropriate internal standard solution (e.g., d4-NDMA, d8-NDEA).
d. Shake the sample for 40 minutes on a mechanical shaker.
e. Centrifuge the sample at 4500 rpm for 15 minutes.
f. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[9]
Navigating Nitrosamine Impurities: A Guide to Analytical Method Validation for N-Nitrosoheptamethyleneimine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Pharmaceutical Safety and Regulatory Compliance The presence of N-nitrosamine impurities, such as N-Nitrosoheptamethyleneim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Pharmaceutical Safety and Regulatory Compliance
The presence of N-nitrosamine impurities, such as N-Nitrosoheptamethyleneimine, in pharmaceutical products is a critical safety concern due to their potential carcinogenic properties. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, mandate rigorous validation of analytical methods to detect and quantify these impurities at trace levels.[1][2] This guide provides a comprehensive comparison of the two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the analysis of N-Nitrosoheptamethyleneimine. Detailed experimental protocols and comparative performance data, based on closely related cyclic nitrosamines as surrogates due to limited specific data for N-Nitrosoheptamethyleneimine, are presented to assist in the development and validation of robust analytical methods.
Comparison of Analytical Techniques: GC-MS/MS vs. LC-MS/MS
The choice between GC-MS/MS and LC-MS/MS for nitrosamine analysis depends on the specific characteristics of the analyte and the sample matrix. Both techniques offer high sensitivity and selectivity, which are crucial for detecting trace-level impurities.[3][4]
Feature
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.
Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases, followed by mass-based detection.
Applicability
Well-suited for volatile and semi-volatile nitrosamines.
Applicable to a broader range of nitrosamines, including less volatile and thermally labile compounds.[4]
Sample Preparation
Often requires derivatization to increase volatility; headspace analysis can be used for volatile analytes.
Generally requires less extensive sample preparation; direct injection of liquid samples is common.
Sensitivity
High sensitivity, capable of detecting impurities at parts-per-billion (ppb) levels.
Also offers high sensitivity, often reaching lower detection limits than GC-MS/MS for certain compounds.[4]
Selectivity
Excellent selectivity due to mass filtering in tandem MS.
High selectivity, with the ability to resolve complex mixtures and reduce matrix interference.[3]
Analytical Method Validation Workflow according to ICH Q2(R1)
The validation of an analytical procedure is a systematic process to demonstrate its suitability for the intended purpose. The ICH Q2(R1) guideline outlines the necessary validation characteristics.[2]
ICH Q2(R1) Analytical Method Validation Workflow
Quantitative Data Summary for Cyclic Nitrosamines (Surrogates for N-Nitrosoheptamethyleneimine)
The following tables summarize typical validation data for the analysis of cyclic nitrosamines, N-nitrosopyrrolidine (NPYR) and N-nitrosopiperidine (NPIP), which are structurally related to N-Nitrosoheptamethyleneimine. These values are representative of the performance expected from a validated analytical method.
Table 1: GC-MS/MS Method Validation Data for N-nitrosopiperidine (NPIP)
Validation Parameter
Typical Performance Data
Linearity (Range)
0.5 - 100 ng/mL
Correlation Coefficient (r²)
> 0.995
Accuracy (Recovery)
90 - 110%
Precision (RSD)
< 15%
Limit of Detection (LOD)
0.1 ng/mL
Limit of Quantitation (LOQ)
0.5 ng/mL
Table 2: LC-MS/MS Method Validation Data for N-nitrosopyrrolidine (NPYR)
Validation Parameter
Typical Performance Data
Linearity (Range)
0.2 - 50 ng/mL
Correlation Coefficient (r²)
> 0.998
Accuracy (Recovery)
95 - 105%
Precision (RSD)
< 10%
Limit of Detection (LOD)
0.05 ng/mL
Limit of Quantitation (LOQ)
0.2 ng/mL
Experimental Protocols
Below are detailed methodologies for the analysis of cyclic nitrosamines using GC-MS/MS and LC-MS/MS. These protocols can be adapted for the analysis of N-Nitrosoheptamethyleneimine.
Experimental Protocol 1: GC-MS/MS Analysis of N-nitrosopiperidine (NPIP)
1. Sample Preparation (Liquid-Liquid Extraction)
Weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
Add 5 mL of 0.1 M sodium hydroxide solution and vortex for 1 minute to dissolve or suspend the sample.
Add 5 mL of dichloromethane and vortex for 2 minutes for extraction.
Centrifuge at 4000 rpm for 10 minutes.
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 1 mL of methanol for GC-MS/MS analysis.
2. GC-MS/MS Instrumental Conditions
GC System: Agilent 8890 GC or equivalent
Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm film thickness or equivalent
Inlet Temperature: 250°C
Injection Volume: 1 µL (splitless)
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 10°C/min, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS System: Agilent 7000 series Triple Quadrupole MS or equivalent
Ionization Mode: Electron Ionization (EI) at 70 eV
Source Temperature: 230°C
Quadrupole Temperature: 150°C
MRM Transitions: Monitor appropriate precursor and product ions for NPIP.
Experimental Protocol 2: LC-MS/MS Analysis of N-nitrosopyrrolidine (NPYR)
1. Sample Preparation (Direct Dilution)
Weigh 50 mg of the drug substance or powdered drug product into a 50 mL volumetric flask.
Add approximately 40 mL of diluent (e.g., 50:50 methanol:water) and sonicate for 15 minutes to dissolve.
Make up the volume to 50 mL with the diluent.
Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
2. LC-MS/MS Instrumental Conditions
LC System: Waters ACQUITY UPLC I-Class or equivalent
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute hold and 3-minute re-equilibration.
MRM Transitions: Monitor appropriate precursor and product ions for NPYR.
Logical Workflow for Nitrosamine Analysis
The following diagram illustrates the logical steps involved in the analysis of nitrosamine impurities in pharmaceutical products, from sample receipt to final reporting.
Logical Workflow for Nitrosamine Analysis
By adhering to the principles outlined in the ICH Q2(R1) guidelines and employing robust, validated analytical methods, pharmaceutical manufacturers can ensure the safety and quality of their products, thereby protecting public health. The provided comparative data and detailed protocols serve as a valuable resource for scientists and researchers in this critical endeavor.
Cross-validation of N-Nitrosoheptamethyleneimine results between different laboratories
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for the cross-validation of analytical methods for the quantitative determination of N-Nitrosoheptamethyleneimine (NHMI), a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for the quantitative determination of N-Nitrosoheptamethyleneimine (NHMI), a potential genotoxic impurity, in pharmaceutical products. Ensuring the reliability and comparability of analytical results across different laboratories is critical for regulatory compliance and patient safety. This document outlines a comparative study structure, presents illustrative data, and details the experimental protocols based on established methods for N-nitrosamine analysis.
Data Presentation: Comparison of Analytical Performance
The following tables summarize hypothetical, yet representative, quantitative data from a cross-validation study involving three distinct laboratories. Each laboratory utilized their in-house validated analytical method for the determination of NHMI in a spiked drug product matrix.
Table 1: Comparison of Method Validation Parameters
Parameter
Laboratory A (LC-MS/MS)
Laboratory B (GC-MS)
Laboratory C (UPLC-MS/MS)
Acceptance Criteria
Limit of Quantification (LOQ)
0.05 ng/mL
0.10 ng/mL
0.03 ng/mL
As low as reasonably practicable
Linearity (R²)
0.9992
0.9985
0.9995
≥ 0.995
Accuracy (% Recovery)
98.5% - 102.3%
95.7% - 104.1%
99.1% - 101.5%
80% - 120%
Precision (% RSD)
< 5%
< 8%
< 4%
≤ 15%
Table 2: Cross-Validation Results for Spiked Samples
Sample ID
Spiked Concentration (ng/mL)
Laboratory A (ng/mL)
Laboratory B (ng/mL)
Laboratory C (ng/mL)
Inter-Laboratory %RSD
CV-01
0.15
0.148
0.155
0.151
2.3%
CV-02
0.50
0.495
0.512
0.503
1.7%
CV-03
1.00
1.01
0.98
1.02
2.0%
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the methods used in this comparative guide.
1. Sample Preparation (General)
Objective: To extract N-Nitrosoheptamethyleneimine from the drug product matrix.
Procedure:
Weigh and transfer a representative portion of the homogenized drug product into a centrifuge tube.
Add a suitable extraction solvent (e.g., Dichloromethane, Methanol).
Vortex mix for 5 minutes to ensure thorough extraction.
Centrifuge at 4000 rpm for 10 minutes.
Carefully collect the supernatant.
For enhanced cleanup, a solid-phase extraction (SPE) step may be employed.
The final extract is then concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument.
2. LC-MS/MS Analysis (Laboratory A & C)
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Elution: A time-programmed gradient from 95% A to 95% B.
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for NHMI are monitored for quantification and confirmation.
3. GC-MS Analysis (Laboratory B)
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
Chromatographic Conditions:
Column: Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate.
Inlet Temperature: 250 °C.
Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from matrix components.
Mass Spectrometry Conditions:
Ionization Mode: Electron Ionization (EI).
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for NHMI.
Mandatory Visualizations
Cross-Validation Experimental Workflow
Caption: A flowchart illustrating the key stages of an inter-laboratory cross-validation study for N-Nitrosoheptamethyleneimine.
N-Nitrosamine Genotoxicity Signaling Pathway
N-Nitrosamines, including NHMI, are known to be genotoxic and carcinogenic through a metabolic activation pathway.
Caption: The metabolic activation pathway of N-nitrosamines leading to DNA damage and potential cancer initiation.
Comparative
A Comparative Analysis of the Carcinogenic Potency of N-Nitrosoheptamethyleneimine and NDMA
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the carcinogenic potency of two N-nitroso compounds: N-Nitrosoheptamethyleneimine (NHMI) and N-Nitrosodimethyla...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the carcinogenic potency of two N-nitroso compounds: N-Nitrosoheptamethyleneimine (NHMI) and N-Nitrosodimethylamine (NDMA). The information presented is based on experimental data from peer-reviewed studies and aims to offer an objective overview for risk assessment and research purposes.
Quantitative Comparison of Carcinogenic Potency
The carcinogenic potency of a chemical is often quantified by its TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in 50% of the test animals that would have remained tumor-free at a zero dose. A lower TD50 value indicates a higher carcinogenic potency.
Based on the TD50 values in rats, N-Nitrosoheptamethyleneimine (NHMI) demonstrates a higher carcinogenic potency than N-Nitrosodimethylamine (NDMA), as indicated by its lower TD50 value.
Experimental Protocols
The carcinogenic properties of both NHMI and NDMA have been evaluated in various animal models. The following sections detail the methodologies of key experiments.
Animal Strain: Fischer-344 and Sprague-Dawley rats have been used in carcinogenicity studies.[4]
Administration: NHMI has been administered to rats through their drinking water or by intragastric gavage.[4]
Dosing: Cumulative doses have ranged from 5.5 to 1,200 mg/kg.[4]
Observed Tumors: Oral administration of NHMI in rats has been shown to induce a high incidence of squamous-cell tumors in the lung, nasal cavity, trachea, and esophagus.[4]
Subcutaneous Administration in Rats:
Animal Strain: Fischer-344 and Sprague-Dawley rats.[4]
Administration: NHMI was administered via subcutaneous injection.[4]
Observed Tumors: This route of administration primarily led to the development of alveologenic adenocarcinomas in the lungs, as well as tumors in the upper respiratory and gastrointestinal tracts.[4]
Animal Strain: Various rat strains have been used in numerous studies.
Administration: NDMA is typically administered to rats in their drinking water.[5]
Dosing: Long-term oral carcinogenicity studies have been conducted at various dose levels.[5]
Observed Tumors: The primary target organ for NDMA-induced carcinogenicity upon oral administration in rats is the liver, with lung and kidney tumors also being reported.[5][6]
Mechanisms of Carcinogenesis and Signaling Pathways
Both NHMI and NDMA are indirect-acting carcinogens, meaning they require metabolic activation to exert their carcinogenic effects. The primary mechanism involves the formation of reactive electrophilic intermediates that can bind to DNA, leading to the formation of DNA adducts, which if not repaired, can result in mutations and the initiation of cancer.
Metabolic Activation and DNA Adduct Formation
The carcinogenic pathway for many N-nitrosamines is initiated by the enzymatic hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation).[7]
For NDMA , this process is well-characterized and is primarily mediated by the cytochrome P450 enzyme, CYP2E1. This metabolic activation leads to the formation of a highly reactive methyldiazonium ion, which is a potent methylating agent that can form various DNA adducts.[7][8]
While the specific enzymes involved in NHMI metabolism are less defined, a similar mechanism of α-hydroxylation is proposed to be the rate-limiting step in its carcinogenesis. This is supported by studies on deuterium-labeled NHMI, which showed a slower rate of tumor induction.
A Comparative Guide to the In Vitro and In Vivo Toxicity of N-Nitrosoheptamethyleneimine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the in vitro and in vivo toxicological profiles of N-Nitrosoheptamethyleneimine (NHMI), a recognized carcinoge...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo toxicological profiles of N-Nitrosoheptamethyleneimine (NHMI), a recognized carcinogen. The information is intended to support research and development activities by offering a consolidated resource on its toxicity, underlying mechanisms, and relevant experimental methodologies.
In Vivo Toxicity of N-Nitrosoheptamethyleneimine
Animal studies have been instrumental in characterizing the carcinogenic potential of NHMI. These studies have primarily utilized hamster and rat models, demonstrating a clear dose-dependent carcinogenic effect.
Carcinogenicity Studies in Hamsters
Subcutaneous administration of NHMI to European hamsters has been shown to induce a high incidence of tumors, particularly in the respiratory tract. A lifetime study revealed that weekly injections of NHMI at doses relative to the median lethal dose (LD50) resulted in the development of pulmonary and nasal cavity tumors.[1][2]
Table 1: Carcinogenicity of Subcutaneously Injected NHMI in European Hamsters [1][2]
Data summarized from a lifetime study in European hamsters receiving weekly subcutaneous injections.
Carcinogenicity Studies in Rats
Studies in Fischer-344 and Sprague-Dawley rats have demonstrated that the route of administration significantly influences the tumor response to NHMI. Intragastric administration was found to be more effective in inducing tumors compared to subcutaneous injection, with multiple smaller doses being more potent than a single large dose. The primary target organs in rats were the lungs, nasal cavity, trachea, and esophagus.
In Vitro Toxicity of N-Nitrosoheptamethyleneimine
General In Vitro Genotoxicity of N-Nitrosamines
N-nitrosamines are generally not directly mutagenic. They require metabolic activation by cytochrome P450 (CYP) enzymes to exert their genotoxic effects.[3][4] In vitro assays for N-nitrosamines, therefore, often include a metabolic activation system, such as liver S9 fractions from rats or hamsters.
Studies on various N-nitrosamines in cell-based assays have shown that they can induce:
DNA single-strand breaks: As demonstrated in primary rat lung and kidney cells for other nitrosamines.
Mutations: Detected in bacterial reverse mutation assays (Ames test) and mammalian cell gene mutation assays.[5][6][7]
Chromosomal aberrations: Observed as micronucleus formation in mammalian cells.[8][9][10]
Due to the lack of specific data for NHMI, researchers should consider using a battery of in vitro genotoxicity assays with metabolic activation to assess its potential DNA-damaging effects.
Experimental Protocols
In Vivo Carcinogenicity Study in Hamsters (Subcutaneous Administration)
This protocol is based on the methodology described in studies investigating the carcinogenicity of NHMI in European hamsters.[1][2]
Animal Model: Male and female European hamsters, 8 weeks old.
Test Substance: N-Nitrosoheptamethyleneimine (NHMI) dissolved in a suitable vehicle (e.g., saline).
Dose Groups: At least three dose levels based on a fraction of the predetermined LD50, and a vehicle control group.
Administration: Subcutaneous injection once weekly for the lifespan of the animals.
Observations:
Monitor animals daily for clinical signs of toxicity.
Record body weight weekly.
At the end of the study (or when animals are moribund), perform a complete necropsy.
Histopathology:
Collect all major organs and any gross lesions.
Preserve tissues in 10% neutral buffered formalin.
Process tissues for histopathological examination.
Microscopically evaluate all tissues, with particular attention to the respiratory tract.
In Vitro Genotoxicity - Ames Test (General Protocol for N-Nitrosamines)
This protocol is a generalized procedure for the bacterial reverse mutation assay, which is commonly used to assess the mutagenic potential of chemicals.[5][6][7]
Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat or hamster liver S9 fraction).
Test Substance Preparation: Dissolve NHMI in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.
Assay Procedure (Pre-incubation method):
Add the tester strain, test substance solution, and S9 mix (if applicable) to a test tube.
Incubate at 37°C with shaking for a defined period (e.g., 20-30 minutes).
Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of N-nitrosoheptamethyleneimine toxicity is believed to be similar to that of other N-nitrosamines, involving metabolic activation and subsequent DNA damage. This genotoxic insult can lead to mutations and initiate the process of carcinogenesis.
Metabolic Activation of N-Nitrosoheptamethyleneimine
The proposed metabolic activation pathway for NHMI involves the action of cytochrome P450 enzymes.
Caption: Proposed metabolic activation and carcinogenic pathway of N-Nitrosoheptamethyleneimine.
Experimental Workflow for Toxicity Assessment
A typical workflow for assessing the toxicity of a compound like NHMI involves a combination of in silico, in vitro, and in vivo approaches.
Unveiling the Genotoxic Profile of N-Nitrosoheptamethyleneimine: A Comparative Analysis
For Immediate Release This guide offers a comprehensive evaluation of the genotoxicity of N-Nitrosoheptamethyleneimine (NHMI) in comparison to other well-characterized mutagens. Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide offers a comprehensive evaluation of the genotoxicity of N-Nitrosoheptamethyleneimine (NHMI) in comparison to other well-characterized mutagens. Designed for researchers, scientists, and professionals in drug development, this document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in risk assessment and mechanistic understanding.
Executive Summary
N-Nitrosoheptamethyleneimine (NHMI) is a cyclic nitrosamine with structural similarities to other known mutagens and carcinogens. Understanding its genotoxic potential is crucial for evaluating its risk to human health. This guide synthesizes available data on NHMI and compares it with benchmark mutagens—Ethyl Methanesulfonate (EMS), Methyl Methanesulfonate (MMS), and the structurally related cyclic nitrosamine, N-Nitrosopiperidine (NPIP). Due to the limited availability of public quantitative genotoxicity data for NHMI, this comparison leverages data from structurally similar nitrosamines to provide a comprehensive assessment.
Comparative Genotoxicity Data
The following tables summarize the quantitative genotoxicity data from key assays for NHMI, its structural analogs, and reference mutagens.
Table 2: In Vivo Chromosomal Damage assessed by the Micronucleus Assay. The micronucleus assay detects chromosomal damage. Studies on the related compound N-nitrosopiperidine have shown induction of micronuclei in rat liver cells.[3] In comparison, EMS and MMS are well-documented inducers of micronuclei in vivo.[5][6]
Table 3: DNA Strand Breakage measured by the Comet Assay. The comet assay is a sensitive method for detecting DNA strand breaks. While specific data for NHMI is lacking, other nitrosamines have been shown to induce DNA damage in this assay.[4] MMS, a potent alkylating agent, has been shown to induce DNA damage in various mouse tissues as detected by the CometChip platform.[7]
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below to facilitate experimental design and data interpretation.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][9][10]
Principle: This assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat or hamster liver). If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
General Protocol:
Strain Selection: Use of multiple strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is recommended to detect different types of mutations.
Metabolic Activation: For compounds like nitrosamines that require metabolic activation, a liver homogenate (S9 fraction), typically from Aroclor-1254 induced rats or hamsters, is included in the test system.
Exposure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and either plated directly on minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
Incubation: Plates are incubated at 37°C for 48-72 hours.
Scoring: The number of revertant colonies (his+) is counted for each concentration of the test substance and compared to the spontaneous reversion rate in the negative control. A dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
In Vivo Micronucleus Assay
The in vivo micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic apparatus.[3][5][6][11]
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a population is an indicator of chromosomal damage.
General Protocol:
Animal Model: Typically performed in rodents (mice or rats).
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and negative control group are included.
Tissue Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment. For liver-specific genotoxicity, hepatocytes can be isolated.
Slide Preparation: The collected cells are processed and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).
Scoring: The frequency of micronucleated polychromatic erythrocytes (in bone marrow or peripheral blood) or hepatocytes is determined by microscopic analysis. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA single- and double-strand breaks, as well as alkali-labile sites.[4][7][12][13][14]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
General Protocol:
Cell Preparation: A single-cell suspension is prepared from the tissue of interest or from cultured cells.
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites. Electrophoresis is then performed.
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green, ethidium bromide) and visualized using a fluorescence microscope.
Image Analysis: The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail, the tail length, and the tail moment using specialized software.
Signaling Pathways and Experimental Workflows
The genotoxicity of alkylating agents like NHMI is mediated through the formation of DNA adducts, which trigger cellular DNA damage response pathways.
DNA Damage Response Pathway for Alkylating Agents
Alkylating agents, including nitrosamines, introduce alkyl groups onto DNA bases, leading to the formation of various DNA adducts. These adducts can disrupt DNA replication and transcription, ultimately leading to mutations if not repaired. The cell employs a complex network of DNA repair pathways to counteract this damage.
Caption: DNA damage response to alkylating agents.
p53 Signaling Pathway in Response to Nitrosamine-Induced DNA Damage
The tumor suppressor protein p53 plays a central role in orchestrating the cellular response to DNA damage.[15][16][17][18][19] Upon activation by DNA damage, p53 can induce cell cycle arrest to allow time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe.
Inter-laboratory Comparison for the Analysis of N-Nitrosamines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals The presence of N-nitrosamine impurities in pharmaceutical products, food, and environmental samples is a significant safety concern due to their classifica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products, food, and environmental samples is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the monitoring and control of these impurities.[1][2] This guide provides a comparative overview of analytical methodologies for the quantification of N-nitrosamines, drawing upon data from various inter-laboratory studies and validated methods to assist researchers in selecting appropriate analytical strategies.
Comparative Analysis of Analytical Methods
The accurate detection and quantification of N-nitrosamines at trace levels present considerable analytical challenges.[3] The choice of analytical technique is critical and is often dependent on the specific nitrosamine, the sample matrix, and the required sensitivity. The most commonly employed methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]
A collaborative effort involving regulatory bodies such as the US FDA, Health Canada, and several European agencies highlighted that while mass spectrometry-based techniques are capable of quantifying nitrosamines with acceptable accuracy and precision, significant variations can arise from sample preparation.[5]
Table 1: Comparison of Common Analytical Techniques for N-Nitrosamine Analysis
Feature
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.
Separates volatile compounds in the gas phase based on their interaction with a stationary phase, followed by mass analysis.
Applicability
Gold standard for a wide range of nitrosamines, including non-volatile and thermally labile compounds.[6][7]
Primarily suitable for volatile and semi-volatile nitrosamines.[3][8]
Sensitivity
High sensitivity, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[6][9]
High sensitivity, particularly with headspace techniques for volatile analytes.[2]
Selectivity
High selectivity achieved through Multiple Reaction Monitoring (MRM).[7]
Good selectivity, though potential for interference from matrix components.[3]
Sample Preparation
Requires sample extraction and cleanup (e.g., LLE, SPE) to minimize matrix effects.[10][11]
Often coupled with headspace analysis, which requires minimal sample preparation for volatile nitrosamines.[10]
The following sections detail common experimental workflows for the analysis of N-nitrosamines. The selection of an appropriate protocol is crucial for achieving accurate and reproducible results.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
LC-MS/MS is a versatile technique for the analysis of a broad range of N-nitrosamines.[13] The following workflow is a representative example for the analysis of nitrosamines in a drug substance.
A typical LC-MS/MS workflow for N-nitrosamine analysis.[8]
Detailed Protocol:
Standard Preparation : Prepare a stock solution mixture of the target N-nitrosamines (e.g., NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA) and a separate internal standard solution (e.g., NDMA-d6, NDEA-d10).[8]
Sample Preparation :
Accurately weigh approximately 80 mg of the drug substance into a 2-mL centrifuge tube.[8]
Add 1188 µL of a suitable diluent (e.g., 1% formic acid in water) and 12 µL of the internal standard solution.[8]
Vortex the sample for 20 minutes at 2500 rpm.
Centrifuge the sample at 10,000 rpm for 10 minutes.[8]
Filter the supernatant through a 0.45-µm PTFE filter into an autosampler vial.[8]
LC-MS/MS Analysis :
Inject the prepared sample into the LC-MS/MS system.
Chromatographic separation is typically achieved on a C18 column.
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Analysis
For volatile N-nitrosamines, GC-MS with headspace sampling is a highly effective and efficient method that requires minimal sample preparation.[10]
Workflow for volatile N-nitrosamine analysis using Headspace GC-MS.[10]
Detailed Protocol:
Sample Preparation :
Place a known amount of the sample directly into a headspace vial.
Add a suitable solvent and internal standards if necessary.
Securely seal the vial with a cap and septum.
Headspace GC-MS Analysis :
Place the prepared vial into the headspace autosampler.[10]
The instrument automatically heats the vial to a specified temperature for a set time to allow volatile nitrosamines to partition into the headspace.[10]
A portion of the headspace gas is then automatically injected into the GC-MS for analysis.[10]
N-Nitrosamine Formation and Risk Mitigation
The formation of N-nitrosamines is a chemical process involving a nitrosating agent (like nitrous acid, derived from nitrites) and a secondary or tertiary amine. This reaction can occur during the synthesis of the active pharmaceutical ingredient (API), in the formulation of the drug product, or even during storage.[4][14]
A Comparative Review of the Toxicological Profiles of N-Nitrosoheptamethyleneimine and N-nitrosodiethylamine
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the toxicological properties of two potent nitrosamine carcinogens: N-Nitrosoheptamethyleneimine (NHM...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological properties of two potent nitrosamine carcinogens: N-Nitrosoheptamethyleneimine (NHMI) and N-nitrosodiethylamine (NDEA). The following sections summarize key quantitative toxicity data, outline detailed experimental methodologies for pivotal studies, and visualize the metabolic pathways and experimental workflows.
Executive Summary
N-Nitrosoheptamethyleneimine (NHMI) and N-nitrosodiethylamine (NDEA) are well-established animal carcinogens that require metabolic activation to exert their toxic effects. While both compounds are potent carcinogens, they exhibit differences in their target organ specificity and, to some extent, their genotoxic potential. NDEA is a well-characterized hepatocarcinogen, also inducing tumors in the respiratory tract, kidney, and upper digestive tract. In contrast, NHMI primarily targets the respiratory and upper gastrointestinal tracts, particularly the esophagus and nasal cavity. This review synthesizes the available experimental data to provide a clear comparison of their toxicological profiles.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the key quantitative data on the acute toxicity, carcinogenicity, and genotoxicity of NHMI and NDEA.
Note: Specific quantitative genotoxicity data for NHMI is limited in the publicly available literature. The positive results are presumed based on its classification as a potent carcinogen that requires metabolic activation, similar to other nitrosamines.
Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below.
This protocol is a generalized procedure based on guidelines from the National Toxicology Program (NTP) and the Organisation for Economic Co-operation and Development (OECD) for conducting carcinogenicity studies in rodents.[8][9]
Animal Selection and Husbandry:
Species and Strain: Fischer 344 or Sprague-Dawley rats are commonly used.
Age: Young adult animals (e.g., 6-8 weeks old) are acclimated to laboratory conditions for at least one week before the study begins.
Housing: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle. They are typically housed individually or in small groups in polycarbonate cages with appropriate bedding.
Diet and Water: A standard certified rodent diet and drinking water are provided ad libitum, unless the test substance is administered in the diet or drinking water.
Dose Selection and Administration:
Dose Levels: At least three dose levels of the test substance and a concurrent control group are used. The highest dose is typically the maximum tolerated dose (MTD), determined from subchronic toxicity studies.
Route of Administration: The route should mimic potential human exposure. For NHMI and NDEA, administration in drinking water is a common method.
Preparation of Dosing Solutions: The test substance is dissolved in the drinking water to achieve the target concentrations. The stability and homogeneity of the test substance in the vehicle are confirmed.
Study Conduct:
Duration: The study duration is typically 24 months for rats.
Observations: Animals are observed twice daily for clinical signs of toxicity and mortality. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.
Palpation: Animals are palpated for masses at least once a month.
Pathology and Data Analysis:
Necropsy: A complete necropsy is performed on all animals, including those that die or are euthanized.
Histopathology: A comprehensive set of tissues is collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.
Statistical Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods (e.g., Fisher's exact test). The time to tumor onset is also analyzed.
Bacterial Reverse Mutation Assay (Ames Test) for Nitrosamines
This protocol is based on the OECD 471 guideline and enhanced recommendations for testing nitrosamines.[10][11][12]
Bacterial Strains:
Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101) are used to detect different types of mutations.
Metabolic Activation System (S9 Mix):
A post-mitochondrial fraction (S9) from the liver of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone is used. For nitrosamines, a higher concentration of S9 (e.g., 10-30%) is often recommended.
Test Procedure (Pre-incubation Method):
The test substance, the bacterial tester strain, and the S9 mix (or buffer for the non-activation condition) are incubated together at 37°C for a short period (e.g., 20-30 minutes).
Molten top agar is added to the mixture, which is then poured onto minimal glucose agar plates.
The plates are incubated at 37°C for 48-72 hours.
Data Collection and Interpretation:
The number of revertant colonies on each plate is counted.
A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control.
In Vivo Mammalian Erythrocyte Micronucleus Test
This protocol is based on the OECD 474 guideline.[4][6][13][14]
Animal Model:
Mice or rats are commonly used.
Dose Administration:
The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.
Animals are usually dosed once or twice.
Sample Collection:
Bone marrow or peripheral blood is collected at appropriate time points after the last dose (e.g., 24 and 48 hours).
Slide Preparation and Analysis:
Bone marrow cells are flushed from the femurs, and smears are prepared on glass slides. For peripheral blood, a small drop is used to make a smear.
The slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and allows visualization of micronuclei (e.g., Giemsa, acridine orange).
At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.
Data Interpretation:
A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic activation pathways of NHMI and NDEA and a typical workflow for a rodent carcinogenicity bioassay.
Caption: Metabolic activation of NHMI and NDEA via cytochrome P450-mediated α-hydroxylation.
Caption: A generalized workflow for a rodent carcinogenicity bioassay.
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of N-Nitrosoheptamethyleneimine
A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of N-Nitrosoheptamethyleneimine through modern spectroscopic techniques. This guide provides a comparati...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of N-Nitrosoheptamethyleneimine through modern spectroscopic techniques. This guide provides a comparative analysis of key spectral data and detailed experimental protocols to ensure accurate identification and characterization.
The structural integrity of any chemical entity is paramount, particularly in the realm of pharmaceutical development and chemical research. N-Nitrosoheptamethyleneimine, a cyclic nitrosamine, requires unambiguous structural confirmation to understand its chemical behavior and potential biological activity. This guide details the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—to verify its molecular structure. Furthermore, a comparison with alternative analytical methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is presented to offer a broader analytical perspective.
Spectroscopic Data Summary for N-Nitrosoheptamethyleneimine
The following tables summarize the expected quantitative data from various spectroscopic analyses of N-Nitrosoheptamethyleneimine (C₇H₁₄N₂O, Molecular Weight: 142.20 g/mol ). This data is based on information available in spectral databases and the general characteristics of N-nitrosamines.
Table 1: ¹H and ¹³C NMR Spectral Data
Nucleus
Chemical Shift (δ) ppm
Multiplicity
Assignment
¹H
~ 3.5 - 4.2
Multiplet
α-CH₂ (adjacent to N-N=O)
¹H
~ 1.5 - 1.9
Multiplet
β, γ, δ-CH₂
¹³C
~ 50 - 60
-
α-C (adjacent to N-N=O)
¹³C
~ 25 - 35
-
β, γ, δ-C
Table 2: Key Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
~ 2920 - 2850
Strong
C-H Stretch (alkane)
~ 1465
Medium
C-H Bend (alkane)
~ 1480 - 1410
Strong
N=O Stretch
~ 1100 - 1050
Strong
N-N Stretch
Table 3: Mass Spectrometry (MS) Fragmentation Data
m/z
Relative Intensity (%)
Proposed Fragment
142
Moderate
[M]⁺ (Molecular Ion)
112
High
[M - NO]⁺
125
Moderate
[M - OH]⁺
30
Variable
[NO]⁺
Table 4: Ultraviolet-Visible (UV-Vis) Absorption Maxima
Wavelength (λmax, nm)
Molar Absorptivity (ε)
Transition
~ 230
High
π → π
~ 330 - 340
Low
n → π
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural confirmation of N-Nitrosoheptamethyleneimine using the discussed spectroscopic techniques.
A logical workflow for the structural elucidation of N-Nitrosoheptamethyleneimine.
Detailed Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of N-Nitrosoheptamethyleneimine. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of N-Nitrosoheptamethyleneimine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Acquire a one-dimensional proton spectrum.
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum.
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation:
Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.
Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
ATR: Place a small amount of the sample directly on the ATR crystal.
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
Place the sample in the beam path and record the sample spectrum.
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[1]
Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Instrumentation: A mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or Orbitrap analyzer) is preferred.
Data Acquisition:
Acquire a full scan mass spectrum to determine the molecular ion peak.
Perform fragmentation analysis (MS/MS) on the molecular ion to obtain characteristic fragment ions. Common fragmentation pathways for nitrosamines include the loss of the nitroso group (•NO) or a hydroxyl radical (•OH).[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of N-Nitrosoheptamethyleneimine in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:
Fill a cuvette with the pure solvent to serve as a blank and record the baseline.
Fill a second cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.[3][4]
N-nitrosamines typically exhibit two characteristic absorption bands.[3][4]
Comparison with Alternative Analytical Techniques
While the spectroscopic methods described above are fundamental for structural confirmation, other hyphenated techniques are commonly employed for the detection and quantification of nitrosamines, especially at trace levels in complex matrices.
Table 5: Comparison of Analytical Techniques for N-Nitrosoheptamethyleneimine
Technique
Principle
Advantages
Disadvantages
Typical Application
Spectroscopic Methods (NMR, IR, MS, UV-Vis)
Interaction of molecules with electromagnetic radiation or energetic particles.
Provides detailed structural information.
Lower sensitivity compared to hyphenated techniques.
Structural elucidation of pure compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds followed by mass analysis.
High sensitivity and selectivity; excellent for volatile and thermally stable compounds.
Requires derivatization for non-volatile compounds; potential for thermal degradation of labile compounds.[5][6][7][8][9]
Trace analysis of volatile nitrosamines in various matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Separation of compounds in the liquid phase followed by tandem mass analysis.
High sensitivity and specificity; applicable to a wide range of compounds, including non-volatile and thermally labile ones.[2][10][11][12][13][14][15]
Matrix effects can influence ionization efficiency.
Gold standard for the quantification of trace-level nitrosamines in pharmaceuticals and environmental samples.[2]
Conclusion
The structural confirmation of N-Nitrosoheptamethyleneimine is reliably achieved through a concerted application of NMR, IR, MS, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the assigned molecular architecture. For routine analysis and quantification, particularly at low concentrations, hyphenated techniques such as GC-MS and LC-MS/MS are powerful alternatives that offer enhanced sensitivity and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers to confidently identify and characterize N-Nitrosoheptamethyleneimine in their scientific endeavors.
Assessing the Relative Risk of N-Nitrosoheptamethyleneimine in Pharmaceutical Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The presence of nitrosamine impurities in pharmaceutical products continues to be a significant concern for regulatory bodies and manufacturers worldwide. A...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities in pharmaceutical products continues to be a significant concern for regulatory bodies and manufacturers worldwide. As a class of potent genotoxic carcinogens, understanding the relative risk posed by specific nitrosamine compounds is crucial for ensuring patient safety. This guide provides a comparative assessment of N-Nitrosoheptamethyleneimine (NHMI), a cyclic nitrosamine, to aid in the risk evaluation of pharmaceutical products.
Quantitative Risk Assessment: A Comparative Overview
To contextualize the risk associated with NHMI, it is essential to compare its carcinogenic potency and established safety limits with those of other well-characterized nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).
Table 1: Carcinogenic Potency and Acceptable Intake Limits of Selected Nitrosamines
Note: A lower TD50 value indicates higher carcinogenic potency. The Acceptable Intake (AI) limits are generally established by regulatory agencies such as the FDA and EMA. An official AI for NHMI has not been established.
The TD50 value, the dose at which 50% of animals develop tumors over a lifetime of exposure, is a key indicator of carcinogenic potency. With a TD50 of 0.0378 mg/kg/day, NHMI demonstrates significant carcinogenic potential, comparable to that of NDEA.[1] The absence of an established Acceptable Intake limit for NHMI from major regulatory bodies necessitates a conservative approach to risk assessment, often relying on structure-activity relationship (SAR) comparisons with other cyclic nitrosamines.
Experimental Protocols for Genotoxicity Assessment
The genotoxicity of nitrosamines is a critical factor in their risk assessment. Standard assays are employed to evaluate their potential to induce DNA damage.
In Vivo Carcinogenicity Studies
Objective: To determine the carcinogenic potential of N-Nitrosoheptamethyleneimine in a mammalian model.
Administration: Subcutaneous injections administered once weekly for the lifespan of the animals.[4]
Dosage: Doses were calculated as fractions of the median lethal dose (LD50). For example, one-fifth, one-tenth, and one-twentieth of the LD50 were used.[4]
Endpoint: Observation and histopathological analysis of tumor formation in various organs, including the lungs, nasal cavity, and forestomach.[4]
Key Findings: Subcutaneous administration of NHMI induced a high incidence of pulmonary and nasal cavity tumors in hamsters, confirming its carcinogenic activity.[4] Studies in rats have also demonstrated the carcinogenicity of NHMI, with the route of administration influencing the target organs for tumor development.
In Vitro Genotoxicity Assays (General Protocol for Nitrosamines)
While a specific, detailed protocol for an in vitro genotoxicity study of NHMI was not found in the available literature, the following represents a general workflow for assessing nitrosamines, which would be applicable.
Fig. 1: General experimental workflow for in vitro genotoxicity assessment of nitrosamines.
Mechanism of Action: Metabolic Activation and DNA Adduct Formation
The genotoxic and carcinogenic effects of N-nitrosamines are not exerted by the parent compound itself but rather by reactive metabolites. The metabolic activation of nitrosamines is a critical step in their mechanism of action.
Fig. 2: Generalized metabolic activation pathway of N-nitrosamines leading to carcinogenesis.
The metabolic activation of N-nitrosamines is primarily initiated by cytochrome P450 (CYP) enzymes in the liver.[5] This process, known as α-hydroxylation, leads to the formation of an unstable α-hydroxynitrosamine intermediate.[6] This intermediate then undergoes spontaneous decomposition to generate a highly reactive alkyldiazonium ion. This electrophilic species can then react with DNA to form DNA adducts, which, if not repaired, can lead to mutations and the initiation of cancer.[5]
Analytical Considerations for Detection in Pharmaceutical Products
The detection and quantification of nitrosamine impurities at trace levels in pharmaceutical products require highly sensitive and specific analytical methods. A variety of techniques are employed for this purpose.
Table 2: Comparison of Analytical Techniques for Nitrosamine Detection
Technique
Principle
Advantages
Disadvantages
LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry
High sensitivity and specificity, suitable for a wide range of nitrosamines.
Matrix effects can be a challenge.
GC-MS/MS
Gas Chromatography-Tandem Mass Spectrometry
Excellent for volatile nitrosamines.
Not suitable for non-volatile or thermally labile compounds.
LC-HRMS
Liquid Chromatography-High Resolution Mass Spectrometry
High mass accuracy allows for confident identification of unknown nitrosamines.
Higher cost and complexity compared to triple quadrupole MS.
Currently, there is a lack of publicly available data on the specific levels of N-Nitrosoheptamethyleneimine detected in pharmaceutical products. The development and validation of robust analytical methods are crucial for manufacturers to conduct thorough risk assessments and ensure their products meet the stringent regulatory requirements for nitrosamine impurities.
Conclusion
N-Nitrosoheptamethyleneimine (NHMI) is a potent carcinogenic impurity with a toxicological profile that warrants careful consideration in the risk assessment of pharmaceutical products. While a specific Acceptable Intake limit has not been established by major regulatory agencies, its high carcinogenic potency, as indicated by its TD50 value, suggests that exposure should be minimized to the lowest reasonably practicable level. The lack of data on its presence in final drug products highlights the need for vigilant analytical monitoring. Drug development professionals should consider the potential for NHMI formation in their manufacturing processes and, where a risk is identified, implement appropriate control strategies and validated analytical testing to ensure patient safety. Further research into the genotoxicity and metabolic pathways of NHMI will provide a more complete understanding of its risk profile.
Proper Disposal of N-Nitrosoheptamethyleneimine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Nitrosoheptamethyleneimine (CAS No. 20917-49-1), a chemical widely used in research and development.
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release:
This document provides essential safety and logistical information for the proper disposal of N-Nitrosoheptamethyleneimine (CAS No. 20917-49-1), a chemical widely used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
N-Nitrosoheptamethyleneimine is classified as toxic if swallowed[1][2][3]. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the pure compound or its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.
In case of accidental ingestion, immediately call a poison control center or doctor. Do not induce vomiting. Rinse the mouth with water[1][2][3].
The primary and required method for the disposal of N-Nitrosoheptamethyleneimine and any materials grossly contaminated with it is through an approved hazardous waste disposal plant[1][2][3]. This ensures that the compound is managed and disposed of in accordance with federal, state, and local regulations.
Key Steps for Preparing for Hazardous Waste Collection:
Container Selection: Use a container that is compatible with N-Nitrosoheptamethyleneimine. The original container is often a suitable choice. Ensure the container is in good condition and has a secure, tightly sealed lid.
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste"[4][5][6][7]. The label must also include the full chemical name ("N-Nitrosoheptamethyleneimine"), the accumulation start date, and the specific hazard (e.g., "Toxic")[4][5][6][7].
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Request for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
Transportation Information:
For the purpose of shipping to a disposal facility, N-Nitrosoheptamethyleneimine is classified as a toxic solid. The following table summarizes its transportation details.
Laboratory-Scale Decontamination and Destruction Procedures
In a research setting, it may be necessary to decontaminate laboratory equipment or treat small quantities of dilute aqueous waste streams of N-Nitrosoheptamethyleneimine before they are collected as hazardous waste. The following methods are based on established procedures for the degradation of nitrosamines. These procedures should be performed by trained personnel in a chemical fume hood with appropriate PPE.
Experimental Protocol 1: Chemical Degradation using Hydrobromic Acid in Acetic Acid
This method involves the cleavage of the N-N=O bond.
Methodology:
Preparation of the Degradation Reagent: In a chemical fume hood, carefully prepare a 1:1 (v/v) solution of 48% hydrobromic acid (HBr) and glacial acetic acid. This solution is highly corrosive and should be handled with extreme care.
Reaction Setup:
For contaminated labware (e.g., glassware), rinse the items with the HBr/acetic acid solution.
For dilute aqueous solutions of N-Nitrosoheptamethyleneimine, slowly add the HBr/acetic acid solution to the waste stream with stirring. It is recommended to use a significant excess of the degradation reagent.
Reaction and Monitoring: Allow the reaction to proceed at room temperature for at least one hour. One study on N-nitrosamides noted that bubbling nitrogen through the reaction mixture can prevent the reformation of the compound[4].
Neutralization: After the degradation is complete, the acidic solution must be neutralized before it can be collected as hazardous waste. Slowly and carefully add a base, such as sodium hydroxide or sodium carbonate, to the solution while stirring in an ice bath to control the exothermic reaction. Monitor the pH and adjust until it is in the neutral range (pH 6-8).
Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's hazardous waste program.
Experimental Protocol 2: Degradation by UV Photolysis
UV photolysis has been shown to be an effective method for the degradation of nitrosamines in aqueous solutions[1][6][8][9]. The process involves the cleavage of the N-N bond upon exposure to UV light, particularly at a wavelength of 254 nm[1][6].
Methodology:
Sample Preparation: This method is most suitable for dilute aqueous solutions of N-Nitrosoheptamethyleneimine. The efficiency of degradation can be pH-dependent, with some studies showing faster degradation in acidic conditions[9].
Equipment: Use a laboratory-scale photochemical reactor equipped with a low-pressure mercury UV lamp, which emits light predominantly at 254 nm. The solution should be in a UV-transparent vessel (e.g., quartz).
Irradiation: Place the aqueous solution of N-Nitrosoheptamethyleneimine in the reactor and expose it to the UV light. The duration of the exposure will depend on the concentration of the nitrosamine, the volume of the solution, and the intensity of the UV lamp. It is advisable to monitor the degradation process analytically if possible.
Post-Treatment: The resulting solution, which may contain degradation byproducts, should be collected as hazardous waste. It is important to note that while the parent nitrosamine is destroyed, the degradation products may also be hazardous.
Final Disposal: Collect the treated solution in a properly labeled hazardous waste container for disposal through your institution's hazardous waste program.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of N-Nitrosoheptamethyleneimine.
Disposal workflow for N-Nitrosoheptamethyleneimine.
By following these procedures, you can ensure the safe and compliant disposal of N-Nitrosoheptamethyleneimine, protecting both yourself and the environment. Always consult your institution's specific safety and waste disposal guidelines.
Safeguarding Your Research: A Comprehensive Guide to Handling N-Nitrosoheptamethyleneimine
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Nitrosoheptamethyleneimine. Adherence to these pro...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Nitrosoheptamethyleneimine. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
N-Nitrosoheptamethyleneimine is classified as a toxic substance if swallowed and is a suspected human carcinogen.[1][2][3][4] All personnel must handle this compound with extreme caution and utilize the personal protective equipment (PPE) and procedures outlined below.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure, including inhalation, skin absorption, ingestion, and eye contact.
PPE Category
Specification
Hand Protection
Double Gloving Required.Inner Glove: Nitrile examination gloves.Outer Glove: Butyl rubber or Viton® gloves are recommended due to their high resistance to a wide range of chemicals, including ketones, esters, and nitro-compounds.[2][5][6][7] Nitrile gloves offer good resistance to some chemicals but may not be sufficient for prolonged direct contact with N-Nitrosoheptamethyleneimine.[8][9][10][11]
Body Protection
A disposable, solid-front, back-closing chemical-resistant gown made of a low-permeability fabric such as polyethylene-coated polypropylene. For large quantities or potential for splashing, a chemical-resistant apron over the gown is required. In situations with a high risk of exposure, a fully encapsulating chemical protective suit should be considered.[12][13][14]
Eye and Face Protection
ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing, a full-face shield must be worn in addition to safety glasses.
Respiratory Protection
All work with N-Nitrosoheptamethyleneimine must be conducted in a certified chemical fume hood. For situations where a fume hood is not available or in the event of a spill, respiratory protection is mandatory. The selection of the respirator depends on the airborne concentration.[1][3][15][16] A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is a minimum. For higher concentrations or unknown exposure levels, a powered air-purifying respirator (PAPR) or a supplied-air respirator (SAR) is required.[1][3][4]
Operational Plan for Safe Handling
This step-by-step guide outlines the procedures for handling N-Nitrosoheptamethyleneimine from receipt to disposal.
1. Preparation and Pre-Handling:
Designate a specific area within a chemical fume hood for all work with N-Nitrosoheptamethyleneimine.
Ensure that an eyewash station and safety shower are readily accessible.
Prepare all necessary equipment and reagents before handling the compound.
Verify that a chemical spill kit is available and personnel are trained in its use.
2. Handling the Compound:
Don all required PPE as specified in the table above.
Conduct all weighing and manipulations of the solid or solutions of N-Nitrosoheptamethyleneimine within the certified chemical fume hood.
Use dedicated labware for handling this compound.
Avoid the creation of dust or aerosols.
3. Post-Handling and Decontamination:
Decontaminate all surfaces and equipment that have come into contact with N-Nitrosoheptamethyleneimine. A recommended decontamination solution is a 1:1 mixture of hydrobromic acid and acetic acid.[12] Alternatively, exposure to UV light can also be used to degrade nitrosamines.[12]
Carefully remove and dispose of outer gloves immediately after handling.
Remove all PPE in a designated area, avoiding cross-contamination.
Disposal Plan
All waste containing N-Nitrosoheptamethyleneimine, including contaminated PPE, labware, and the chemical itself, must be treated as hazardous waste.
Chemical Waste: Unused N-Nitrosoheptamethyleneimine and solutions containing it should be collected in a clearly labeled, sealed, and chemical-resistant container.
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, gowns, and paper towels, must be placed in a designated hazardous waste container.
Chemical Degradation: For the chemical degradation of N-nitroso compounds, a method utilizing aluminum-nickel alloy powder in an alkaline solution can be employed to reduce them to their corresponding amines.[3] This procedure should only be carried out by trained personnel in a controlled environment.
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with federal, state, and local regulations.
Emergency Spill Response
In the event of a spill, immediate and decisive action is critical. The following workflow outlines the necessary steps.